molecular formula C12H22O11 B1212831 Galactinol CAS No. 3687-64-7

Galactinol

カタログ番号: B1212831
CAS番号: 3687-64-7
分子量: 342.30 g/mol
InChIキー: VCWMRQDBPZKXKG-ZNVDUFQESA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Alpha-D-galactosyl-(1->3)-1D-myo-inositol is an alpha-D-galactoside having a 1D-myo-inositol substituent at the anomeric position. It has a role as a plant metabolite and a mouse metabolite. It is an alpha-D-galactoside and a monosaccharide derivative. It is functionally related to a myo-inositol.
Galactinol has been reported in Glycine max, Lens culinaris, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1S,2R,4S,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20/h2-21H,1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCWMRQDBPZKXKG-ZNVDUFQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10958068
Record name Galactinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-64-7
Record name Galactinol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Galactinol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-O-α-D-galactopyranosyl-D-myo-inositol
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Record name GALACTINOL
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Biosynthetic Pathway of Galactinol in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Galactinol (1-O-α-D-galactopyranosyl-L-myo-inositol) is a crucial alpha-galactoside that serves as the primary galactosyl donor for the biosynthesis of the Raffinose Family Oligosaccharides (RFOs) in higher plants. RFOs are implicated in a multitude of physiological processes, including carbon storage, phloem transport, and, most notably, cellular protection against abiotic stresses such as drought, salinity, and cold. The synthesis of this compound is the committed and rate-limiting step in the RFO pathway, making its biosynthetic machinery a key target for understanding and engineering stress tolerance in plants. This document provides an in-depth technical overview of the this compound biosynthetic pathway, its precursor pathways, relevant quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway of this compound

The synthesis of this compound is a single enzymatic reaction catalyzed by This compound Synthase (GolS, EC 2.4.1.123) . This enzyme facilitates the transfer of a galactose moiety from an activated sugar donor, uridine diphosphate galactose (UDP-galactose), to the C1 hydroxyl group of myo-inositol.[1][2] This reaction is the central checkpoint for the entire RFO metabolic flux.[1]

Reaction: UDP-D-galactose + myo-inositol <-> this compound + UDP

The enzyme GolS is a key regulatory point and its expression is often induced by various abiotic stresses, including drought, high salinity, and temperature extremes.[1][3][4] For instance, in Arabidopsis thaliana, different isoforms of GolS are induced by specific stresses; AtGolS1 and AtGolS2 are induced by drought and salt stress, while AtGolS3 is induced by cold.[1]

Biosynthesis of Precursors

The production of this compound is dependent on the availability of its two substrates, myo-inositol and UDP-galactose, which are synthesized via their own distinct pathways.

myo-Inositol Biosynthesis

myo-Inositol is a cyclic polyol synthesized from glucose-6-phosphate in a two-step process known as the Loewus pathway.[5][6]

  • Step 1: Isomerization and Cyclization: The enzyme L-myo-inositol-1-phosphate synthase (MIPS, EC 5.5.1.4) catalyzes the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This is the rate-limiting step in myo-inositol synthesis.[6][7]

  • Step 2: Dephosphorylation: The enzyme myo-inositol monophosphatase (IMP, EC 3.1.3.25) then dephosphorylates 1L-myo-inositol-1-phosphate to yield free myo-inositol.[5][6]

myo-Inositol is a central metabolite in plants, serving as a precursor for cell wall polysaccharides, signaling molecules like inositol phosphates, and phytic acid (inositol hexakisphosphate), a major phosphorus store in seeds.[7][8]

UDP-Galactose Biosynthesis

Uridine diphosphate galactose (UDP-Gal) is the activated form of galactose used in glycosylation reactions. It is primarily synthesized through two routes:

  • De Novo Synthesis: The main pathway involves the epimerization of UDP-glucose to UDP-galactose, a reaction catalyzed by UDP-glucose 4-epimerase (UGE, EC 5.1.3.2) .[9][10] UDP-glucose itself is formed from glucose-1-phosphate and UTP by UDP-glucose pyrophosphorylase (UGP).[11]

  • Salvage Pathway (Leloir Pathway): Free galactose can be converted to UDP-galactose. First, galactokinase (GALK, EC 2.7.1.6) phosphorylates galactose to galactose-1-phosphate. Then, in plants, UDP-sugar pyrophosphorylase (USP) catalyzes the reaction of galactose-1-phosphate with UTP to produce UDP-galactose.[10][12]

Downstream Utilization of this compound

Once synthesized, this compound serves as the galactosyl donor for the sequential synthesis of RFOs.

  • Raffinose Synthesis: Raffinose Synthase (RafS, EC 2.4.1.82) transfers a galactose unit from this compound to sucrose, forming the trisaccharide raffinose and releasing myo-inositol.[1][13]

  • Stachyose Synthesis: Stachyose Synthase (StaS, EC 2.4.1.67) adds another galactose moiety from this compound to raffinose to produce the tetrasaccharide stachyose.[1][13]

This cascade highlights the pivotal role of this compound synthase in controlling the flow of carbon into the RFO pathway, which is essential for plant stress response.

Quantitative Data Summary

The accumulation of this compound and its downstream products is tightly regulated, especially under stress conditions. The following tables summarize key quantitative data from studies on Arabidopsis thaliana and other plants.

Table 1: this compound and Raffinose Accumulation in Arabidopsis thaliana Leaves Under Stress

ConditionThis compound (nmol g⁻¹ FW)Raffinose (nmol g⁻¹ FW)Citation
ControlUndetected16.2 ± 10.2[14]
Methyl Viologen (MV) Treatment (3h)32.2 ± 3.644.5 ± 9.8[15]
Methyl Viologen (MV) Treatment (6h)130.7 ± 10.5177.2 ± 46.5[15]
MV + High Light (3h)154.4 ± 34.0239.2 ± 55.0[15]
Heat Stress (37°C, 2h) - Wild Type~150~1200[16]
Heat Stress (37°C, 2h) - gols1 Mutant~0~200[16]

FW: Fresh Weight. Values are approximate where extracted from graphs.

Table 2: this compound Synthase (GolS) Activity in Arabidopsis thaliana Leaves

ConditionTotal GolS Activity (nmol min⁻¹ mg⁻¹ protein)Citation
Control~0.1[15]
Methyl Viologen (MV) Treatment (3h)~0.4[15]
Methyl Viologen (MV) Treatment (6h)~0.8[15]
MV + High Light (1h)1.0 ± 0.1[15]
MV + High Light (3h)3.6 ± 0.1[15]

Experimental Protocols

Protocol for Assay of this compound Synthase (GolS) Activity

This protocol is adapted from methods used for analyzing GolS activity in Arabidopsis leaf tissue.[14]

A. Materials and Reagents:

  • Liquid Nitrogen

  • Mortar and pestle

  • Homogenization Buffer: 50 mM HEPES-NaOH (pH 7.0), 2 mM dithiothreitol (DTT), 4 mM MnCl₂

  • Reaction Buffer: 50 mM HEPES-NaOH (pH 7.0), 2 mM DTT

  • Substrates: 100 mM UDP-galactose stock, 500 mM myo-inositol stock

  • Stop Solution: 100% Ethanol (ice-cold)

  • Bovine Serum Albumin (BSA) for standard curve

  • Bradford reagent for protein quantification

B. Tissue Homogenization:

  • Harvest 0.5 g of leaf tissue and immediately freeze in liquid nitrogen.

  • Grind the tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powder with 1.5 mL of Homogenization Buffer.

  • Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude enzyme extract. Keep on ice.

C. Protein Quantification:

  • Determine the total protein concentration of the crude enzyme extract using the Bradford method, with BSA as the standard.

D. Enzymatic Reaction:

  • Prepare the reaction mixture in a microcentrifuge tube. For a 100 µL final volume:

    • Reaction Buffer

    • 4 mM MnCl₂ (final concentration)

    • 1 mM UDP-Gal (final concentration)

    • 5 mM myo-inositol (final concentration)

    • Crude enzyme extract (adjust volume for a specific amount of total protein, e.g., 20-50 µg)

  • Pre-incubate the reaction mixture (without substrates) at 30°C for 15 minutes.

  • Initiate the reaction by adding the substrates (UDP-Gal and myo-inositol).

  • Incubate at 30°C for 30 minutes.

  • Stop the reaction by adding 200 µL of ice-cold 100% ethanol.

  • Centrifuge to pellet precipitated proteins.

E. Product Analysis:

  • The supernatant contains the reaction product, this compound.

  • Analyze the reaction products by high-performance anion-exchange chromatography (HPAEC) using a CarboPac MA1 column, coupled with pulsed amperometric detection (PAD).

  • Quantify the amount of this compound produced by comparing with a known standard curve.

  • Calculate the specific activity as nmol of this compound produced per minute per mg of protein.

Protocol for Quantification of this compound in Plant Tissues

This protocol is a general method for extracting and quantifying soluble sugars like this compound.

A. Extraction:

  • Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.

  • Homogenize the powder in 10 mL of 80% (v/v) ethanol.

  • Incubate the homogenate at 80°C for 15-30 minutes to inactivate endogenous enzymes.

  • Centrifuge to pellet debris. Collect the supernatant.

  • Repeat the extraction on the pellet with another 5 mL of 80% ethanol to ensure complete recovery.

  • Pool the supernatants and evaporate the ethanol under vacuum.

  • Resuspend the dried extract in a known volume of ultrapure water.

B. Analysis:

  • Filter the aqueous extract through a 0.22 µm filter.

  • Analyze the sample using HPAEC-PAD with a CarboPac MA1 or PA1 column, which provides excellent separation of soluble carbohydrates.[14]

  • Identify and quantify this compound by comparing the retention time and peak area to an authentic this compound standard.

Mandatory Visualizations

This compound Biosynthetic Pathway

Galactinol_Biosynthesis cluster_precursors Precursor Synthesis cluster_core This compound Synthesis cluster_rfo RFO Synthesis G6P Glucose-6-Phosphate MIP myo-Inositol-1-P G6P->MIP MIPS MI myo-Inositol MIP->MI IMP GolS This compound Synthase (GolS) MI->GolS UDPGlc UDP-Glucose UDPGal UDP-Galactose UDPGlc->UDPGal UGE UDPGal->GolS This compound This compound RafS RafS This compound->RafS StaS StaS This compound->StaS:w  this compound GolS->this compound Sucrose Sucrose Sucrose->RafS Raffinose Raffinose Raffinose->StaS Stachyose Stachyose RafS->Raffinose StaS->Stachyose

Caption: The biosynthetic pathway of this compound and its role in Raffinose Family Oligosaccharide (RFO) synthesis.

Experimental Workflow for GolS Assay

GolS_Assay_Workflow Start 1. Harvest & Freeze Plant Tissue Homogenize 2. Homogenize in Extraction Buffer Start->Homogenize Centrifuge1 3. Centrifuge (12,000 x g) Homogenize->Centrifuge1 Supernatant 4. Collect Supernatant (Crude Enzyme) Centrifuge1->Supernatant Quantify 5. Quantify Protein (Bradford Assay) Supernatant->Quantify Reaction 6. Set up Reaction: Enzyme + Substrates (UDP-Gal, myo-Inositol) Quantify->Reaction Incubate 7. Incubate (30°C, 30 min) Reaction->Incubate Stop 8. Stop Reaction (Cold Ethanol) Incubate->Stop Centrifuge2 9. Centrifuge Stop->Centrifuge2 Analyze 10. Analyze Supernatant (HPAEC-PAD) Centrifuge2->Analyze End 11. Calculate Specific Activity Analyze->End

Caption: Workflow diagram for the determination of this compound Synthase (GolS) activity from plant tissue.

References

The Pivotal Role of Galactinol in Plant Stress Tolerance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), has emerged as a critical molecule in the intricate network of plant stress tolerance mechanisms. This technical guide provides an in-depth exploration of the multifaceted roles of this compound in mitigating the deleterious effects of various abiotic and biotic stresses. We delve into the molecular mechanisms, signaling pathways, and experimental methodologies that underpin our current understanding of this compound's function. Quantitative data on this compound accumulation under stress are presented, alongside detailed protocols for its analysis. Furthermore, this guide visualizes the complex biological processes involving this compound through signaling pathway and experimental workflow diagrams, offering a comprehensive resource for researchers and professionals in the field.

Introduction

Plants, as sessile organisms, have evolved sophisticated strategies to cope with a myriad of environmental challenges, including drought, salinity, extreme temperatures, and pathogen attacks. A key aspect of these survival strategies is the accumulation of compatible solutes, which are small, highly soluble molecules that do not interfere with cellular metabolism even at high concentrations. This compound (1-O-α-D-galactopyranosyl-myo-inositol) and its downstream products, the Raffinose Family Oligosaccharides (RFOs), are prominent members of this group of molecules.[1][2]

The synthesis of this compound is the committed step in the RFO biosynthetic pathway and is catalyzed by the enzyme this compound synthase (GolS; EC 2.4.1.123).[2] This enzyme transfers a galactose moiety from UDP-galactose to myo-inositol. The expression of GolS genes is tightly regulated and is induced by a variety of abiotic stresses, highlighting the importance of this compound in stress tolerance.[3][4]

This guide will elucidate the central role of this compound in plant stress tolerance, focusing on its functions as an osmoprotectant, an antioxidant, and a signaling molecule.

Biosynthesis of this compound and Raffinose Family Oligosaccharides (RFOs)

The biosynthesis of RFOs is a conserved pathway in higher plants, initiating with the synthesis of this compound. The subsequent steps involve the sequential transfer of galactose units from this compound to sucrose to form raffinose, then to raffinose to form stachyose, and so on.

G cluster_0 This compound Synthesis cluster_1 RFO Synthesis UDP_Gal UDP-Galactose This compound This compound UDP_Gal->this compound This compound Synthase (GolS) myo_inositol myo-Inositol myo_inositol->this compound Raffinose Raffinose This compound->Raffinose Raffinose Synthase (RS) Stachyose Stachyose This compound->Stachyose Stachyose Synthase (STS) UDP UDP Sucrose Sucrose Sucrose->Raffinose Raffinose->Stachyose

Figure 1: Biosynthesis pathway of this compound and Raffinose Family Oligosaccharides (RFOs).

Quantitative Analysis of this compound Accumulation under Abiotic Stress

Numerous studies have demonstrated a significant increase in this compound and RFO levels in various plant species upon exposure to abiotic stresses. This accumulation is a hallmark of the plant's adaptive response. The following tables summarize quantitative data from selected studies.

Plant SpeciesStress ConditionTissueFold Increase in this compoundReference
Arabidopsis thalianaDroughtLeavesUndetected (control) to ~130 nmol/g FW[5]
Arabidopsis thalianaHigh Salinity-Significant increase[6]
Arabidopsis thalianaCold (4°C)-Significant increase[6]
Phaseolus vulgaris (Common Bean)DroughtPrimary Leaves~1.42-fold[1]
Chickpea (Cicer arietinum)Heat StressSeedlingsSignificant increase[7]
Chickpea (Cicer arietinum)Oxidative StressSeedlingsSignificant increase[7]
Rice (Oryza sativa) (transgenic)DroughtLeavesSignificantly higher than non-transgenic[8]
Plant SpeciesStress ConditionTissueThis compound Content (mg/g FW)Raffinose Content (mg/g FW)Reference
Phaseolus vulgaris (Control)Well-wateredPrimary Leaves~0.67~0.1[1]
Phaseolus vulgaris (Drought)DroughtPrimary Leaves~0.95~0.3[1]
Chickpea (Control)Normal GrowthSeedlings-0.2-0.3[7]
Chickpea (Heat Stress)Heat StressSeedlings-up to 1.5[7]

Mechanisms of this compound-Mediated Stress Tolerance

This compound and RFOs contribute to stress tolerance through several mechanisms:

  • Osmotic Adjustment: As compatible solutes, they accumulate to high concentrations in the cytoplasm, lowering the cellular water potential and maintaining turgor pressure under osmotic stress conditions such as drought and high salinity.[4]

  • Reactive Oxygen Species (ROS) Scavenging: Abiotic stresses often lead to the overproduction of reactive oxygen species (ROS), which can cause significant damage to cellular components. This compound and raffinose have been shown to possess antioxidant properties, directly scavenging hydroxyl radicals and protecting cells from oxidative damage.[5]

  • Membrane and Protein Stabilization: this compound and RFOs can interact with cellular membranes and proteins, stabilizing their structure and function during stress-induced dehydration or temperature fluctuations.

This compound Signaling in Stress Response

Beyond its protective roles, this compound is also implicated as a signaling molecule in plant stress responses. The accumulation of this compound can trigger downstream signaling cascades that lead to the activation of stress-responsive genes.

Upstream Regulation of this compound Synthesis

The expression of this compound Synthase (GolS) genes is a key regulatory point in the this compound-mediated stress response. Several transcription factors have been identified that bind to the promoter regions of GolS genes and activate their transcription in response to stress signals.

  • Heat Shock Factors (HSFs): Under heat and oxidative stress, Heat Shock Factors, such as HsfA1b and HsfA3 in Arabidopsis, directly bind to the promoters of GolS1 and GolS2 and induce their expression.[3]

  • Abscisic Acid (ABA) Signaling: The plant hormone ABA plays a central role in abiotic stress responses. The promoters of GolS genes contain ABA-responsive elements (ABREs), suggesting a direct link between ABA signaling and this compound biosynthesis.[9]

G Abiotic_Stress Abiotic Stress (Drought, Salinity, Heat, Oxidative) ABA_Signaling ABA Signaling Pathway Abiotic_Stress->ABA_Signaling HSFs Heat Shock Factors (e.g., HsfA1b, HsfA3) Abiotic_Stress->HSFs GolS_Gene This compound Synthase (GolS) Gene Expression ABA_Signaling->GolS_Gene ABRE binding HSFs->GolS_Gene HSE binding GolS_Protein GolS Protein GolS_Gene->GolS_Protein This compound This compound Accumulation GolS_Protein->this compound RFOs RFO Accumulation This compound->RFOs Stress_Tolerance Stress Tolerance (Osmoprotection, Antioxidant, etc.) This compound->Stress_Tolerance RFOs->Stress_Tolerance

Figure 2: Simplified signaling pathway for the induction of this compound synthesis under abiotic stress.

Experimental Protocols

Quantification of this compound and RFOs by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method allows for the direct, sensitive, and high-resolution separation and quantification of underivatized carbohydrates.

1. Sample Preparation:

  • Freeze plant tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.
  • Extract soluble sugars by homogenizing the powdered tissue in 80% (v/v) ethanol.
  • Incubate the homogenate at 80°C for 1 hour.
  • Centrifuge to pellet insoluble material.
  • Collect the supernatant and dry it under vacuum.
  • Resuspend the dried extract in ultrapure water.
  • Filter the sample through a 0.22 µm syringe filter before injection.

2. HPAEC-PAD Analysis:

  • System: A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector.
  • Column: A carbohydrate-specific anion-exchange column (e.g., CarboPac™ series).
  • Mobile Phase: A gradient of sodium hydroxide and sodium acetate solutions. The specific gradient will depend on the target analytes and the column used.
  • Detection: Pulsed amperometric detection using a gold working electrode.
  • Quantification: Compare peak areas of the samples to those of known standards for this compound, raffinose, etc.

Analysis of GolS Gene Expression by Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a sensitive method to quantify the transcript levels of GolS genes in response to stress.

1. RNA Extraction and cDNA Synthesis:

  • Isolate total RNA from plant tissue using a suitable kit or protocol.
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

2. qPCR:

  • Reaction Mix: Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for the target GolS gene(s) and a reference gene (e.g., actin, ubiquitin), and a SYBR Green-based qPCR master mix.
  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (denaturation, annealing, and extension steps).
  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative expression of the GolS gene(s) using the ΔΔCt method.

Experimental Workflow for Functional Analysis of GolS Genes

A common approach to elucidate the function of GolS genes in stress tolerance is to generate and analyze transgenic plants with altered GolS expression.

G cluster_0 Gene Cloning and Vector Construction cluster_1 Plant Transformation and Selection cluster_2 Molecular and Biochemical Analysis cluster_3 Physiological Stress Assays Clone_GolS Clone GolS cDNA Construct_Vector Construct Overexpression Vector (e.g., with 35S promoter) Clone_GolS->Construct_Vector Transform Transform Plants (e.g., Agrobacterium-mediated) Construct_Vector->Transform Select Select Transgenic Plants (e.g., on antibiotic medium) Transform->Select Confirm_Integration Confirm Gene Integration (PCR) Select->Confirm_Integration Analyze_Expression Analyze GolS Expression (RT-qPCR) Select->Analyze_Expression Quantify_Sugars Quantify this compound/RFOs (HPAEC-PAD) Select->Quantify_Sugars Apply_Stress Apply Abiotic Stress (Drought, Salt, etc.) Select->Apply_Stress Measure_Phenotype Measure Phenotypic Traits (Survival rate, biomass, etc.) Apply_Stress->Measure_Phenotype Measure_Physiology Measure Physiological Parameters (RWC, ion leakage, etc.) Apply_Stress->Measure_Physiology

Figure 3: Experimental workflow for the functional characterization of a This compound Synthase (GolS) gene.

Conclusion and Future Perspectives

This compound stands at a critical juncture in the plant's response to environmental stress. Its roles as an osmoprotectant, antioxidant, and signaling molecule are integral to the establishment of stress tolerance. The induction of GolS gene expression underpins the accumulation of this compound and RFOs, providing a direct link between stress perception and the adaptive metabolic response.

Future research should focus on further dissecting the intricate signaling networks that regulate this compound biosynthesis and its downstream effects. Identifying novel upstream regulators and downstream targets of this compound signaling will provide a more complete picture of its role in stress tolerance. Moreover, translating our fundamental understanding of this compound's function into practical applications for crop improvement holds immense promise for enhancing agricultural sustainability in the face of a changing climate. The genetic engineering of GolS genes has already shown potential for developing crops with enhanced resilience to abiotic stresses, a research avenue that warrants continued exploration.

References

The Architect of Resilience: A Technical Guide to the Discovery and Characterization of Galactinol Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol synthase (GolS) stands as a pivotal enzyme in plant biology, catalyzing the first and rate-limiting step in the biosynthesis of Raffinose Family Oligosaccharides (RFOs).[1][2] This reaction involves the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[1][3][4] this compound then serves as the essential galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[3] While RFOs are known to function as transport and storage carbohydrates, their accumulation in vegetative tissues is a critical aspect of the plant's defense mechanism against a wide array of abiotic stresses, including drought, high salinity, and extreme temperatures.[5][6] The induction of GolS gene expression under these adverse conditions underscores its central role in orchestrating stress tolerance, making it a prime target for research aimed at enhancing crop resilience. This guide provides a comprehensive overview of the methodologies used to discover, characterize, and functionally validate GolS genes, presenting key data and experimental protocols for researchers in the field.

Section 1: Discovery and Gene Identification

The identification of GolS genes is foundational to their characterization. The process typically begins with leveraging existing genomic and proteomic data, followed by bioinformatic analyses to predict gene function and evolutionary relationships.

Experimental Workflow: Gene Identification

The logical flow for identifying novel GolS genes from a target organism's genome is depicted below. This workflow combines database mining with sequence and phylogenetic analysis.

G Workflow for this compound Synthase (GolS) Gene Identification cluster_0 Database Mining cluster_1 Sequence Analysis & Validation cluster_2 Phylogenetic Characterization start Known GolS Protein Sequence (e.g., from Arabidopsis) blast BLASTp / tBLASTn Search start->blast db Genomic/Transcriptomic Database (e.g., Phytozome, NCBI, SoyBase) db->blast candidates Retrieve Candidate Gene Sequences blast->candidates domain Conserved Domain Analysis (Pfam, InterPro) Identify GT8 Domain (PF01501) candidates->domain params Predict Physicochemical Properties (MW, pI, Subcellular Localization) candidates->params align Multiple Sequence Alignment (ClustalW, MUSCLE) domain->align tree Construct Phylogenetic Tree (Neighbor-Joining, MEGA) align->tree classify Classify Isoforms and Infer Evolutionary Relationships tree->classify

Workflow for GolS Gene Identification
Detailed Protocol: In Silico Identification and Phylogenetic Analysis

  • Homology Search:

    • Obtain protein sequences of well-characterized GolS genes (e.g., from Arabidopsis thaliana) from a protein database like UniProt or NCBI.

    • Use these sequences as queries to perform BLASTp (protein-protein) or tBLASTn (protein against translated nucleotide) searches against the target organism's genome or transcriptome database (e.g., Phytozome, TAIR).[5]

    • Set an appropriate E-value threshold (e.g., < 1e-10) to identify significant homologs.

  • Sequence Retrieval and Domain Verification:

    • Retrieve the full-length coding sequences (CDS) and corresponding protein sequences for all unique hits.

    • Submit the protein sequences to domain analysis tools like Pfam or InterProScan to confirm the presence of the characteristic Glycosyltransferase Family 8 (GT8) domain (Pfam: PF01501).[5] Sequences lacking this domain should be discarded.

  • Physicochemical Parameter Prediction:

    • Utilize online tools such as ExPASy's ProtParam to calculate key physicochemical properties like molecular weight (MW), theoretical isoelectric point (pI), and Grand Average of Hydropathicity (GRAVY).

    • Predict the subcellular localization using tools like TargetP or WoLF PSORT. Most GolS proteins are predicted to be cytoplasmic.

  • Phylogenetic Analysis:

    • Gather GolS protein sequences from the target species and other related or model species.

    • Perform a multiple sequence alignment using software like ClustalW or MUSCLE.

    • Construct a phylogenetic tree from the alignment using the Neighbor-Joining (NJ) method with bootstrap analysis (e.g., 1,000 replications) in a program like MEGA (Molecular Evolutionary Genetics Analysis).[5] This allows for the classification of isoforms and helps infer functional divergence.

Section 2: Molecular and Expression Characterization

Once identified, GolS genes are characterized at the molecular level, and their expression patterns are analyzed to understand their roles in development and stress response.

Data Presentation: GolS Gene Family Properties

The properties of identified GolS genes are often compiled into a table for clear comparison.

Table 1: Characteristics of this compound Synthase (GolS) Genes from Select Plant Species.

SpeciesGene NameGene ID / AccessionProtein Length (aa)MW (kDa)pIPredicted Localization
Arabidopsis thalianaAtGolS1AT2G4718034439.65.49Cytoplasm
Arabidopsis thalianaAtGolS2AT1G5660033838.95.51Cytoplasm
Arabidopsis thalianaAtGolS3AT1G0935033839.15.61Cytoplasm
Citrus sinensisCsGolS1orange1.1g006648m63773.66.41Cytoplasm
Citrus sinensisCsGolS2orange1.1g046534m33839.35.56Cytoplasm
Citrus sinensisCsGolS6orange1.1g010839m33839.25.09Cytoplasm
Phaseolus vulgarisPvGolS1Phvul.001G21530033738.95.58Cytoplasm
Phaseolus vulgarisPvGolS2Phvul.001G22370033738.85.48Cytoplasm

(Data compiled from NCBI Gene, UniProt, and Phytozome databases)[2][5][7]

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is the standard method for quantifying gene expression levels. A typical two-step protocol is outlined below.

  • Plant Material and Stress Treatment:

    • Grow plants under controlled conditions (e.g., 22°C, 16h light/8h dark).

    • For stress treatments, subject plants to specific conditions (e.g., for drought, withhold water; for salt stress, irrigate with 200 mM NaCl; for cold stress, transfer to 4°C).

    • Harvest tissue samples (e.g., leaves) at desired time points, immediately freeze in liquid nitrogen, and store at -80°C.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of frozen tissue using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a TRIzol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (A260/280 ratio ~2.0) and by running an aliquot on an agarose gel.

    • Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and oligo(dT) or random hexamer primers.

  • qPCR Reaction and Analysis:

    • Design gene-specific primers for the target GolS gene and a stable reference gene (e.g., Actin, EF1α, GAPC2) using software like Primer3. Aim for amplicons of 100-200 bp.

    • Prepare the qPCR reaction mix in triplicate for each sample. A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA template (e.g., 1:10 dilution), and 6 µL of nuclease-free water.

    • Perform the qPCR on a real-time PCR system with a typical cycling program: 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 30 s.

    • Include a melting curve analysis at the end of the run to verify the specificity of the amplification.

    • Calculate the relative gene expression (fold change) using the 2-ΔΔCT method, normalizing the target gene's expression to the reference gene.

Data Presentation: GolS Gene Expression Under Abiotic Stress

Quantitative expression data highlights the responsiveness of GolS genes to environmental cues.

Table 2: Relative Expression of Plant GolS Genes in Response to Abiotic Stresses.

SpeciesGeneStress ConditionTissueFold Change (approx.)Reference
Arabidopsis thalianaAtGolS1DroughtRosette Leaves> 10xTaji et al., 2002[6]
Arabidopsis thalianaAtGolS2High SalinityRosette Leaves> 10xTaji et al., 2002[6]
Arabidopsis thalianaAtGolS3Cold (4°C)Rosette Leaves> 5xTaji et al., 2002[6]
Cicer arietinumCaGolS1Heat (42°C)Seedlings~ 15xSawhney et al., 2017
Cicer arietinumCaGolS1Oxidative (MV)Seedlings~ 12xSawhney et al., 2017
Cucumis sativusCsGolS1Cold (4°C)Source LeavesUpregulatedDai et al., 2022[1]
Citrus sinensisCsGolS6DroughtLeavesUpregulatedFilho et al., 2022[5]

(Data are illustrative and compiled from multiple sources. "Upregulated" indicates a significant increase where a precise fold change was not stated in a comparable format.)[1][5][6]

Section 3: Functional Characterization

To confirm the enzymatic activity and in vivo biological role of an identified GolS gene, functional characterization is essential. This typically involves expressing the protein in a heterologous system for biochemical assays and creating transgenic plants.

Experimental Workflow: Functional Characterization

G Workflow for GolS Functional Characterization cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis clone Clone GolS CDS into Expression Vector (e.g., pGEX, pET) transform Transform into E. coli (e.g., BL21(DE3)) clone->transform induce Induce Protein Expression (e.g., with IPTG) transform->induce purify Purify Recombinant Protein (e.g., GST/His-tag Affinity Chromatography) induce->purify assay Enzyme Activity Assay (Colorimetric or Isotopic) purify->assay kinetics Determine Kinetic Parameters (Km, Vmax) assay->kinetics plant_vec Clone GolS CDS into Plant Transformation Vector (e.g., under 35S promoter) agro Transform Agrobacterium tumefaciens plant_vec->agro plant_trans Transform Plants (e.g., Arabidopsis, Rice) agro->plant_trans select Select Transgenic Lines (Overexpression or Knockout/CRISPR) plant_trans->select phenotype Phenotypic Analysis under Abiotic Stress Conditions select->phenotype analyze Measure Physiological Parameters (RWC, Photosynthesis) and Metabolites (this compound, Raffinose) phenotype->analyze

Workflow for GolS Functional Characterization
Detailed Protocol: Heterologous Expression and Enzyme Assay

  • Cloning and Expression:

    • Amplify the full-length CDS of the GolS gene by PCR and clone it into an E. coli expression vector, such as pGEX (for a GST-tag) or pET (for a His-tag).

    • Transform the resulting plasmid into a suitable expression strain of E. coli, like BL21 (DE3).

    • Grow a starter culture overnight, then inoculate a larger volume of LB medium containing the appropriate antibiotic. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM. Continue to grow the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to improve protein solubility.

  • Protein Purification:

    • Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer.

    • Lyse the cells by sonication or with a French press. Centrifuge to pellet cell debris.

    • Purify the recombinant protein from the supernatant using affinity chromatography (e.g., Glutathione Sepharose for GST-tagged proteins or Ni-NTA agarose for His-tagged proteins).

    • Elute the purified protein and verify its size and purity using SDS-PAGE.

  • Colorimetric Enzyme Activity Assay:

    • This assay indirectly measures GolS activity by quantifying the UDP produced in the reaction.[8]

    • Reaction Mixture (100 µL total volume):

      • 50 µL of purified enzyme extract

      • 50 mM HEPES buffer (pH 7.0)

      • 60 mM myo-inositol

      • 4 mM UDP-galactose

      • 4 mM MnCl₂

      • 2 mM DTT

    • Procedure:

      • Incubate the reaction mixture at 32°C for 30 minutes.

      • Stop the GolS reaction by adding 500 µL of water and boiling for 3 minutes.

      • To quantify the UDP produced, add 10 µL of apyrase solution (which hydrolyzes UDP to UMP + Pi) and incubate for 15 minutes at 37°C.

      • Stop the apyrase reaction by adding 60 µL of 10% SDS.

      • Quantify the released inorganic phosphate (Pi) using a modified Fiske & SubbaRow method. Add 100 µL of 2.5% ammonium molybdate in 2N HCl and 40 µL of Fiske & SubbaRow reducer.

      • After 2 minutes, add 40 µL of 34% sodium citrate to stabilize the color and immediately measure the absorbance at 660 nm.

      • Calculate the amount of UDP produced using a standard curve generated with known concentrations of UDP. One unit of activity is defined as the amount of enzyme that produces 1 µmol of UDP per minute.

Data Presentation: Enzyme Kinetic Parameters

The kinetic properties of GolS enzymes can vary between isoforms and species, reflecting adaptations to different physiological roles.

Table 3: Comparison of Kinetic Parameters for this compound Synthase from Different Species.

Enzyme SourceSubstrateKm (mM)VmaxOptimal pHOptimal Temp (°C)Reference
Hybrid Poplar (Pa×gGolSI)UDP-galactose0.80657.5 nM/min7.045Unda et al., 2012
Hybrid Poplar (Pa×gGolSII)UDP-galactose0.651245 nM/min7.537Unda et al., 2012
Soybean (Glycine max)UDP-galactose2.0195 nmol/min7.050Ribeiro et al., 2000[8]
Soybean (Glycine max)myo-inositol2.93-7.050Ribeiro et al., 2000[9]
Cucumber (Cucumis sativus)UDP-galactose--7.0 - 8.035 - 50Pharr et al., 1982

(Note: Vmax units vary between studies and are presented as reported. A direct comparison requires normalization to enzyme concentration.)

Section 4: Role in Signaling and Regulation

GolS genes are integral components of abiotic stress response pathways. Their expression is tightly regulated by a network of signaling molecules and transcription factors.

Signaling Pathway: Abiotic Stress-Induced GolS Expression

The diagram below illustrates a simplified signaling cascade initiated by abiotic stress (e.g., heat, drought) that leads to the activation of GolS gene expression and subsequent RFO biosynthesis, contributing to cellular protection.

G Simplified Abiotic Stress Signaling Pathway Activating GolS stress Abiotic Stress (Heat, Drought, Salinity) perception Stress Perception (Membrane Fluidity, Receptors) stress->perception Induces signal Signal Transduction Cascade (ROS, Ca²⁺, ABA) perception->signal Initiates tf Activation of Transcription Factors (e.g., HSFs) signal->tf Leads to promoter Binding to cis-elements in GolS Promoter tf->promoter Activates gols_gene GolS Gene (e.g., AtGolS1, AtGolS2) promoter->gols_gene Drives Transcription gols_protein This compound Synthase (GolS) Protein Synthesis gols_gene->gols_protein reaction UDP-Gal + myo-Inositol → this compound gols_protein->reaction Catalyzes rfo RFO Biosynthesis (Raffinose, Stachyose) reaction->rfo Provides Substrate for tolerance Enhanced Stress Tolerance (Osmotic Adjustment, ROS Scavenging) rfo->tolerance Contributes to

Abiotic Stress Signaling to GolS Activation

Conclusion

The discovery and characterization of this compound synthase genes have provided profound insights into the molecular mechanisms of plant stress tolerance. The methodologies outlined in this guide, from in silico gene identification to in vivo functional analysis, represent a robust framework for investigating GolS genes in any plant species. The quantitative data consistently show that GolS genes are highly responsive to environmental stress, and their protein products are key players in the synthesis of protective RFOs. For researchers, a thorough understanding of these genes and pathways offers promising avenues for developing stress-resilient crops. For drug development professionals, while the direct application is less apparent, the study of stress-response pathways and osmoprotectant molecules in plants can inspire novel strategies for cell preservation and the discovery of bioactive natural products. Future research will likely focus on elucidating the intricate regulatory networks controlling GolS expression and harnessing this knowledge for targeted crop improvement through advanced genetic engineering techniques.

References

Galactinol: A Key Signaling Molecule in Plant Defense Responses

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Galactinol, a disaccharide composed of galactose and myo-inositol, has emerged as a critical signaling molecule in the intricate network of plant defense responses. Traditionally known for its role as a galactosyl donor in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), recent research has illuminated its direct function in orchestrating plant immunity against a range of pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's role in plant defense, focusing on its synthesis, signaling pathways, and the quantitative effects on defense-related gene expression. Detailed experimental protocols are provided to facilitate further research in this promising area.

This compound Biosynthesis and its Role as a Precursor

The synthesis of this compound is the committed step in the RFO biosynthetic pathway and is catalyzed by the enzyme this compound synthase (GolS).[1][2][3] GolS facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol.[1][2] RFOs, including raffinose and stachyose, are subsequently synthesized by the sequential addition of galactose units from this compound to sucrose.[1] The accumulation of this compound and other RFOs is a well-documented response to various abiotic stresses, where they are thought to act as osmoprotectants and scavengers of reactive oxygen species (ROS).[4][5]

This compound as a Direct Signaling Molecule in Plant Defense

Beyond its role as a precursor, this compound has been identified as a mobile signaling molecule that can induce systemic resistance in plants. Accumulation of this compound in response to pathogen attack or beneficial microbes has been shown to prime the plant for a more robust and rapid defense response upon subsequent infection.[6] This induced systemic resistance (ISR) is a key component of the plant's innate immune system.

Quantitative Effects of this compound on Plant Defense

The application of exogenous this compound or the overexpression of this compound synthase genes has been shown to have a significant impact on plant defense responses. The following tables summarize key quantitative data from cited studies.

Plant SpeciesTreatmentMeasured ParameterFold Change / EffectReference
Tobacco5 mM this compoundPR1a gene expressionIncreased[6]
Tobacco5 mM this compoundPR1b gene expressionIncreased[6]
Tobacco5 mM this compoundNtACS1 gene expressionIncreased[6]
CucumberPseudomonas chlororaphis O6 colonizationThis compound contentIncreased[6]
ArabidopsisMethylviologen (MV) treatment (3h)This compound content32.2 ± 3.6 nmol g⁻¹ FW[5]
ArabidopsisMethylviologen (MV) treatment (6h)This compound content130.7 ± 10.5 nmol g⁻¹ FW[5]
ArabidopsisMethylviologen (MV) treatment (3h)Raffinose content44.5 ± 9.8 nmol g⁻¹ FW[5]
ArabidopsisMethylviologen (MV) treatment (6h)Raffinose content177.2 ± 46.5 nmol g⁻¹ FW[5]

Table 1: Quantitative Effects of this compound on Defense-Related Gene Expression and Metabolite Accumulation.

Plant SpeciesTransgeneMeasured ParameterObservationReference
TobaccoCsGolS1 overexpressionResistance to Botrytis cinereaIncreased[6]
TobaccoCsGolS1 overexpressionResistance to Erwinia carotovoraIncreased[6]
ArabidopsisAtGolS2 overexpressionDrought toleranceEnhanced[7]

Table 2: Phenotypic Effects of Altered this compound Levels on Plant Disease Resistance and Stress Tolerance.

Signaling Pathways Involving this compound

While the precise mechanisms of this compound perception and signal transduction are still under investigation, current evidence suggests a model where this compound acts as a systemic signal that integrates with known defense signaling pathways.

This compound Biosynthesis Pathway

The synthesis of this compound is a critical control point in the RFO pathway and is upregulated in response to various stress signals.

Galactinol_Biosynthesis UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS myo_Ino myo-Inositol myo_Ino->GolS This compound This compound RafS Raffinose Synthase (RafS) This compound->RafS StaS Stachyose Synthase (StaS) This compound->StaS GolS->this compound Sucrose Sucrose Sucrose->RafS Raffinose Raffinose Raffinose->StaS RafS->Raffinose Stachyose Stachyose StaS->Stachyose

Caption: Biosynthesis pathway of this compound and Raffinose Family Oligosaccharides (RFOs).

Hypothetical this compound Signaling Pathway in Plant Defense

Based on current literature, a hypothetical signaling pathway for this compound in plant defense can be proposed. This pathway likely involves the perception of this compound, leading to downstream signaling cascades that activate defense gene expression.

Galactinol_Signaling_Pathway cluster_perception Cell Surface Perception cluster_transduction Signal Transduction Cascade cluster_response Cellular Defense Response This compound This compound Receptor Putative Receptor (e.g., Lectin Receptor Kinase) This compound->Receptor Binding ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Activation MAPK MAPK Cascade Receptor->MAPK Activation ROS->MAPK SA_pathway Salicylic Acid (SA) Signaling Pathway ROS->SA_pathway TFs Transcription Factors (e.g., WRKYs) MAPK->TFs Phosphorylation SA_pathway->TFs Activation Defense_Genes Defense Gene Expression (e.g., PR1a, PR1b) TFs->Defense_Genes Transcriptional Activation

Caption: Hypothetical signaling pathway of this compound in plant defense. Dashed lines indicate putative steps.

Experimental Protocols

Quantification of this compound in Plant Tissues by HPLC

This protocol is adapted from methods described for the analysis of soluble sugars in plant tissues.[8]

1. Sample Preparation:

  • Harvest 100-200 mg of fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Add 1 mL of 80% (v/v) ethanol to the powdered tissue and vortex thoroughly.

  • Incubate the mixture at 80°C for 15 minutes to extract soluble sugars.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% ethanol and combine the supernatants.

  • Evaporate the ethanol from the combined supernatants using a vacuum concentrator or a rotary evaporator.

  • Resuspend the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

  • Filter the aqueous extract through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Analysis:

  • HPLC System: A high-performance liquid chromatography system equipped with a refractive index (RI) detector or a pulsed amperometric detector (PAD).

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column suitable for sugar separation).

  • Mobile Phase: Ultrapure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 85°C.

  • Injection Volume: 10-20 µL.

  • Standard Curve: Prepare a series of this compound standards of known concentrations to generate a standard curve for quantification.

  • Data Analysis: Integrate the peak corresponding to this compound in the sample chromatogram and quantify the concentration using the standard curve.

Colorimetric Assay for this compound Synthase (GS) Activity

This protocol is based on the method described by Ribeiro et al. (2000), which measures the UDP produced in the GS reaction.[9][10]

1. Enzyme Extraction:

  • Homogenize plant tissue in a cold extraction buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 10 mM MgCl₂, 1 mM EDTA, 2.5 mM DTT, and 10% (v/v) glycerol).

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • The supernatant contains the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

2. This compound Synthase Reaction:

  • The reaction mixture (100 µL) contains:

    • 50 mM HEPES-NaOH, pH 7.0

    • 10 mM myo-inositol

    • 5 mM UDP-galactose

    • 10 mM MgCl₂

    • 50 µL of enzyme extract

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by boiling for 3 minutes.

3. UDP Quantification (Coupled Enzyme Assay):

  • Add the following to the stopped GS reaction:

    • 1 unit of pyruvate kinase

    • 1 unit of lactate dehydrogenase

    • 1 mM phosphoenolpyruvate

    • 0.2 mM NADH

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized. The rate of NADH oxidation is proportional to the amount of UDP produced by GS.

  • A standard curve using known concentrations of UDP should be generated to quantify the GS activity.

Plant Pathogen Infection Assay Following this compound Treatment

This protocol provides a general framework for assessing the effect of exogenous this compound on plant disease resistance.

1. Plant Growth and Treatment:

  • Grow plants (e.g., Arabidopsis thaliana, tobacco) under controlled environmental conditions.

  • Prepare a sterile solution of this compound in water (e.g., 1 mM). A surfactant like Tween-20 (0.01%) can be included for foliar application.

  • Apply the this compound solution to the plants. This can be done through soil drenching or foliar spray. A mock treatment with water (and surfactant if used) should be performed on control plants.

  • Allow a period of time (e.g., 24-48 hours) for the plant to respond to the this compound treatment.

2. Pathogen Inoculation:

  • Prepare a suspension of the pathogen (e.g., Pseudomonas syringae, Botrytis cinerea) at a known concentration.

  • Inoculate the treated and control plants with the pathogen suspension. This can be done by spray inoculation, syringe infiltration, or drop inoculation, depending on the pathogen and host system.

3. Disease Symptom Assessment:

  • Monitor the plants for the development of disease symptoms over several days.

  • Quantify disease severity by measuring lesion size, percentage of infected leaf area, or by using a disease severity index.

4. Pathogen Growth Quantification:

  • To quantify pathogen growth within the plant tissue, collect leaf discs of a known area at different time points post-inoculation.

  • Homogenize the leaf discs in a suitable buffer.

  • Plate serial dilutions of the homogenate on an appropriate growth medium for the pathogen.

  • Count the number of colony-forming units (CFUs) to determine the pathogen population size.

Workflow for Investigating this compound Signaling in Plant Defense

The following workflow outlines a logical progression of experiments to further elucidate the role of this compound in plant defense.

Experimental_Workflow A Hypothesis: This compound induces plant defense B Exogenous this compound Application (Dose-response) A->B F Genetic Approach: Overexpression/knockout of GolS A->F C Gene Expression Analysis (qRT-PCR of PR genes) B->C D Pathogen Infection Assays (Quantify disease resistance) B->D E Metabolite Profiling (HPLC/GC-MS for SA, JA, etc.) B->E H Identify Downstream Components (Yeast-2-Hybrid, Kinase Assays) C->H E->H G Characterize Transgenic Lines (Phenotype, Gene Expression) F->G G->D I Elucidate Signaling Pathway H->I

References

Evolutionary history of galactinol synthase in higher plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Evolutionary History of Galactinol Synthase in Higher Plants

Executive Summary

This compound synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are crucial for stress tolerance, carbon storage, and assimilate transport in higher plants.[1] As a member of the glycosyltransferase 8 (GT8) family, GolS catalyzes the first committed step in the RFO pathway: the synthesis of this compound from UDP-galactose and myo-inositol.[2][3] The functional expression of GolS appears to be a specialized metabolic event predominantly observed in higher plants, suggesting an evolutionary adaptation to combat abiotic stresses.[4][5] Phylogenetic analyses reveal a deep evolutionary divergence between monocot and dicot GolS lineages, with subsequent diversification driven largely by whole-genome and segmental duplication events.[6][7] This guide provides a comprehensive overview of the evolutionary history of the GolS gene family, details common experimental protocols for its study, and visualizes the key biochemical and regulatory pathways.

Introduction to this compound Synthase and RFOs

This compound synthase (EC 2.4.1.123) is the rate-limiting enzyme in the biosynthesis of RFOs.[3] These oligosaccharides, which include raffinose, stachyose, and verbascose, are alpha-1,6-galactosyl extensions of sucrose.[8] In plants, RFOs have a multitude of functions. They serve as transport sugars in the phloem of some species, act as storage carbohydrates, and play a significant role as osmoprotectants during abiotic stress.[1][8] The accumulation of this compound and RFOs is strongly correlated with enhanced tolerance to environmental stressors such as drought, salinity, cold, and oxidative damage.[2][9] The expression of GolS genes is often induced by these stress conditions, highlighting their central role in plant adaptation and survival.[6][10]

Evolutionary Origins and Diversification

The evolutionary trajectory of GolS is a key example of functional specialization in higher plants. Phylogenetic studies suggest that GolS likely evolved from an ancestral fungal sequence, which has since been lost.[6] The enzyme's role has become largely specific to seed plants, where it has been retained and has diversified significantly among angiosperms.[4][6]

Phylogenetic trees of GolS proteins from flowering plants show a distinct separation between monocot and dicot clades, indicating they originated from a common ancestor before the divergence of these major plant lineages.[11] The diversification within dicots is notably greater than in monocots, where GolS genes tend to cluster in a narrower clade.[6][11]

The expansion of the GolS gene family in various plant genomes has been primarily driven by gene duplication events. Whole-genome duplications (WGDs), in particular, have been identified as a major force in the evolution and diversification of GolS genes in groups like the Rosaceae family.[7][12] Segmental and tandem duplications have also contributed to the current number of GolS paralogs found in species like tomato (Solanum lycopersicum).[13] Following duplication, these genes have undergone purifying selection, suggesting that functional divergence may be defined more by differential gene expression patterns than by changes in protein structure.[7]

The GolS Gene Family: Structure and Quantitative Data

GolS exists as a small, multi-gene family in most higher plants. The number of identified genes varies across species, reflecting their unique evolutionary histories. The proteins encoded by these genes are typically located in the cytoplasm and share conserved structural features.[6][11] A key conserved feature is the DxD motif, which is important for binding the UDP-galactose substrate.[11]

Plant SpeciesCommon NameNumber of GolS Genes IdentifiedReference
Arabidopsis thalianaThale Cress7[9][10]
Brassica napusRapeseed20[6][11]
Nicotiana tabacumTobacco9[6][11]
Solanum tuberosumPotato4[14]
Solanum lycopersicumTomato6[13]
Brachypodium distachyonPurple False Brome6[13]
Citrus sinensisSweet Orange8[3]
Malus domesticaAppleNot specified, multiple copies[7]
Glycine maxSoybeanNot specified, multiple classes[15]
Phaseolus vulgarisCommon Bean3[15]

Experimental Protocols for Evolutionary and Functional Analysis

Genome-Wide Identification and In Silico Analysis

This protocol outlines the computational steps to identify and analyze GolS genes from genome and protein databases.

  • Sequence Retrieval: Known GolS protein sequences (e.g., from Arabidopsis thaliana) are used as queries to perform BLASTp or tBLASTn searches against the target plant's genome or proteome database (e.g., Phytozome, NCBI) with a defined E-value cutoff (e.g., < 1e-10).

  • Domain Verification: Retrieved candidate protein sequences are submitted to domain analysis tools like Pfam or SMART to confirm the presence of the conserved Glycosyltransferase family 8 (GT8) domain (PF01501).[13] Sequences lacking this domain are discarded.

  • Phylogenetic Analysis:

    • Multiple sequence alignment of full-length GolS protein sequences from the target species and other reference species is performed using algorithms like ClustalW or MUSCLE.[12]

    • A phylogenetic tree is constructed from the alignment using methods such as Neighbor-Joining (NJ), Maximum Likelihood (ML), or Bayesian inference, often implemented in software like MEGA or RAxML.[15]

    • Bootstrap analysis (e.g., 1000 replicates) is performed to assess the statistical reliability of the tree topology.[15]

  • Gene Structure and Motif Analysis: The genomic sequences corresponding to the identified GolS genes are used to map exon-intron structures. Conserved protein motifs are identified using tools like MEME.

  • Promoter Analysis: The upstream genomic region (approx. 1500-2000 bp) of each GolS gene is retrieved and scanned for cis-acting regulatory elements using databases like PlantCARE or PLACE. This helps identify potential stress-responsive elements like ABRE (ABA responsive element), DRE/CRT (dehydration and cold responsive elements), and LTRE (low-temperature responsive element).[13][16]

Functional Characterization: Overexpression and Stress Tolerance Assay

This protocol describes the generation of transgenic plants to validate the function of a specific GolS gene in stress tolerance.

  • Vector Construction: The full-length coding sequence (CDS) of the target GolS gene is amplified by PCR and cloned into a plant expression vector, typically under the control of a strong constitutive promoter like Cauliflower Mosaic Virus 35S (CaMV 35S).

  • Plant Transformation: The expression vector is introduced into Agrobacterium tumefaciens, which is then used to transform a model plant system (e.g., Arabidopsis thaliana or tobacco) via methods like the floral dip method.

  • Transgenic Line Selection and Verification: Transformed plants (T1 generation) are selected on a medium containing an appropriate selective agent (e.g., kanamycin, hygromycin). Successful integration and expression of the transgene are confirmed in subsequent generations (T2, T3) using PCR, RT-PCR, or qRT-PCR.

  • Stress Tolerance Assays: Homozygous T3 transgenic lines and wild-type (WT) control plants are subjected to controlled abiotic stress conditions.

    • Drought Stress: Water is withheld for a defined period (e.g., 10-14 days), followed by re-watering to assess survival rates.

    • Salt Stress: Plants are irrigated with a saline solution (e.g., 150-200 mM NaCl), and physiological parameters like chlorophyll content, root length, and biomass are measured.

    • Cold Stress: Plants are exposed to low temperatures (e.g., 4°C for several days or freezing temperatures for a few hours) to evaluate tolerance.

  • Metabolite Analysis: Levels of this compound and RFOs in the leaves of stressed and unstressed transgenic and WT plants are quantified using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to link the observed phenotype with metabolic changes.[2]

Visualizing Key Pathways and Workflows

RFO Biosynthesis Pathway

The synthesis of RFOs begins with the GolS-catalyzed reaction, which provides the galactosyl donor for subsequent chain elongation.

RFO_Biosynthesis UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS Myo_Ino myo-Inositol Myo_Ino->GolS This compound This compound GolS->this compound RafS Raffinose Synthase (RafS) This compound->RafS StaS Stachyose Synthase (StaS) This compound->StaS Suc Sucrose Suc->RafS Raffinose Raffinose RafS->Raffinose Raffinose->StaS Stachyose Stachyose StaS->Stachyose

Caption: The core biosynthetic pathway for Raffinose Family Oligosaccharides (RFOs).

Workflow for GolS Evolutionary Analysis

A typical workflow for the bioinformatic and functional analysis of a GolS gene family.

GolS_Workflow start Genome/Proteome Database blast Homology Search (BLAST) start->blast domain Domain Verification (Pfam) blast->domain phylogeny Phylogenetic Analysis (MEGA) domain->phylogeny structure Gene Structure & Motif Analysis (MEME) domain->structure promoter Promoter Cis-Element Analysis (PlantCARE) domain->promoter expression Expression Analysis (qRT-PCR, RNA-seq) phylogeny->expression promoter->expression functional Functional Characterization (Transgenics, Stress Assays) expression->functional Stress_Signaling Stress Abiotic Stress (Drought, Salinity, Cold) Signal Signal Transduction (e.g., ABA pathway) Stress->Signal TF Stress-Responsive Transcription Factors (TFs) Signal->TF Promoter GolS Gene Promoter (with ABRE/DRE) TF->Promoter binds to GolS_Gene GolS Gene Transcription Promoter->GolS_Gene GolS_Prot GolS Protein Synthesis GolS_Gene->GolS_Prot RFO This compound & RFO Accumulation GolS_Prot->RFO Tolerance Enhanced Stress Tolerance RFO->Tolerance

References

Galactinol Metabolism in Plant Tissues and Organs: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Galactinol is a pivotal alpha-galactoside that serves as the primary galactose donor for the biosynthesis of the raffinose family of oligosaccharides (RFOs) in higher plants. The synthesis and accumulation of this compound, catalyzed by the key enzyme this compound synthase (GolS), are intricately regulated across different plant tissues and organs, playing fundamental roles in carbon storage, phloem transport, and, most notably, adaptation to environmental stress. This technical guide provides an in-depth examination of this compound metabolism, focusing on its distribution and function in various plant tissues such as leaves, seeds, roots, and phloem. It summarizes quantitative data on enzyme activities and metabolite concentrations, details key experimental protocols for their analysis, and presents visualized metabolic and signaling pathways. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this critical metabolic pathway and its potential for enhancing crop resilience and utility.

Introduction

In the intricate world of plant biochemistry, this compound (1-O-α-D-galactopyranosyl-L-myo-inositol) occupies a central role as the precursor to the Raffinose Family Oligosaccharides (RFOs), a group of soluble carbohydrates that includes raffinose, stachyose, and verbascose.[1][2] The synthesis of this compound is the committed step in the RFO pathway and is therefore a critical point of regulation.[1][3] RFOs are nearly ubiquitous in higher plants and are implicated in a multitude of physiological processes.[4][5] In the seeds of many species, particularly legumes, they accumulate to high levels and are associated with desiccation tolerance and long-term viability.[4][6][7][8] In the vegetative tissues of other plants, they function as transport sugars in the phloem or accumulate as protective compounds in response to a wide array of abiotic stresses, including drought, salinity, cold, and heat.[2][6][7][8][9][10][11]

The enzyme responsible for this compound synthesis, this compound synthase (GolS, EC 2.4.1.123), is highly regulated at the transcriptional level, with different isoforms being expressed in specific tissues or induced by particular environmental cues.[1] Understanding the tissue- and organ-specific nuances of this compound metabolism is therefore crucial for developing strategies to improve crop resilience to environmental challenges and to modify the nutritional content of seeds.

The this compound and RFO Biosynthetic Pathway

The biosynthesis of RFOs is a conserved pathway in higher plants, initiated by the synthesis of this compound.[6][7] This pathway serves as a bridge between myo-inositol metabolism and mainstream carbohydrate metabolism.

Core Reactions:

  • This compound Synthesis: The pathway begins with the transfer of a galactose moiety from UDP-galactose to myo-inositol. This irreversible reaction is catalyzed by this compound synthase (GolS).[1][5]

    • UDP-galactose + myo-inositol → this compound + UDP

  • Raffinose Synthesis: this compound then serves as the galactose donor for the synthesis of raffinose. Raffinose synthase (RafS, EC 2.4.1.82) catalyzes the transfer of galactose from this compound to a sucrose molecule.[1][11]

    • This compound + Sucrose → Raffinose + myo-inositol

  • Higher RFO Synthesis: Subsequent RFOs are formed by the sequential addition of galactose units, also donated by this compound. Stachyose synthase (StaS, EC 2.4.1.67), for example, transfers a galactose moiety to raffinose to form stachyose.[1][5]

    • This compound + Raffinose → Stachyose + myo-inositol

The enzyme GolS is the primary checkpoint for entry into this pathway, and its activity and expression are tightly controlled in response to both developmental and environmental signals.[1]

G cluster_substrates Substrates cluster_products Products UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS Sucrose Sucrose RafS Raffinose Synthase (RafS) Sucrose->RafS This compound This compound This compound->RafS StaS Stachyose Synthase (StaS) This compound->StaS Raffinose Raffinose Raffinose->StaS Stachyose Stachyose GolS->this compound RafS->Raffinose StaS->Stachyose

Core biosynthetic pathway of this compound and Raffinose Family Oligosaccharides (RFOs).

Tissue and Organ-Specific Metabolism of this compound

The synthesis and accumulation of this compound are not uniform throughout the plant but are instead localized to specific tissues and organs, reflecting its diverse physiological roles.

  • Leaves: In vegetative tissues like leaves, this compound and RFOs are primarily associated with the abiotic stress response.[6][8] For instance, in Arabidopsis thaliana, the expression of AtGolS1 and AtGolS2 is induced by drought and high salinity, while AtGolS3 is induced by cold.[1][12][13] In Ajuga reptans, two distinct this compound synthase genes are expressed in discrete locations: GolS1 in mesophyll cells and GolS2 in phloem companion cells, highlighting a division of labor between stress response and transport.[1][14] Under severe stress, the accumulation of this compound and raffinose in leaves helps protect cellular structures and scavenge reactive oxygen species (ROS).[3][11]

  • Phloem: In plant species that utilize the "polymer trapping" model for phloem loading, such as those in the Cucurbitaceae family, this compound and RFOs are synthesized in specialized companion cells called intermediary cells.[15] Here, sucrose diffuses from the mesophyll and is converted into larger RFOs, which are too large to diffuse back, thus creating a concentration gradient that drives phloem loading.[15] This makes this compound metabolism essential for long-distance carbon transport in these species.

  • Seeds: this compound and RFOs are abundant in the seeds of many plants, especially legumes like soybean and pea.[10][16] Their accumulation during late seed maturation is strongly correlated with the acquisition of desiccation tolerance, which is essential for surviving drying and maintaining viability during storage.[4][8][13] In maize, the ZmGolS2 gene is specifically expressed in germinating seeds subjected to dehydration stress, while ZmGolS3 is predominant prior to maturation desiccation.[12]

  • Roots: While generally found in lower concentrations than in leaves or seeds, this compound and RFOs also accumulate in roots in response to stress.[10][11] In common bean (Phaseolus vulgaris), for example, this compound and raffinose levels increase in leaves under drought and salt stress, but no detectable levels are found in the roots, suggesting a primary role in protecting the photosynthetic apparatus.[11] However, the expression of RFO biosynthetic genes can be induced in roots, indicating a potential localized protective function under certain conditions.[11]

Quantitative Data on this compound Metabolism

The concentration of this compound and the activity of GolS vary significantly between species, tissues, and environmental conditions. The following tables summarize representative quantitative data from the literature.

Table 1: this compound Synthase (GolS) Activity in Various Plant Tissues

Plant SpeciesTissue/OrganConditionGolS Activity ChangeReference
Glycine max (Soybean)Developing Seeds4°C Exposure3-4 fold increase[17]
Glycine max (Soybean)Leaves4°C Exposure3-4 fold increase[17]
Arabidopsis thalianaLeavesMethyl Viologen (50 µM)Significant increase[18]
Phaseolus vulgaris (Kidney Bean)Developing Seeds4°C Exposure3-4 fold increase[17]

Table 2: this compound and Raffinose Concentrations in Plant Tissues Under Abiotic Stress

Plant SpeciesTissue/OrganStress ConditionMetaboliteConcentration ChangeReference
Phaseolus vulgaris (Common Bean)Primary LeavesDroughtThis compound42% increase vs. control[11][19]
Arabidopsis thalianaLeavesHeat Stress (37°C)RaffinoseSignificant increase vs. control[13]
Arabidopsis thaliana (HSF3 Overexpressor)LeavesNon-stressRaffinose11-fold higher than wild-type[13]
Arabidopsis thaliana (GolS2 Overexpressor)LeavesNon-stressThis compoundSignificantly increased[20]
Arabidopsis thaliana (GolS2 Overexpressor)LeavesNon-stressRaffinoseSignificantly increased[20]

Regulatory and Signaling Pathways

The expression of GolS genes is a key regulatory point in this compound metabolism and is controlled by complex signaling networks, particularly in response to abiotic stress. One of the best-characterized pathways involves Heat Shock Factors (HSFs).

Under conditions of heat or oxidative stress, Heat Shock Factor A2 (HsfA2) is activated in Arabidopsis.[3] Activated HSFs form trimers, translocate to the nucleus, and bind to specific cis-regulatory elements known as Heat Shock Elements (HSEs) in the promoter regions of target genes.[13] The GolS1 and GolS2 genes in Arabidopsis have been identified as direct targets of this regulation.[3][13] This binding event initiates the transcription of GolS genes, leading to the synthesis of GolS protein and subsequent accumulation of this compound and raffinose, which contribute to cellular protection and stress tolerance.[13][18]

G Stress Abiotic Stress (e.g., Heat, Oxidative Stress) HsfA2_act HsfA2 Activation Stress->HsfA2_act Induces Hsf_nuc HSF Translocation to Nucleus HsfA2_act->Hsf_nuc HSE_bind HSF binds to HSEs in GolS1/2 Promoters Hsf_nuc->HSE_bind GolS_trans Transcription of GolS1 and GolS2 HSE_bind->GolS_trans Activates GolS_prot Translation of GolS Protein GolS_trans->GolS_prot Gal_synth This compound & Raffinose Accumulation GolS_prot->Gal_synth Catalyzes Tolerance Enhanced Stress Tolerance (Osmoprotection, ROS Scavenging) Gal_synth->Tolerance Contributes to

HSF-mediated signaling pathway for stress-induced this compound synthesis.

Key Experimental Protocols

Accurate quantification of this compound and its related metabolites, enzymes, and genes is essential for studying its metabolism. Below are detailed methodologies for key experiments.

Protocol 1: Quantification of this compound and RFOs by HPAEC-PAD

This method is highly sensitive and specific for the quantification of carbohydrates.

  • Metabolite Extraction:

    • Flash-freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of 80% (v/v) ethanol and vortex thoroughly.

    • Incubate at 80°C for 30 minutes to inactivate endogenous enzymes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant. Repeat the extraction on the pellet with another 0.5 mL of 80% ethanol.

    • Pool the supernatants and evaporate to dryness under a vacuum.

    • Re-dissolve the dried extract in a known volume (e.g., 500 µL) of ultrapure water.

    • Filter the sample through a 0.22 µm syringe filter before analysis.

  • Chromatographic Analysis:

    • System: A high-performance anion-exchange chromatography system (e.g., Dionex DX-500) coupled with a pulsed amperometric detector (PAD) and a gold electrode.[21]

    • Column: A CarboPac™ PA1 or MA1 column is typically used for RFO and this compound separation, respectively.[21]

    • Mobile Phase: An isocratic or gradient elution with sodium hydroxide (e.g., 10-200 mM NaOH) is used to separate the carbohydrates.

    • Detection: Pulsed amperometric detection provides high sensitivity for non-UV-absorbing carbohydrates.

    • Quantification: Concentrations are determined by comparing peak areas to those of authentic standards (this compound, raffinose, etc.) run under the same conditions.

Protocol 2: Assay of this compound Synthase (GolS) Activity

This protocol measures the rate of this compound formation from its substrates.

  • Crude Protein Extraction:

    • Grind 0.5 g of plant tissue to a fine powder in liquid nitrogen.[21]

    • Homogenize the powder in an ice-cold extraction buffer (e.g., 1.5 mL of 50 mM HEPES-NaOH pH 7.0, 2 mM DTT, 4 mM MnCl₂).[21]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • The resulting supernatant is the crude enzyme extract. Determine its protein concentration using a standard method (e.g., Bradford assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture (100 µL total volume) containing: 50 mM HEPES-NaOH (pH 7.0), 4 mM MnCl₂, 1 mM UDP-galactose, and 5 mM myo-inositol.[21]

    • Pre-incubate the crude enzyme extract with the reaction mixture (without substrates) at 30°C for 15 minutes.

    • Initiate the reaction by adding the substrates (UDP-galactose and myo-inositol).

    • Incubate at 30°C for 30-60 minutes.

    • Stop the reaction by adding 200 µL of ice-cold 100% ethanol.[21]

  • Product Quantification:

    • Centrifuge the terminated reaction mixture to pellet precipitated protein.

    • Analyze the supernatant for the product, this compound, using the HPAEC-PAD method described in Protocol 1.

    • Enzyme activity is typically expressed as nmol of this compound produced per mg of protein per minute.

G cluster_metabolite Metabolite Quantification cluster_gene Gene Expression Analysis start Plant Tissue Sample (Leaf, Seed, Root, etc.) grind Grind in Liquid N₂ start->grind m_extract Ethanol Extraction grind->m_extract For Metabolites g_rna RNA Extraction grind->g_rna For RNA m_conc Dry & Resuspend m_extract->m_conc m_hpaec HPAEC-PAD Analysis m_conc->m_hpaec m_result This compound & RFO Concentration m_hpaec->m_result g_cdna cDNA Synthesis g_rna->g_cdna g_qpcr qPCR with GolS Primers g_cdna->g_qpcr g_result Relative GolS Gene Expression g_qpcr->g_result

Experimental workflow for analyzing this compound metabolism in plant tissues.

Conclusion and Future Perspectives

This compound metabolism is a cornerstone of plant physiology, with its significance spanning from fundamental processes of carbon allocation to critical mechanisms of environmental resilience. The tissue- and organ-specific regulation of this compound synthase isoforms allows plants to fine-tune the production of RFOs for transport, storage, or stress protection as needed. The strong correlation between GolS expression, this compound accumulation, and enhanced tolerance to abiotic stresses makes this pathway a prime target for agricultural biotechnology.

Future research should focus on elucidating the precise, non-overlapping functions of the various GolS isoforms found in many plant species. A deeper understanding of the upstream signaling components that regulate GolS expression beyond HSFs will open new avenues for intervention. Ultimately, the targeted manipulation of this compound metabolism—enhancing its activity in vegetative tissues to improve drought tolerance or modulating its levels in seeds to improve nutritional quality—holds significant promise for developing next-generation crops capable of thriving in a changing global climate.

References

An In-depth Technical Guide to the Intracellular Localization of Galactinol and Its Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the subcellular localization of galactinol, a key molecule in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), and the enzymes responsible for its synthesis, this compound Synthase (GolS) and Raffinose Synthase (RS). Understanding the precise location of these components within the cell is crucial for elucidating their roles in carbon partitioning, stress tolerance, and signal transduction.

Overview of the Raffinose Family Oligosaccharide (RFO) Pathway

The biosynthesis of RFOs is a metabolic pathway of significant interest in plant biology, primarily due to its role in conferring tolerance to abiotic stresses such as drought, cold, and high salinity.[1][2][3] The pathway begins with the synthesis of this compound from UDP-galactose and myo-inositol, a reaction catalyzed by the enzyme this compound Synthase (GolS).[3][4] this compound then serves as a galactose donor for the subsequent synthesis of raffinose from sucrose, a step catalyzed by Raffinose Synthase (RS).[3][5] The localization of these enzymes and their products is tightly regulated and varies between plant species and even cell types.[3][6][7]

dot

Caption: The Raffinose Family Oligosaccharide (RFO) biosynthesis pathway, primarily localized in the cytosol.

Intracellular Localization of this compound Synthase (GolS)

This compound synthase (GolS) is the rate-limiting enzyme in the RFO pathway.[8][9] Its localization is not uniform and appears to be highly dependent on the specific isoform, plant species, and cell type, reflecting distinct functional roles for RFOs in transport versus storage.

Qualitative Localization Data: Evidence from immunolocalization, fluorescent protein tagging, and in situ hybridization indicates that GolS is predominantly a cytosolic enzyme.[6][7] However, some studies have reported associations with other cellular compartments. For example, a cotton isoform (GhGolS) has been described as localizing to the cell membrane.[3] In silico prediction tools, such as WoLF PSORT, have been widely used to predict the subcellular localization of GolS proteins, with the majority of isoforms in species like citrus predicted to be cytoplasmic.[9][10]

Tissue and Cell-Type Specificity: The localization of GolS is often specific to certain cells within a tissue.

  • In Cucurbita pepo (squash) , GolS has been immunolocalized to specialized companion cells, known as intermediary cells, within the minor veins of leaves, as well as in mesophyll cells.[6]

  • In Ajuga reptans , a clear functional separation is observed between two isoforms. GolS-1 is primarily expressed in the mesophyll, where it is involved in synthesizing RFOs for storage. In contrast, GolS-2 is localized to the phloem-associated intermediary cells, suggesting a role in synthesizing RFOs for long-distance transport.[3][7][11]

Intracellular Localization of Raffinose Synthase (RS)

Raffinose Synthase (RS) catalyzes the synthesis of raffinose using this compound and sucrose as substrates.[3] Similar to GolS, RS is considered a soluble, cytosolic enzyme. Its localization is intrinsically linked to the availability of its substrates. In sorghum, for instance, the gene encoding RS (SbRS) is expressed in mesophyll cells, consistent with the localization of GolS and the site of sucrose production.[12]

Quantitative Subcellular Distribution of this compound and Enzymes

While qualitative localization is well-documented, precise quantitative data on the partitioning of this compound and its enzymes among different subcellular compartments is limited in the literature. The soluble nature of this compound makes its precise quantification within organelles challenging. The method of choice for such studies is non-aqueous fractionation (NAF), which is designed to minimize the redistribution of water-soluble metabolites during organelle isolation.[13][14][15]

Table 1: Summary of Localization Findings for this compound and RFO Enzymes

Molecule/Enzyme Primary Localization Species/Evidence Notes Citation(s)
This compound Synthase (GolS) Cytosol (Mesophyll cells) Ajuga reptans (in situ hybridization) GolS-1 isoform, associated with storage RFOs. [3][7]
Cytosol (Intermediary cells) Cucurbita pepo (Immunolocalization) Associated with phloem loading. [6]
Cytosol (Intermediary cells) Ajuga reptans (in situ hybridization) GolS-2 isoform, associated with transport RFOs. [3][7]
Cell Membrane Gossypium hirsutum (cotton) Based on cloning and expression studies. [3]
Cytosol Citrus sinensis (in silico prediction) WoLF PSORT prediction for multiple isoforms. [9][10]
Raffinose Synthase (RS) Cytosol (Mesophyll cells) Sorghum bicolor (gene expression) Co-localized with GolS for raffinose synthesis. [12]

| This compound | Cytosol, Vacuole, Chloroplast | General (NAF methodology) | Expected distribution for a soluble metabolite. NAF is the preferred method for quantification. |[13][14][15] |

Experimental Protocols

Determining the subcellular location of enzymes and metabolites requires specialized techniques. The following sections detail the methodologies most frequently cited in the study of this compound and its associated enzymes.

Protocol for Enzyme Localization via Fluorescent Protein Tagging

This is the most common method for localizing proteins in vivo. It involves fusing the protein of interest to a fluorescent reporter like Green Fluorescent Protein (GFP) and observing its location in living cells using confocal microscopy.[16][17]

Methodology:

  • Vector Construction: The full-length open reading frame (ORF) of the target gene (e.g., GolS) is cloned into a suitable plant expression vector, creating a translational fusion with a fluorescent protein gene (e.g., GFP, YFP). Both N-terminal and C-terminal fusions should be created to minimize the risk of the tag interfering with protein targeting signals.[18][19]

  • Transient Expression: The resulting plasmid DNA is introduced into plant cells. Common systems include:

    • Agrobacterium-mediated infiltration (agroinfiltration): Agrobacterium tumefaciens carrying the expression vector is infiltrated into the leaves of a model plant, typically Nicotiana benthamiana.[17]

    • Protoplast Transformation: The vector is introduced into isolated plant protoplasts using polyethylene glycol (PEG)-mediated transformation.[16]

  • Co-localization (Optional but Recommended): To confirm localization to a specific organelle, the construct is often co-expressed with a known organelle marker protein fused to a different colored fluorescent protein (e.g., a red fluorescent protein marker for the plasma membrane).[20]

  • Confocal Laser Scanning Microscopy (CLSM): After an incubation period of 2-3 days to allow for gene expression, the plant tissue (e.g., leaf discs) is excised and mounted on a microscope slide.[21]

  • Image Acquisition: The tissue is observed with a confocal microscope. The fluorescent proteins are excited with specific laser lines (e.g., 488 nm for GFP), and the emitted fluorescence is captured. The resulting images reveal the subcellular location of the fusion protein.[21]

dot

GFP_Workflow A 1. Clone Gene of Interest (e.g., GolS) into GFP Fusion Vector B 2. Transform Agrobacterium with the Expression Vector A->B C 3. Infiltrate N. benthamiana Leaves with Transformed Agrobacterium B->C D 4. Incubate Plant for 48-72 hours for Protein Expression C->D E 5. Excise Leaf Disc and Mount on Microscope Slide D->E F 6. Image with Confocal Microscope (e.g., 488nm excitation) E->F G 7. Analyze GFP Signal to Determine Subcellular Localization F->G

Caption: Experimental workflow for protein localization using GFP fusion and transient expression.

Protocol for Metabolite Localization via Non-Aqueous Fractionation (NAF)

NAF is the gold standard for determining the in vivo subcellular distribution of water-soluble compounds like this compound, as it prevents leakage and enzymatic conversion during fractionation.[13][22][23]

Methodology:

  • Rapid Quenching and Lyophilization: Plant material (e.g., leaves) is harvested and immediately flash-frozen in liquid nitrogen to halt all metabolic activity. The frozen tissue is then freeze-dried (lyophilized) to remove all water.[15]

  • Homogenization: The dry tissue is homogenized into a fine powder. This can be done using a ball mill.

  • Nonaqueous Density Gradient Centrifugation: The homogenate is resuspended in a nonaqueous solvent mixture (e.g., tetrachloroethylene and heptane) and layered onto a density gradient of the same solvents. The sample is then centrifuged at high speed. Subcellular components (chloroplasts, cytosol fragments, vacuoles) separate into distinct bands based on their density.[13][14]

  • Fraction Collection: The gradient is carefully fractionated from the top or bottom, and each fraction is collected separately.

  • Marker Enzyme Analysis: To determine the proportion of each subcellular compartment in every fraction, the activity of well-established marker enzymes is measured.[22]

    • Cytosol Marker: UGPase or Phosphoenolpyruvate carboxylase.

    • Chloroplast Marker: NADPH-dependent glyceraldehyde-3-phosphate dehydrogenase.

    • Vacuole Marker: α-mannosidase or acid phosphatase.

  • Metabolite Quantification: The concentration of the metabolite of interest (this compound) is measured in each fraction, typically using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15]

  • Calculation of Subcellular Distribution: The distribution of the marker enzymes is used to calculate the percentage of this compound present in the cytosol, chloroplasts, and vacuole.[13]

dot

NAF_Workflow A 1. Harvest Plant Tissue and Flash-Freeze in Liquid N₂ B 2. Lyophilize (Freeze-Dry) Tissue to Remove Water A->B C 3. Homogenize Dry Tissue into a Fine Powder B->C D 4. Resuspend in Nonaqueous Solvents and Layer on Density Gradient C->D E 5. Ultracentrifugation to Separate Organelles by Density D->E F 6. Collect Gradient Fractions E->F G 7. Analyze Fractions F->G H Marker Enzyme Assays (Cytosol, Chloroplast, Vacuole) G->H I Metabolite Quantification (e.g., GC-MS for this compound) G->I J 8. Calculate Subcellular Metabolite Distribution H->J I->J

Caption: Experimental workflow for subcellular metabolite localization via Non-Aqueous Fractionation (NAF).

Regulation of GolS Expression and Localization

The expression of GolS genes is a key control point in the RFO pathway and is often induced by abiotic stress. This regulation involves complex signaling cascades that ultimately control the amount and location of this compound synthesis.

Heat stress, for example, leads to the activation of Heat Shock transcription Factors (HSFs).[24] These HSFs can bind to specific promoter elements (Heat Shock Elements) in the GolS genes, leading to increased transcription.[24] This results in higher levels of GolS protein and subsequent accumulation of this compound and raffinose, which are thought to play a protective role in the cell during stress.[24][25]

dot

GolS_Regulation cluster_nucleus Nucleus Stress Abiotic Stress (e.g., Heat, Drought) Signal Stress Signaling Cascade Stress->Signal HSF Heat Shock Factors (HSFs) Activated Signal->HSF HSF_trans HSFs Translocate to Nucleus HSF->HSF_trans Nucleus Nucleus GolS_Gene GolS Gene Promoter (contains Heat Shock Elements) HSF_trans->GolS_Gene Binds to Promoter Transcription Increased Transcription GolS_Gene->Transcription GolS_mRNA GolS mRNA Transcription->GolS_mRNA GolS_Protein GolS Protein Synthesis (in Cytosol) GolS_mRNA->GolS_Protein Translation Galactinol_Acc This compound Accumulation GolS_Protein->Galactinol_Acc Catalyzes Synthesis Stress_Tol Enhanced Stress Tolerance Galactinol_Acc->Stress_Tol

Caption: Simplified signaling pathway for stress-induced expression of this compound Synthase (GolS).

References

Methodological & Application

Quantifying Galactinol in Plant Leaf Extracts: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol, a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs), plays a crucial role in plant responses to abiotic stresses such as drought, salinity, and cold. The accumulation of this compound and other RFOs has been linked to osmoprotection and the scavenging of reactive oxygen species.[1] Accurate quantification of this compound levels in plant leaf extracts is therefore essential for understanding plant stress physiology, identifying stress-tolerant genotypes, and for potential applications in agriculture and drug development.

This compound Biosynthesis Pathway

This compound is synthesized from UDP-galactose and myo-inositol in a reaction catalyzed by the enzyme this compound synthase (GolS).[2][3] This is the first committed step in the RFO biosynthetic pathway. This compound then serves as a galactose donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[2][3][4]

Galactinol_Biosynthesis UDP_Gal UDP-Galactose This compound This compound UDP_Gal->this compound This compound Synthase (GolS) myo_Inositol myo-Inositol myo_Inositol->this compound Raffinose Raffinose This compound->Raffinose Raffinose Synthase Stachyose Stachyose This compound->Stachyose Stachyose Synthase Sucrose Sucrose Sucrose->Raffinose Raffinose->Stachyose

Caption: Biosynthetic pathway of this compound and raffinose family oligosaccharides.

Quantitative Data Summary

The following table summarizes representative quantitative data of this compound levels in plant leaves under different conditions, as reported in various studies. These values can vary significantly depending on the plant species, developmental stage, and the nature and duration of the stress applied.

Plant SpeciesConditionThis compound Level (nmol/g FW)Analytical MethodReference
Arabidopsis thalianaControlNot detectableHPAEC-PAD[5]
Arabidopsis thalianaMethyl viologen (MV) treatment (3h)32.2 ± 3.6HPAEC-PAD[5]
Arabidopsis thalianaMethyl viologen (MV) treatment (6h)130.7 ± 10.5HPAEC-PAD[5]
Arabidopsis thalianaMV + High light (3h)154.4 ± 34.0HPAEC-PAD[5]
Arabidopsis thalianaControl (25°C)~1GC-MS[6]
Arabidopsis thalianaHeat stress (37°C, 2h)~20GC-MS[6]

Experimental Protocols

This section provides detailed protocols for the extraction and quantification of this compound from plant leaf extracts.

Experimental Workflow

Experimental_Workflow Start Plant Leaf Sample Collection Freeze Freeze in Liquid Nitrogen and Grind to a Fine Powder Start->Freeze Extract Extraction with Methanol-based Solution Freeze->Extract Centrifuge1 Centrifugation Extract->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry the Extract Supernatant->Dry Derivatize Derivatization (for GC-MS) Dry->Derivatize Reconstitute Reconstitute in Solvent Dry->Reconstitute For HPLC / HPAEC-PAD Derivatize->Reconstitute Reconstitute in appropriate solvent Analysis Analytical Quantification Reconstitute->Analysis

Caption: General experimental workflow for this compound quantification.

Protocol 1: Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry is a powerful technique for separating and identifying volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase their volatility.

1. Sample Preparation and Extraction [6][7]

  • Harvest approximately 100-300 mg of fresh plant leaf tissue and immediately freeze it in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a ball mill.

  • Add 1.5 mL of a pre-chilled extraction solution (e.g., methanol:chloroform:water at a 2.5:1:1 v/v/v ratio) to the powdered tissue.

  • Add a known amount of an internal standard (e.g., 60 µL of 0.2 mg/mL ribitol in water) to each sample for later quantification.

  • Vortex the mixture vigorously for 10 seconds.

  • Incubate the mixture at 4°C for 30 minutes with occasional shaking.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 1 mL of the supernatant to a new microcentrifuge tube.

  • Add 0.75 mL of ultrapure water, vortex for 15 seconds, and centrifuge at 14,000 rpm for 15 minutes.

  • Carefully collect the upper polar phase containing the sugars and transfer it to a new tube.

  • Dry the polar phase completely using a vacuum concentrator (e.g., SpeedVac) without heating.

2. Derivatization [6]

  • To the dried extract, add 40 µL of 20 mg/mL methoxyamine hydrochloride in pyridine.

  • Incubate the mixture at 37°C for 90 minutes with shaking.

  • Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Incubate at 37°C for 30 minutes with shaking to allow for silylation of the hydroxyl groups.

  • Centrifuge briefly to collect the liquid at the bottom of the tube.

  • Transfer the supernatant to a GC-MS vial for analysis.

3. GC-MS Analysis

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection Volume: 1 µL in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 300°C at a rate of 15°C/min.

    • Hold at 300°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 50-600.

  • Data Acquisition: Full scan mode.

4. Quantification

  • Identify the this compound peak based on its retention time and mass spectrum by comparing with an authentic standard.

  • Quantify the this compound content by integrating the peak area and normalizing it to the peak area of the internal standard (ribitol). Create a standard curve with known concentrations of this compound to determine the absolute concentration in the samples.

Protocol 2: Quantification of this compound by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection is a highly sensitive method for the direct analysis of underivatized carbohydrates.

1. Sample Preparation and Extraction

  • Follow the same extraction procedure as described in Protocol 1 (steps 1-11) to obtain the dried polar extract.

  • Reconstitute the dried extract in a known volume of ultrapure water (e.g., 500 µL).

  • Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPAEC-PAD Analysis [5]

  • Instrument: A high-performance liquid chromatography system equipped with a pulsed amperometric detector with a gold electrode.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis, such as a CarboPac™ PA1 or MA1 column.

  • Mobile Phase: An aqueous solution of sodium hydroxide (NaOH), often run with a gradient to achieve optimal separation. The specific gradient will depend on the column and the other sugars present in the extract. A typical gradient might be:

    • 0-20 min: Isocratic with 150 mM NaOH.

    • 20-30 min: Linear gradient to 500 mM NaOH.

    • 30-40 min: Isocratic with 500 mM NaOH.

    • 40-50 min: Return to 150 mM NaOH and equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Detector Settings: Use a standard carbohydrate waveform for the pulsed amperometric detector as recommended by the manufacturer.

3. Quantification

  • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

  • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of this compound.

Protocol 3: Quantification of this compound by HPLC with Refractive Index (RI) Detection

HPLC with RI detection is a more accessible but generally less sensitive method compared to HPAEC-PAD or GC-MS.

1. Sample Preparation and Extraction

  • Follow the same extraction and reconstitution procedure as described for HPAEC-PAD.

2. HPLC-RI Analysis

  • Instrument: An HPLC system equipped with a refractive index detector.

  • Column: A column designed for carbohydrate analysis, such as an amine-based column (e.g., NH2) or a ligand-exchange column (e.g., with Ca2+ or Pb2+ counter-ions).

  • Mobile Phase: Typically an isocratic mixture of acetonitrile and water (e.g., 75:25, v/v) for an amine column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure stable RI detection.

  • Injection Volume: 20 µL.

3. Quantification

  • Identify the this compound peak based on its retention time compared to a standard.

  • Quantify the this compound concentration using a standard curve prepared with known concentrations of this compound. Due to the lower sensitivity of RI detection, sample concentration may be required for accurate quantification of low-abundance this compound.

References

Application Notes and Protocols for Galactinol Extraction from Seed Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol, a key intermediate in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), plays a crucial role in seed development, stress tolerance, and longevity.[1][2] The accurate quantification of this compound in seed tissues is therefore of significant interest for crop improvement, seed quality assessment, and for understanding plant responses to environmental stress. Furthermore, as a bioactive compound, this compound and its derivatives are being explored for their potential applications in the pharmaceutical and nutraceutical industries.

This document provides a detailed protocol for the efficient extraction of this compound from seed tissues for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC). Additionally, it includes a summary of reported this compound content in various seed types and visual diagrams of the biosynthetic pathway and the experimental workflow.

Data Presentation: this compound Content in Various Seed Tissues

The following table summarizes the quantitative data for this compound content in the seeds of several plant species as determined by HPLC. These values can serve as a reference for researchers working on these or similar species.

Plant SpeciesGenotype/VarietyThis compound Content (mg/g Dry Weight)Reference
Soybean (Glycine max)Wild-Type0.73[3]
Soybean (Glycine max)Mutant Line 11.19[3]
Soybean (Glycine max)Mutant Line 20.12[3]
Chickpea (Cicer arietinum)High RFO GenotypeNot explicitly quantified, but higher activity observed[3]
Chickpea (Cicer arietinum)Low RFO GenotypeNot explicitly quantified, but lower activity observed[3]
Pea (Pisum sativum)RRRbRb~0.5 (at 22 DPA)[4]
Pea (Pisum sativum)SD1~0.2 (at 18 DPA)[4]
Arabidopsis thalianaWild TypeNot explicitly quantified, but present[5]
Tomato (Solanum lycopersicum)Not specifiedPositive correlation with seed longevity[2]
Cabbage (Brassica oleracea)Not specifiedPositive correlation with seed longevity[2]

DPA: Days Post Anthesis

Experimental Protocols: this compound Extraction from Seed Tissues

This protocol outlines a robust method for the extraction of this compound from seed tissues, optimized for subsequent analysis by HPLC.

1. Materials and Reagents

  • Plant Material: Dry seeds of the species of interest.

  • Solvents: 80% (v/v) Ethanol (HPLC grade), Acetonitrile (HPLC grade), Ultrapure water.

  • Equipment:

    • Grinder or mortar and pestle

    • Analytical balance

    • Centrifuge tubes (2 mL and 15 mL)

    • Vortex mixer

    • Water bath or heating block

    • Centrifuge

    • Syringe filters (0.22 µm)

    • HPLC vials

    • Pipettes and tips

2. Sample Preparation

  • Freeze-dry the seed material to halt metabolic processes and facilitate grinding.

  • Grind the dried seeds into a fine, homogenous powder using a grinder or a mortar and pestle.

  • Store the resulting powder in a desiccator at -20°C until extraction.

3. Extraction Procedure

  • Accurately weigh approximately 100 mg of the dried seed powder into a 2 mL centrifuge tube.

  • Add 1.5 mL of 80% ethanol to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Incubate the tube in a water bath at 80°C for 20 minutes to facilitate the extraction of soluble sugars and inactivate degradative enzymes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at room temperature.

  • Carefully transfer the supernatant to a new 15 mL centrifuge tube.

  • Repeat the extraction process (steps 2-6) on the remaining pellet with another 1.5 mL of 80% ethanol to maximize the recovery of this compound.

  • Combine the supernatants from both extractions.

  • Evaporate the solvent from the combined supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Re-dissolve the dried extract in a known volume (e.g., 1 mL) of 50% acetonitrile.

  • Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Visualizations

This compound Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of this compound and its subsequent utilization in the formation of raffinose family oligosaccharides (RFOs).

Galactinol_Biosynthesis UDP_Gal UDP-Galactose invis1 UDP_Gal->invis1 myo_Inositol myo-Inositol myo_Inositol->invis1 This compound This compound invis2 This compound->invis2 Sucrose Sucrose Sucrose->invis2 Raffinose Raffinose Stachyose Stachyose Raffinose->Stachyose Stachyose Synthase invis1->this compound this compound Synthase invis2->Raffinose Raffinose Synthase

Biosynthesis of this compound and Raffinose Family Oligosaccharides.
Experimental Workflow for this compound Extraction

This diagram provides a step-by-step visual representation of the this compound extraction protocol.

Galactinol_Extraction_Workflow start Start: Dry Seed Sample grind Grind to Fine Powder start->grind weigh Weigh ~100 mg of Powder grind->weigh extract1 Add 1.5 mL 80% Ethanol, Vortex, Incubate at 80°C weigh->extract1 centrifuge1 Centrifuge at 14,000 x g extract1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 supernatant2 Combine Supernatants supernatant1->supernatant2 extract2 Repeat Extraction on Pellet pellet1->extract2 centrifuge2 Centrifuge extract2->centrifuge2 centrifuge2->supernatant2 dry Evaporate Solvent supernatant2->dry redissolve Re-dissolve in 50% Acetonitrile dry->redissolve filter Filter (0.22 µm) redissolve->filter end Ready for HPLC Analysis filter->end

Workflow for the extraction of this compound from seed tissues.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Separation and Quantification of Galactinol and Raffinose

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactinol and raffinose are important carbohydrates in plants, playing roles in seed longevity, stress tolerance, and carbon storage.[1][2][3] Raffinose Family Oligosaccharides (RFOs), which include raffinose, are synthesized from sucrose, with this compound acting as a key galactose donor.[1][2][4] Accurate separation and quantification of this compound and raffinose are crucial for researchers in plant biology, agriculture, and food science to understand their physiological functions and to assess the nutritional quality of crops. This application note details various High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these two closely related sugars.

Principle of Separation

Several HPLC modes can be employed for the analysis of this compound and raffinose, leveraging their polar nature. The most common approaches include:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating highly polar compounds like sugars. A polar stationary phase is used with a mobile phase consisting of a high concentration of a less polar organic solvent (typically acetonitrile) and a smaller amount of a more polar aqueous solvent. This allows for the retention and subsequent elution of polar analytes.

  • Amino Columns: Columns with aminopropyl-bonded silica phases are widely used for carbohydrate analysis.[5][6] These columns can operate in both normal-phase and HILIC modes. The separation is achieved through a combination of partitioning and weak anion-exchange interactions.

  • High-Performance Anion-Exchange Chromatography (HPAEC): HPAEC is a powerful technique for separating carbohydrates. At high pH, the hydroxyl groups of carbohydrates can be ionized, allowing them to be separated on a strong anion-exchange column. Detection is often achieved using Pulsed Amperometric Detection (PAD), which provides high sensitivity without the need for derivatization.[4]

  • Ligand Exchange Chromatography: This method utilizes columns packed with a resin containing metal ions (e.g., Ca2+, Pb2+, K+).[7] The separation is based on the interaction between the hydroxyl groups of the sugars and the metal ions of the stationary phase.

Detection Methods

Due to the lack of a strong chromophore in this compound and raffinose, common UV-Vis detectors are not suitable. Instead, the following detectors are typically used:

  • Refractive Index (RI) Detector: RI detectors are universal detectors that measure the change in the refractive index of the mobile phase as the analyte elutes.[5][7] They are sensitive to temperature and pressure fluctuations and are not compatible with gradient elution.

  • Evaporative Light Scattering Detector (ELSD): ELSD is another universal detector that is more sensitive than RI and is compatible with gradient elution.[1][8] The eluent is nebulized and the solvent evaporated, leaving behind fine particles of the analyte which scatter a light beam.

  • Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity, allowing for definitive identification and quantification of the analytes.

Comparative Analysis of HPLC Methods

The following table summarizes various HPLC methods and conditions reported for the separation of this compound and raffinose.

Parameter Method 1: HILIC with Amino Column Method 2: HPAEC-PAD Method 3: Ligand Exchange
Column Amino Column (e.g., Spherisorb NH2, LiChrosorb NH2)[6]Anion-Exchange Column (e.g., CarboPac PA-1)[9]Ligand Exchange Column (e.g., Zodiac Carb 87K, Bio-Rad Aminex HPX-87K)[7]
Mobile Phase Acetonitrile:Water (e.g., 85:15 v/v or 65:35 v/v)[5][6]High pH aqueous solution with a salt gradient (e.g., Sodium Hydroxide and Sodium Acetate)Deionized Water[7]
Flow Rate 1.0 - 1.5 mL/min[5][10]Typically around 1.0 mL/min0.6 mL/min[7]
Temperature Ambient to 35°C[5]Controlled, often around 30°CHigh temperature, e.g., 85°C[7]
Detector RI, ELSD, or MS[1][5]Pulsed Amperometric Detector (PAD)[4]Refractive Index (RI)[7]
Advantages Simple mobile phase, good resolution for many sugars.High sensitivity and selectivity, no derivatization needed.Simple isocratic method with water as the mobile phase.
Disadvantages RI detector not compatible with gradient elution.Requires specialized equipment and careful control of pH.High column temperature required, may not be suitable for all analytes.

Experimental Workflow for this compound and Raffinose Analysis

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

G Experimental Workflow for this compound and Raffinose Analysis cluster_0 Sample Preparation cluster_2 Data Analysis Sample Plant Tissue Sample Homogenization Homogenization in 80% Ethanol Sample->Homogenization Extraction Extraction at Elevated Temperature Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Filtration (0.22 µm filter) Supernatant->Filtration HPLC HPLC System Filtration->HPLC Column Amino Column MobilePhase Acetonitrile:Water Detector ELSD/RI Chromatogram Obtain Chromatogram HPLC->Chromatogram PeakIntegration Peak Identification and Integration Chromatogram->PeakIntegration Quantification Quantification using Standard Curve PeakIntegration->Quantification

Caption: Workflow for the extraction and HPLC analysis of this compound and raffinose from plant samples.

Detailed Protocol: Separation of this compound and Raffinose using an Amino Column with ELSD Detection

This protocol provides a step-by-step guide for the separation and quantification of this compound and raffinose from plant seed samples using an HPLC system equipped with an amino column and an Evaporative Light Scattering Detector (ELSD).[1]

I. Materials and Reagents

  • Standards: this compound (analytical grade), Raffinose (analytical grade)

  • Solvents: Acetonitrile (HPLC grade), Ultrapure water

  • Extraction Solvent: 80% Ethanol in ultrapure water[11]

  • Sample Preparation: Centrifuge tubes, vortex mixer, water bath, syringe filters (0.22 µm)

II. Instrumentation

  • HPLC System: A quaternary or binary pump system, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: Amino-propyl bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

III. Preparation of Standards and Mobile Phase

  • Standard Stock Solutions: Prepare individual stock solutions of this compound and raffinose (e.g., 1 mg/mL) in ultrapure water.

  • Working Standards: Create a series of mixed working standards by diluting the stock solutions with the mobile phase to cover the expected concentration range in the samples.

  • Mobile Phase: Prepare the mobile phase by mixing acetonitrile and ultrapure water in the desired ratio (e.g., 80:20 v/v). Degas the mobile phase before use.

IV. Sample Preparation

  • Homogenization: Weigh a known amount of the plant sample (e.g., 100 mg of ground seeds) into a centrifuge tube.

  • Extraction: Add a defined volume of 80% ethanol (e.g., 5 mL) to the sample.[11] Vortex thoroughly and incubate in a water bath at 80°C for 30 minutes, with intermittent vortexing.

  • Centrifugation: Allow the samples to cool to room temperature and then centrifuge at high speed (e.g., 10,000 x g) for 15 minutes.

  • Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

V. HPLC and ELSD Conditions

  • Column: Amino-propyl column (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • ELSD Settings:

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 70°C

    • Gas Flow Rate (Nitrogen): 1.5 L/min

VI. Data Analysis

  • Peak Identification: Identify the peaks for this compound and raffinose in the sample chromatograms by comparing their retention times with those of the standards.

  • Calibration Curve: Generate a calibration curve for each analyte by plotting the peak area versus the concentration of the working standards.

  • Quantification: Determine the concentration of this compound and raffinose in the samples by interpolating their peak areas from the respective calibration curves.

This protocol provides a robust method for the simultaneous analysis of this compound and raffinose, enabling researchers to obtain reliable quantitative data for their studies. The specific conditions may need to be optimized depending on the exact column and instrumentation used.

References

Application Notes & Protocols: CRISPR/Cas9 Mediated Knockout of Galactinol Synthase Genes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactinol synthase (GolS) is a pivotal enzyme in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are crucial carbohydrates in higher plants.[1][2][3] RFOs function as transport and storage sugars, osmoprotectants against abiotic stress (like drought, cold, and heat), and signaling molecules.[2][3][4][5] The GolS enzyme catalyzes the first committed step in the RFO pathway, synthesizing this compound from UDP-galactose and myo-inositol.[2][3][4] Given its rate-limiting role, GolS is a prime target for genetic modification to alter carbohydrate profiles in crops, for instance, to improve nutritional quality by reducing indigestible RFOs in soybean seeds.[6][7][8] The CRISPR/Cas9 system offers a precise and efficient tool for targeted knockout of GolS genes, enabling functional genomics studies and the development of improved crop varieties.[9][10]

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

The RFO pathway begins with the synthesis of this compound by this compound Synthase (GolS). This compound then serves as a galactose donor for the subsequent synthesis of raffinose and stachyose, catalyzed by Raffinose Synthase (RS) and Stachyose Synthase (STAS), respectively.[7][8][11] Knocking out GolS genes is an effective strategy to disrupt this pathway at its origin, thereby reducing the accumulation of downstream RFOs.[6][12]

RFO_Pathway UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) (Target for Knockout) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS This compound This compound RS Raffinose Synthase (RS) This compound->RS STAS Stachyose Synthase (STAS) This compound->STAS Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->STAS Stachyose Stachyose GolS->this compound RS->Raffinose STAS->Stachyose

RFO biosynthesis pathway highlighting the role of GolS.

Experimental Workflow for GolS Knockout

The generation of GolS knockout plants using CRISPR/Cas9 involves a systematic workflow, from initial gene targeting to the analysis of stable mutant lines. This process includes designing specific guide RNAs (sgRNAs), constructing a CRISPR/Cas9 vector, transforming the plant system, and subsequent molecular and phenotypic characterization.

Experimental_Workflow arrow > A 1. Target Identification Identify GolS gene homologs (e.g., GmGOLS1A, GmGOLS1B in soybean). B 2. sgRNA Design & Selection Design sgRNAs targeting conserved exons. Check for off-target sites. A->B C 3. Vector Construction Clone sgRNAs and Cas9 into a plant binary vector (e.g., via Golden Gate or Gateway cloning). B->C D 4. Agrobacterium Transformation Introduce the CRISPR construct into Agrobacterium tumefaciens (e.g., EHA105). C->D E 5. Plant Transformation Infect plant explants (e.g., cotyledon nodes, immature embryos) with Agrobacterium. D->E F 6. Regeneration & Selection Regenerate T0 plants on selection medium (e.g., containing herbicide or antibiotic). E->F G 7. Molecular Screening (T0) Identify mutations via PCR, sequencing, or gel-based assays (e.g., PAGE). F->G H 8. Generation Advancement Grow T0 plants to produce T1/T2 generations to obtain stable, transgene-free mutants. G->H I 9. Phenotypic & Metabolic Analysis Quantify RFOs (raffinose, stachyose) and other sugars (sucrose) using HPLC. Assess agronomic traits. H->I

CRISPR/Cas9 workflow for generating GolS knockout plants.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and CRISPR/Cas9 Vector Construction

This protocol outlines the creation of a plant transformation vector containing Cas9 and sgRNAs designed to target GolS genes. Using a dual-sgRNA approach can enhance the efficiency of creating large deletions or simultaneously targeting homologous genes.[6][7]

  • Target Gene Identification: Identify GolS gene sequences from a relevant genome database (e.g., SoyBase, TAIR). In species with multiple homologs like soybean, targeting genes with high expression in the tissue of interest (e.g., seeds) is crucial.[7][8] For instance, GmGOLS1A and its homeolog GmGOLS1B are primary targets in soybean.[7]

  • sgRNA Design:

    • Use online tools (e.g., CCTop, CRISPR-P) to design 20-bp sgRNA sequences targeting conserved regions within the exons of the GolS genes.[11]

    • Ensure the target sequence is followed by the appropriate Protospacer Adjacent Motif (PAM), typically 'NGG' for Streptococcus pyogenes Cas9.[13]

    • Perform BLAST searches against the host genome to minimize potential off-target effects.[14]

  • Vector Assembly:

    • Select a suitable plant CRISPR/Cas9 binary vector system. These vectors typically contain a plant-specific promoter driving Cas9 expression (e.g., CaMV 35S) and a U6 or U3 promoter for sgRNA expression.[13][15]

    • Synthesize oligonucleotides corresponding to the designed sgRNA target sequences.

    • Assemble the sgRNA expression cassettes into the Cas9 binary vector using a standardized cloning method such as Golden Gate assembly or Gateway cloning.[15][16] This often involves a one-step ligation reaction to produce the final construct.[13]

  • Verification: Sequence the final construct to confirm the correct insertion and orientation of the sgRNA cassettes.

  • Transformation into Agrobacterium: Transform the verified binary vector into a competent Agrobacterium tumefaciens strain (e.g., EHA105, AGL1) via electroporation.[11][17]

Protocol 2: Agrobacterium-Mediated Plant Transformation

This protocol describes the transformation of plant tissues to generate transgenic events. The specific explants and media will vary depending on the plant species. The following is a generalized protocol based on soybean cotyledonary node transformation.[7]

  • Agrobacterium Culture Preparation:

    • Inoculate a single colony of Agrobacterium carrying the CRISPR construct into liquid YEB medium with appropriate antibiotics.

    • Grow the culture overnight at 28°C with shaking until it reaches an OD600 of 0.5-0.8.[18]

    • Pellet the bacterial cells by centrifugation and resuspend them in a liquid co-cultivation medium.[18]

  • Explant Preparation and Infection:

    • Sterilize seeds and germinate them in vitro.

    • Excise explants (e.g., cotyledonary nodes for soybean, immature embryos for maize) from young seedlings.[7][9]

    • Immerse the explants in the prepared Agrobacterium suspension for 10-30 minutes.[18]

  • Co-cultivation:

    • Blot the infected explants on sterile filter paper and place them on a solid co-cultivation medium.

    • Incubate in the dark at 25°C for 1-3 days.[19]

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing a selective agent (e.g., glufosinate, hygromycin) to inhibit the growth of non-transformed cells, and a bacteriostatic agent (e.g., cefotaxime, timentin) to eliminate residual Agrobacterium.[17]

    • Subculture the explants onto fresh selection and regeneration media every 2-3 weeks until shoots develop.[19]

  • Rooting and Acclimatization:

    • Transfer regenerated shoots to a rooting medium.

    • Once roots are established, transfer the plantlets to soil and acclimatize them in a greenhouse.

Protocol 3: Molecular Characterization of Mutant Plants

This protocol details the methods for identifying and characterizing the mutations induced by the CRISPR/Cas9 system in the T0 and subsequent generations.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the leaf tissue of putative T0 transgenic plants using a standard method like the CTAB protocol.[8]

  • Initial Screening for Mutations:

    • PCR Amplification: Design primers that flank the sgRNA target sites in the GolS genes. Amplify the target region from the genomic DNA of T0 plants.

    • Gel-Based Detection: For constructs with dual sgRNAs that induce large deletions, mutation events can be detected by a size shift in the PCR product on an agarose gel.[6]

    • Heteroduplex Analysis: For small indels, use denaturation-renaturation polyacrylamide gel electrophoresis (PAGE).[7][8] PCR products from mutant and wild-type plants are mixed, denatured, and reannealed. The resulting heteroduplexes migrate slower than homoduplexes, indicating a mutation.[7]

  • Sequence Confirmation:

    • Purify the PCR products from plants identified as potential mutants.

    • Clone the amplicons into a vector (e.g., using TOPO TA cloning) and sequence multiple clones to identify the specific nature of the mutations (insertions, deletions) and to determine if the plant is heterozygous, homozygous, or bi-allelic.[6][14]

    • Alternatively, direct Sanger sequencing of the PCR product can reveal mutations, which can be deconvoluted using tools like TIDE or ICE.[15]

  • Analysis of Progeny (T1/T2 Generations):

    • Grow T0 plants to maturity and collect T1 seeds.

    • Screen the T1 generation to identify plants that have inherited the mutation.

    • Select homozygous or bi-allelic mutant lines that have segregated away from the Cas9 transgene (null segregants) for further phenotypic analysis.[6][8]

Data Presentation: Effects of GolS Knockout

CRISPR/Cas9-mediated knockout of GolS genes has been shown to significantly alter the carbohydrate profile in soybean seeds, primarily by reducing RFOs.

Table 1: Mutation Efficiency in T0 Soybean Plants

This table summarizes the types of mutations observed in T0 soybean plants transformed with a dual-sgRNA CRISPR/Cas9 construct targeting GmGOLS1A and GmGOLS1B.

Mutation TypeDescriptionFrequency
Heterozygous One wild-type allele and one mutant allele.30%[14]
Homozygous Two identical mutant alleles.20%[14]
Bi-allelic Two different mutant alleles.32%[14]
Chimeric Presence of multiple different mutations within the same plant.18%[14]
Total Mutated Percentage of T0 plants carrying any mutation.68%[14]

Data adapted from studies on CRISPR/Cas9 efficiency in tomato, providing a general reference for mutation types in plants.[14] The mutations are predominantly short insertions or deletions (<10 bp).[14]

Table 2: Carbohydrate Profile in Seeds of GolS Knockout Soybean (T2 Generation)

This table presents the quantitative changes in key carbohydrates in the seeds of gmgols1a gmgols1b double knockout soybean lines compared to the wild type (WT).

CarbohydrateWT Content (mg/g DW)Double Mutant Content (mg/g DW)Percent Change
Stachyose ~55-60~35-40▼ 35.4% decrease[20][21]
Raffinose ~5-10~10-15▲ 41.7% increase[20][21]
Verbascose LowLower▼ Slight decrease[20][21]
Total RFOs 64.741.95▼ 35.2% decrease[20][21]
Sucrose Not specifiedNot specifiedIncreased (in some mutants)[7][8]

DW = Dry Weight. Data synthesized from Le et al., 2020.[7][8][20][21] The increase in raffinose, despite the GolS knockout, may suggest complex regulatory feedback or the activity of other GolS isoforms.

Table 3: Agronomic Traits of GolS Knockout Soybean

Analysis of the GolS knockout mutants revealed no significant unintended pleiotropic effects on major agronomic characteristics.

TraitObservationReference
Seed Germination No significant difference compared to wild type.[7][8]
Plant Morphology No observable difference in development or morphology.[7][8][21]
Seed Weight No significant difference compared to wild type.[6]
Protein & Fat Content Increased in some mutant lines.[6][21]

The application of CRISPR/Cas9 to knock out this compound synthase genes is a highly effective strategy for modifying carbohydrate metabolism in plants. The protocols outlined provide a comprehensive guide for researchers to successfully design experiments, generate mutant lines, and analyze their effects. The data from soybean studies demonstrate that this approach can significantly reduce anti-nutritional RFOs without negatively impacting key agronomic traits, highlighting its potential for crop improvement and functional genomics research.[6][12]

References

Application Notes and Protocols: Overexpression of Galactinol Synthase for Enhanced Stress Tolerance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abiotic stresses, including drought, salinity, and extreme temperatures, pose significant threats to global agricultural productivity. Plants have evolved intricate mechanisms to cope with these challenges, one of which involves the accumulation of compatible solutes. Raffinose Family Oligosaccharides (RFOs) are crucial players in this response, acting as osmoprotectants and scavengers of reactive oxygen species. The biosynthesis of RFOs is initiated by the enzyme galactinol synthase (GolS), which catalyzes the first committed step in the pathway.[1][2][3] Overexpression of the GolS gene has emerged as a promising strategy for enhancing stress tolerance in various plant species.[1][4][5] These application notes provide a comprehensive overview of the role of GolS in stress tolerance, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular pathways and workflows.

Data Presentation

Table 1: Enhanced this compound and Raffinose Accumulation in Transgenic Plants Overexpressing GolS
Plant SpeciesTransgeneStress ConditionAnalyteFold Increase in Transgenic vs. Wild-TypeReference
Arabidopsis thalianaAtGolS2DroughtThis compound~3-4 fold[1]
DroughtRaffinose~2-3 fold[1]
Oryza sativa (Rice)AtGolS2DroughtThis compoundSignificantly higher[1][5]
TaGolS1/TaGolS2Cold (4°C)This compound13.2-15.1 fold[6][7][8]
TaGolS1/TaGolS2Cold (4°C)Raffinose4.9-6.0 fold[6][7][8]
Cicer arietinum (Chickpea)CaGolS1/CaGolS2Heat StressThis compound~4-5 fold[4]
CaGolS1/CaGolS2Heat StressRaffinose~5 fold[4]
CaGolS1/CaGolS2Oxidative StressThis compound~2-3 fold[4]
Populus trichocarpa (Poplar)AtGolS2/PtrGolS3Salt StressSoluble SugarsSignificantly higher[9]
Table 2: Improved Stress Tolerance Phenotypes in GolS Overexpressing Plants
Plant SpeciesTransgeneStress ConditionObserved Phenotypic ImprovementReference
Arabidopsis thalianaAtGolS2DroughtEnhanced survival rate[1]
Oryza sativa (Rice)AtGolS2DroughtIncreased grain yield, higher relative water content, higher photosynthesis activity[1][5][10]
TaGolS1/TaGolS2ChillingEnhanced tolerance[6][7][8][11]
Cicer arietinum (Chickpea)CaGolS1/CaGolS2Heat and Oxidative StressBetter growth responses, reduced accumulation of reactive oxygen species (ROS)[4]
Nicotiana tabacum (Tobacco)CsGolS6Drought (PEG) and SaltMore than 3-fold higher biomass[3]

Signaling Pathways and Experimental Workflows

This compound Synthase in the Stress Response Pathway

This compound synthase plays a pivotal role in the plant's response to abiotic stress. Its expression is often induced by various stress signals, leading to the accumulation of this compound and downstream RFOs. These molecules are thought to protect cellular structures and maintain osmotic balance.

GolS_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold, Heat) Signal_Perception Signal Perception & Transduction Abiotic_Stress->Signal_Perception Transcription_Factors Stress-Responsive Transcription Factors (e.g., HSFs, DREB/CBF) Signal_Perception->Transcription_Factors GolS_Gene This compound Synthase (GolS) Gene Transcription_Factors->GolS_Gene Binds to cis-elements (e.g., ABRE, DRE/CRT) GolS_mRNA GolS mRNA GolS_Gene->GolS_mRNA Transcription GolS_Protein This compound Synthase (GolS) Protein GolS_mRNA->GolS_Protein Translation This compound This compound GolS_Protein->this compound Catalysis UDP_Galactose UDP-Galactose UDP_Galactose->GolS_Protein myo_Inositol myo-Inositol myo_Inositol->GolS_Protein RFO_Biosynthesis RFO Biosynthesis (Raffinose, Stachyose) This compound->RFO_Biosynthesis Stress_Tolerance Enhanced Stress Tolerance (Osmotic Adjustment, ROS Scavenging) RFO_Biosynthesis->Stress_Tolerance

Caption: Simplified signaling pathway of GolS in abiotic stress response.

Experimental Workflow for Generating and Analyzing GolS Overexpressing Plants

The following diagram outlines the typical workflow for developing and evaluating transgenic plants with enhanced stress tolerance through GolS overexpression.

Experimental_Workflow Gene_Isolation 1. GolS Gene Isolation & Cloning Vector_Construction 2. Expression Vector Construction (e.g., pCAMBIA with 35S or Ubi promoter) Gene_Isolation->Vector_Construction Transformation 3. Plant Transformation (Agrobacterium-mediated) Vector_Construction->Transformation Selection 4. Selection of Transgenic Plants (e.g., Herbicide or Antibiotic Resistance) Transformation->Selection Molecular_Analysis 5. Molecular Analysis (PCR, RT-qPCR) Selection->Molecular_Analysis Stress_Assay 6. Stress Tolerance Assays (Drought, Salt, Cold, etc.) Molecular_Analysis->Stress_Assay Phenotypic_Analysis 7. Phenotypic & Physiological Analysis (Survival, Biomass, RWC, Photosynthesis) Stress_Assay->Phenotypic_Analysis Metabolite_Analysis 8. Metabolite Analysis (HPLC, GC-MS for this compound & RFOs) Stress_Assay->Metabolite_Analysis Data_Analysis 9. Data Analysis & Interpretation Phenotypic_Analysis->Data_Analysis Metabolite_Analysis->Data_Analysis

Caption: Workflow for developing and testing GolS transgenic plants.

Experimental Protocols

Protocol 1: Generation of GolS Overexpressing Plants (Arabidopsis model)

1. Gene Cloning and Vector Construction:

  • Isolate the full-length coding sequence (CDS) of the desired GolS gene (e.g., AtGolS2) from plant cDNA using PCR with gene-specific primers containing restriction sites.

  • Clone the PCR product into a plant binary vector (e.g., pGPTV-BAR) under the control of a constitutive promoter (e.g., Cauliflower Mosaic Virus 35S promoter or Ubiquitin promoter).[12]

  • Verify the construct by restriction digestion and sequencing.

2. Agrobacterium tumefaciens-mediated Transformation:

  • Introduce the binary vector into a suitable Agrobacterium tumefaciens strain (e.g., LBA4404) via electroporation or heat shock.

  • Grow the transformed Agrobacterium in liquid culture to an appropriate density (OD600 ≈ 0.8-1.0).

  • Transform Arabidopsis thaliana plants using the floral dip method.[12]

3. Selection of Transgenic Plants:

  • Collect seeds from the dipped plants (T0 generation).

  • Sterilize and sow the T1 seeds on a selection medium containing the appropriate selective agent (e.g., glufosinate ammonium for the BAR gene).[12]

  • Transfer resistant seedlings to soil and grow to maturity.

4. Molecular Confirmation of Transgene Integration and Expression:

  • Genomic DNA PCR: Extract genomic DNA from the leaves of putative transgenic plants and perform PCR to confirm the presence of the transgene.

  • RT-qPCR: Isolate total RNA and synthesize cDNA. Perform quantitative real-time PCR (RT-qPCR) to analyze the expression level of the GolS transgene.[13]

Protocol 2: Drought Stress Tolerance Assay

1. Plant Material and Growth Conditions:

  • Use homozygous T3 or T4 generation transgenic lines and wild-type (WT) plants as controls.

  • Grow plants in individual pots under controlled conditions (e.g., 16h light/8h dark photoperiod, 22°C).

2. Imposing Drought Stress:

  • For vegetative stage analysis, withhold water from well-watered, three-week-old plants for a specified period (e.g., 2-3 weeks).[1]

  • Monitor the wilting phenotype and collect samples at different time points.

3. Phenotypic and Physiological Measurements:

  • Survival Rate: After the stress period, re-water the plants and record the number of surviving plants after a recovery period (e.g., one week).

  • Relative Water Content (RWC):

    • Excise leaves and immediately record their fresh weight (FW).
    • Float the leaves in deionized water for 4-6 hours to achieve full turgor and record the turgid weight (TW).
    • Dry the leaves at 80°C for 48 hours and record the dry weight (DW).
    • Calculate RWC (%) = [(FW - DW) / (TW - DW)] x 100.

  • Biomass: Measure the fresh and dry weight of the shoots and roots at the end of the experiment.[3]

Protocol 3: Metabolite Analysis of this compound and Raffinose

1. Sample Preparation:

  • Freeze leaf samples collected from control and stressed plants in liquid nitrogen and store at -80°C.

  • Grind the frozen tissue to a fine powder.

2. Extraction of Soluble Sugars:

  • Extract soluble sugars from the powdered tissue using a suitable solvent (e.g., 80% ethanol) at an elevated temperature (e.g., 80°C).

  • Centrifuge the extract and collect the supernatant. Repeat the extraction process.

3. Quantification using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS):

  • HPLC:

    • Filter the supernatant through a 0.22 µm filter.
    • Analyze the sample using an HPLC system equipped with a carbohydrate analysis column and a refractive index detector.
    • Quantify the concentrations of this compound and raffinose by comparing peak areas to those of known standards.[12]

  • GC-MS:

    • Derivatize the extracted sugars to make them volatile.
    • Analyze the derivatized samples using a GC-MS system.
    • Identify and quantify the metabolites based on their mass spectra and retention times compared to standards.[12]

Conclusion

The overexpression of this compound synthase has consistently demonstrated its potential to enhance tolerance to a variety of abiotic stresses in different plant species. This is primarily attributed to the increased accumulation of this compound and other RFOs, which function as osmoprotectants and antioxidants. The protocols and data presented here provide a robust framework for researchers to explore the utility of GolS genes in developing stress-resilient crops and for professionals in the drug development sector to understand the molecular mechanisms of stress mitigation.

References

Application Note: A High-Throughput Colorimetric Assay for Measuring Galactinol Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactinol synthase (GolS; EC 2.4.1.123) is a key enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs) in plants.[1][2][3] It catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol to form this compound and UDP.[1][2][4][5] RFOs play crucial roles in seed desiccation tolerance, carbon storage, and as transport sugars.[3][6] Furthermore, GolS and RFOs are implicated in plant responses to various abiotic stresses such as drought, salinity, and cold.[7][8][9][10] Consequently, the measurement of this compound synthase activity is of significant interest to researchers in plant biology, agriculture, and drug development seeking to enhance stress tolerance in crops.

This application note describes a reliable and convenient colorimetric assay for determining this compound synthase activity in vitro. This method offers an alternative to the traditional radioisotopic assays, avoiding the expense and safety concerns associated with radioactive materials.[1][4] The assay is based on the quantification of UDP, one of the products of the GolS reaction. The UDP is subsequently hydrolyzed by apyrase to yield UMP and inorganic phosphate (Pi), and the released Pi is then quantified using a modified Fiske & SubbaRow method.[1][5] This colorimetric assay is sensitive, stable, and suitable for the detection of low this compound synthase activity.[1][2][5]

Principle of the Assay

The colorimetric assay for this compound synthase activity involves a two-step enzymatic reaction followed by a colorimetric detection step.

  • This compound Synthase Reaction: The enzyme extract containing this compound synthase is incubated with its substrates, UDP-galactose and myo-inositol. This compound synthase catalyzes the formation of this compound and UDP.

  • UDP Hydrolysis: Exogenous apyrase is added to the reaction mixture. Apyrase hydrolyzes the newly formed UDP into UMP and inorganic phosphate (Pi).

  • Phosphate Quantification: The amount of released inorganic phosphate is determined colorimetrically. The addition of ammonium molybdate in an acidic solution results in the formation of a phosphomolybdate complex. This complex is then reduced by a reducing agent (such as the Fiske & SubbaRow reducer) to produce a stable blue-colored complex, the absorbance of which is measured at 660 nm. The amount of UDP produced in the this compound synthase reaction is directly proportional to the intensity of the blue color.

Experimental Protocols

Materials and Reagents

  • HEPES buffer (50 mM, pH 7.0)

  • myo-inositol

  • Dithiothreitol (DTT)

  • Manganese chloride (MnCl₂)

  • Bovine serum albumin (BSA)

  • UDP-galactose (UDP-Gal)

  • Apyrase (from potato or insect)

  • Trichloroacetic acid (TCA)

  • Ammonium molybdate (2.5% in 2 N HCl)

  • Fiske & SubbaRow reducer

  • Sodium citrate (34%)

  • Enzyme extract (e.g., from plant tissues)

  • Microplate reader or spectrophotometer

Enzyme Extraction

  • Harvest plant tissue (e.g., soybean cotyledons) and immediately place on ice.

  • Grind the tissue in a pre-chilled mortar and pestle with cold extraction buffer (50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF).[4]

  • Centrifuge the homogenate at 28,000 x g for 30 minutes at 4°C.[4]

  • Collect the supernatant, which contains the crude this compound synthase extract.

Assay Protocol

  • Prepare the reaction mixture in a microcentrifuge tube as described in Table 1 .

  • Pre-incubate the reaction mixture for 5 minutes at 32°C.

  • Initiate the reaction by adding the enzyme extract.

  • Incubate the reaction for 30 minutes at 32°C.

  • Terminate the reaction by placing the tubes in boiling water for 2 minutes.[1]

  • Centrifuge the tubes at 3,000 x g for 10 minutes to pellet any precipitate.

  • Transfer the supernatant to a new tube for the determination of UDP.

UDP Quantification

  • To the supernatant from the previous step, add 10 µL of apyrase solution (0.3 U) and incubate for 15 minutes at 37°C to hydrolyze UDP to UMP and Pi.

  • Stop the apyrase reaction by adding 60 µL of 10% TCA.

  • Centrifuge at 3,000 x g for 10 minutes.

  • To 100 µL of the supernatant, add 100 µL of 2.5% ammonium molybdate and 40 µL of Fiske & SubbaRow reducer.[1]

  • After 2 minutes at room temperature, add 40 µL of 34% sodium citrate solution.[1]

  • Immediately measure the absorbance at 660 nm.

  • Prepare a standard curve using known concentrations of UDP to determine the amount of UDP produced in the enzymatic reaction.

Control Reactions

Prepare control reactions by omitting myo-inositol from the reaction mixture to account for any non-specific UDP formation.[1][4]

Data Presentation

Table 1: this compound Synthase Reaction Mixture

ComponentFinal ConcentrationVolume (µL)
HEPES Buffer (pH 7.0)50 mM50
myo-inositol60 mM10
DTT2 mM2
MnCl₂4 mM4
BSA20 µg1
UDP-Gal4 mM4
Enzyme ExtractVariable29
Total Volume 100

Table 2: Typical Results for this compound Synthase Activity

SampleAbsorbance at 660 nm (Mean ± SD)UDP Produced (nmol)Specific Activity (nmol/min/mg protein)
Control (no myo-inositol)0.05 ± 0.010.20.01
Crude Enzyme Extract0.45 ± 0.031.80.15
Purified Enzyme1.20 ± 0.054.823.3[11]

Note: The values presented in Table 2 are for illustrative purposes and may vary depending on the enzyme source and purity.

Visualizations

Galactinol_Synthase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_quantification Quantification cluster_analysis Data Analysis prep_reagents Prepare Reagents reaction_mix Assemble Reaction Mixture (UDP-Gal + myo-inositol) prep_reagents->reaction_mix prep_enzyme Prepare Enzyme Extract prep_enzyme->reaction_mix incubation Incubate at 32°C reaction_mix->incubation termination Terminate Reaction (Boiling) incubation->termination apyrase_hydrolysis Hydrolyze UDP with Apyrase termination->apyrase_hydrolysis color_development Colorimetric Detection of Pi apyrase_hydrolysis->color_development read_absorbance Measure Absorbance at 660 nm color_development->read_absorbance calculate_activity Calculate this compound Synthase Activity read_absorbance->calculate_activity std_curve Generate UDP Standard Curve std_curve->calculate_activity

Caption: Workflow for the colorimetric in vitro assay of this compound synthase activity.

RFO_Biosynthesis_Pathway UDP_Gal UDP-Galactose Galactinol_Synthase This compound Synthase (GolS) UDP_Gal->Galactinol_Synthase myo_Inositol myo-Inositol myo_Inositol->Galactinol_Synthase This compound This compound Galactinol_Synthase->this compound UDP UDP Galactinol_Synthase->UDP Raffinose_Synthase Raffinose Synthase This compound->Raffinose_Synthase Stachyose_Synthase Stachyose Synthase This compound->Stachyose_Synthase Sucrose Sucrose Sucrose->Raffinose_Synthase Raffinose Raffinose Raffinose_Synthase->Raffinose Raffinose->Stachyose_Synthase Stachyose Stachyose Stachyose_Synthase->Stachyose

Caption: Biosynthesis pathway of Raffinose Family Oligosaccharides (RFOs).

References

Application Notes and Protocols for the Use of Galactinol as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol (α-D-galactosyl-(1→3)-1D-myo-inositol) is a key intermediate in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants. RFOs play crucial roles in stress tolerance, seed longevity, and carbon transport.[1][2][3] As such, the accurate quantification of this compound is essential for research in plant physiology, agricultural biotechnology, and for assessing the nutritional quality of food products. These application notes provide detailed protocols for the use of this compound as a standard in various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

This compound Standard

A high-purity this compound standard is critical for accurate quantification. Commercial standards are available and should be handled and stored according to the manufacturer's instructions to ensure stability.

Table 1: this compound Standard Specifications

ParameterSpecificationSource
Chemical Formula C₁₂H₂₂O₁₁[4]
Molecular Weight 342.30 g/mol [4]
CAS Number 3687-64-7[4]
Purity ≥98%[5]
Storage 4°C, sealed, away from moisture[6]
Alternative Form This compound dihydrate (CAS: 16908-86-4)[5][6]

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Tissues

This protocol is a general guideline for the extraction of soluble sugars, including this compound, from plant leaf tissue.[2][3]

Materials:

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • 80% Methanol

  • Microcentrifuge tubes

  • Water bath or heating block

  • Centrifuge

Procedure:

  • Harvest fresh plant tissue (e.g., 100-200 mg of leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powder to a microcentrifuge tube.

  • Add 1 mL of 80% methanol to the tube.

  • Vortex the mixture thoroughly.

  • Incubate the mixture at 70°C for 15 minutes to extract soluble sugars.

  • Centrifuge the extract at 12,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the soluble sugars, for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) for this compound Analysis

HPLC is a widely used technique for the separation and quantification of sugars.[7] When coupled with a suitable detector, such as a refractive index (RI) or evaporative light scattering detector (ELSD), it provides a robust method for this compound analysis.

Table 2: HPLC Method Parameters for this compound Analysis

ParameterExample Condition 1Example Condition 2
Column Amine-based column (e.g., Cosmosil 5NH2)SUGAR SC1011
Mobile Phase Acetonitrile:Water (e.g., 80:20, v/v)Water
Flow Rate 1.0 mL/min0.5 mL/min
Column Temperature 30°C80°C
Detector Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)Refractive Index (RI)
Injection Volume 10-20 µL10 µL
Standard Preparation Prepare a stock solution of this compound (e.g., 1 mg/mL in mobile phase) and create a series of dilutions for the calibration curve.Prepare a stock solution of this compound (e.g., 1 mg/mL in water) and create a series of dilutions for the calibration curve.

Protocol:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a calibration curve by injecting a series of known concentrations of the this compound standard.

  • Inject the prepared sample extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

GC-MS offers high sensitivity and selectivity for the analysis of volatile compounds. For non-volatile sugars like this compound, a derivatization step is necessary to increase their volatility.[2][8][9]

Protocol:

a. Derivatization: [8][9][10]

  • Take a known volume of the sample extract (or a dried aliquot) and the this compound standard.

  • Add an internal standard (e.g., ribitol) to both the sample and the standard.

  • Evaporate the solvent to complete dryness under a stream of nitrogen or in a vacuum concentrator.

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes to protect the carbonyl groups.

  • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes for silylation of hydroxyl groups.

Table 3: GC-MS Method Parameters for Derivatized this compound Analysis

ParameterExample Condition
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 250°C
Oven Temperature Program Initial 70°C for 5 min, ramp to 310°C at 5°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ion Source Temperature 230°C
MS Quadrupole Temperature 150°C
Scan Range m/z 50-600
Injection Mode Splitless

b. Analysis:

  • Inject the derivatized standard to determine its retention time and mass spectrum.

  • Inject the derivatized sample.

  • Identify the derivatized this compound peak in the sample chromatogram based on retention time and by comparing the mass spectrum with a reference library or the derivatized standard.

  • Quantify the this compound concentration relative to the internal standard.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive and specific method for the analysis of carbohydrates without the need for derivatization.[11][12][13] It is particularly well-suited for separating and quantifying closely related oligosaccharides.

Table 4: HPAEC-PAD Method Parameters for this compound Analysis

ParameterExample Condition
Column CarboPac™ PA10 (4 x 250 mm) with a CarboPac™ PA10 Guard (4 x 50 mm) or similar
Eluent A Deionized Water
Eluent B 200 mM NaOH
Eluent C 1 M Sodium Acetate
Flow Rate 1.0 mL/min
Gradient A gradient of sodium hydroxide and sodium acetate is typically used to separate a range of sugars. An example gradient could be: 0-20 min, 100 mM NaOH; 20-35 min, linear gradient to 100 mM NaOH/300 mM NaOAc; 35-40 min, 100 mM NaOH/300 mM NaOAc; followed by re-equilibration.
Detector Pulsed Amperometric Detector (PAD) with a gold electrode
Waveform Standard quadruple potential waveform for carbohydrates
Standard Preparation Prepare a stock solution of this compound (e.g., 1 mg/mL in deionized water) and create a series of dilutions for the calibration curve.

Protocol:

  • Set up the HPAEC-PAD system with the specified eluents and column.

  • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a series of this compound standards to generate a calibration curve.

  • Inject the prepared sample extracts.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the this compound concentration in the sample using the calibration curve. This method can simultaneously quantify other sugars like myo-inositol, glucose, fructose, sucrose, raffinose, stachyose, and verbascose.[11]

Visualization of Pathways and Workflows

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

This compound is the central precursor for the synthesis of all RFOs. The pathway begins with the synthesis of this compound from UDP-galactose and myo-inositol, catalyzed by this compound synthase.[1][14][15]

RFO_Biosynthesis cluster_0 cluster_1 cluster_2 cluster_3 UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS This compound This compound RafS Raffinose Synthase (RS) This compound->RafS StaS Stachyose Synthase (STS) This compound->StaS VerbS Verbascose Synthase This compound->VerbS Sucrose Sucrose Sucrose->RafS Raffinose Raffinose Raffinose->StaS Stachyose Stachyose Stachyose->VerbS Verbascose Verbascose GolS->this compound RafS->Raffinose StaS->Stachyose VerbS->Verbascose

Caption: Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.

General Experimental Workflow for this compound Quantification

The following diagram illustrates the general workflow from sample collection to data analysis for the quantification of this compound.

Galactinol_Workflow Sample_Collection 1. Sample Collection (e.g., Plant Tissue) Freezing 2. Rapid Freezing (Liquid Nitrogen) Sample_Collection->Freezing Extraction 3. Extraction (e.g., 80% Methanol) Freezing->Extraction Chromatography 4. Chromatographic Analysis Extraction->Chromatography HPLC HPLC-RI/ELSD Chromatography->HPLC GCMS GC-MS (with Derivatization) Chromatography->GCMS HPAEC HPAEC-PAD Chromatography->HPAEC Data_Analysis 5. Data Analysis (Quantification using this compound Standard) HPLC->Data_Analysis GCMS->Data_Analysis HPAEC->Data_Analysis

Caption: General workflow for this compound quantification.

References

Application Note: Quantitative Analysis of Galactinol using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactinol (α-D-galactopyranosyl-(1→1)-L-myo-inositol) is a key alpha-galactoside that plays a crucial role in the biosynthesis of the raffinose family of oligosaccharides (RFOs) in plants.[1] RFOs are involved in various physiological processes, including acting as transport and storage carbohydrates, and as osmoprotectants during abiotic stress responses like drought, cold, and heat stress.[2][3] Consequently, the accurate quantification of this compound is essential for researchers in plant biology, crop science, and drug development studying stress tolerance mechanisms.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and reliable technique for the analysis of semi-volatile and volatile compounds.[4] However, due to the low volatility of sugars like this compound, a chemical derivatization step is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from plant tissues using GC-MS.

Experimental Protocols

This section details a robust methodology for the GC-MS analysis of this compound, adapted from established procedures for primary metabolite profiling in plant tissues.[1]

Metabolite Extraction

This protocol is designed for the extraction of polar metabolites, including this compound, from plant leaf tissue.

  • Materials:

    • Lyophilized plant tissue (approx. 10 mg)

    • Extraction Solution: Methanol:Chloroform:Water (2.5:1:1 v/v/v)

    • Internal Standard (IS) Solution: Ribitol (0.2 mg/mL in H₂O)

    • Microcentrifuge tubes (2 mL)

    • Vortex mixer

    • Refrigerated centrifuge (e.g., Eppendorf 5418 R)

    • Vacuum concentrator (e.g., SpeedVac)

  • Procedure:

    • Place 10 mg of lyophilized and finely ground plant tissue into a 2 mL microcentrifuge tube.

    • Prepare the final extraction mix by adding 60 µL of the Ribitol IS solution to 1.5 mL of the Methanol:Chloroform:Water extraction solution.[1]

    • Add the 1.56 mL of the final extraction mix to the plant tissue.

    • Homogenize the sample by vortexing for 10 seconds.

    • Incubate the mixture at 4°C for 30 minutes to ensure complete extraction.

    • Centrifuge the sample at 14,000 rpm for 5 minutes to pellet cell debris.[1]

    • Carefully transfer the supernatant (the polar top phase containing primary metabolites) to a new microcentrifuge tube.

    • Dry the collected polar phase completely in a vacuum concentrator without heating. The dried extract is now ready for derivatization.

Two-Step Derivatization

Derivatization is essential for making this compound volatile for GC analysis. This is achieved through a two-step process of oximation followed by silylation.

  • Materials:

    • Dried metabolite extract

    • Methoxyamine hydrochloride solution (20 mg/mL in pyridine)

    • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

    • Fatty Acid Methyl Ester (FAME) mixture (for retention time indexing)

    • Thermo-shaker or incubator capable of 37°C

    • GC vials with inserts

  • Procedure:

    • Oximation: Add 40 µL of the methoxyamine hydrochloride solution to the dried extract. This step protects aldehyde and keto groups.[1]

    • Incubate the mixture for 2 hours at 37°C with constant agitation (e.g., 950 rpm) in a thermo-shaker.[1]

    • Silylation: Prepare a fresh silylation reagent by adding 20 µL of the FAME mixture to 1 mL of MSTFA.

    • Add 70 µL of the MSTFA/FAME solution to the sample. This step replaces active hydrogens on hydroxyl groups with a trimethylsilyl (TMS) group.[1][5]

    • Incubate the mixture for 30 minutes at 37°C with constant agitation (950 rpm).[1]

    • After incubation, transfer approximately 100 µL of the final derivatized solution to a GC vial for analysis.[1]

GC-MS Instrumental Analysis

The following are typical parameters for the analysis of TMS-derivatized this compound. Parameters may need to be optimized for specific instruments.[6]

  • System: Agilent 7890A GC coupled with a LECO TruTOF or Agilent 5975C Mass Spectrometer.[1][7]

  • Column: DB-5 silica capillary column (or equivalent), 60 m x 0.25 mm x 0.25 µm.[7]

  • Injection: 1 µL, Split/Splitless injector.

  • Carrier Gas: Helium.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 0 min.

    • Ramp 1: Increase to 190°C at 2.5°C/min.

    • Ramp 2: Increase to 252°C at 2°C/min.

    • Ramp 3: Increase to 310°C at 25°C/min.

    • Hold at 310°C for 15 min.[7]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[7]

    • Ion Source Temperature: 230°C.[7]

    • Interface Temperature: 250°C.[7]

    • Scan Range: m/z 50-600.

Data Analysis and Quantification
  • Chromatograms and mass spectra are processed using appropriate software (e.g., ChromaTOF, MassHunter).[1][8]

  • This compound and other metabolites are identified by comparing their mass spectra and retention indices with established libraries like the Golm Metabolome Database or in-house standards.[1]

  • For quantification, the peak area of the target ion for this compound is normalized to the peak area of the internal standard (ribitol) and the initial sample weight.[1]

Experimental Workflow Visualization

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample 1. Plant Tissue Collection (e.g., 10 mg lyophilized leaf) Extraction 2. Metabolite Extraction (Methanol:Chloroform:Water + Ribitol IS) Sample->Extraction Drying 3. Supernatant Drying (Vacuum Concentrator) Extraction->Drying Oximation 4. Oximation (Methoxyamine HCl in Pyridine, 37°C) Drying->Oximation Silylation 5. Silylation (MSTFA, 37°C) Oximation->Silylation GCMS 6. GC-MS Injection & Analysis Silylation->GCMS Data 7. Data Processing (Peak Integration & Normalization) GCMS->Data Quant 8. Quantification (Relative or Absolute) Data->Quant

Caption: A flowchart of the experimental procedure for this compound analysis.

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound content in various plant species under different conditions, as determined by chromatographic methods. This illustrates the typical concentration ranges observed.

Plant SpeciesTissueExperimental ConditionThis compound Content (nmol/g FW)Reference
Arabidopsis thalianaLeavesControl (25°C, 2h)~5[2]
Arabidopsis thalianaLeavesHeat Stress (37°C, 2h)~100 (approx. 20-fold increase)[2]
Arabidopsis thalianaLeavesControl~20[9]
Arabidopsis thalianaLeavesMethyl Viologen + High Light (3h)154.4 ± 34.0[9]
Phaseolus vulgarisPrimary LeavesWell-watered control~150[10]
Phaseolus vulgarisPrimary LeavesDrought Stress>400[10]

References

Application Notes and Protocols for RNA Extraction and qPCR Analysis of GolS Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Galactinol synthase (GolS) is a key enzyme in the biosynthesis of raffinose family oligosaccharides (RFOs).[1][2][3] RFOs play a crucial role in protecting plants against abiotic stresses such as drought, high salinity, and cold by acting as osmoprotectants and antioxidants.[2][3][4][5] The expression of the GolS gene is often upregulated in response to these environmental challenges, making it a significant target for research in plant stress physiology and for the development of stress-tolerant crop varieties.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the extraction of high-quality RNA from plant tissues and the subsequent analysis of GolS gene expression using quantitative real-time PCR (qPCR). The protocols detailed below are optimized for reliable and reproducible results.

Signaling Pathway of GolS in Abiotic Stress Response

Abiotic stresses trigger a signaling cascade that leads to the activation of transcription factors, which in turn bind to the promoter regions of stress-responsive genes, including GolS. The increased expression of GolS leads to the accumulation of this compound and subsequently RFOs, which help mitigate cellular damage.

GolS_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold) Signal_Perception Signal Perception Abiotic_Stress->Signal_Perception Signaling_Cascade Signaling Cascade (e.g., ABA-dependent/independent pathways) Signal_Perception->Signaling_Cascade Transcription_Factors Activation of Transcription Factors (e.g., DREB, MYB, NAC, HSFs) Signaling_Cascade->Transcription_Factors GolS_Gene GolS Gene Expression Transcription_Factors->GolS_Gene Binds to promoter GolS_Protein GolS Protein (this compound Synthase) GolS_Gene->GolS_Protein Transcription & Translation This compound This compound Synthesis GolS_Protein->this compound Catalyzes RFOs RFO Biosynthesis (Raffinose, Stachyose) This compound->RFOs Stress_Tolerance Enhanced Stress Tolerance (Osmotic Adjustment, ROS Scavenging) RFOs->Stress_Tolerance

Caption: GolS signaling pathway in response to abiotic stress.

Experimental Protocols

Total RNA Extraction from Plant Tissue

This protocol is suitable for the extraction of total RNA from various plant tissues. It is crucial to maintain an RNase-free environment to prevent RNA degradation.[7]

Materials:

  • Plant tissue (fresh or frozen at -80°C)

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • TRIzol® reagent or similar phenol-guanidine isothiocyanate solution[8][9]

  • Chloroform

  • Isopropyl alcohol

  • 75% Ethanol (prepared with RNase-free water)

  • RNase-free water

  • Microcentrifuge tubes (1.5 mL, RNase-free)

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Weigh approximately 100 mg of fresh or frozen plant tissue.[10]

    • Immediately freeze the tissue in liquid nitrogen.

  • Homogenization:

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[7][10]

    • Add liquid nitrogen periodically to keep the sample frozen during grinding.

  • Lysis:

    • Transfer the powdered tissue to a 1.5 mL microcentrifuge tube.

    • Add 1 mL of TRIzol® reagent and vortex thoroughly for 1 minute to homogenize.

    • Incubate the homogenate at room temperature for 5 minutes.

  • Phase Separation:

    • Add 200 µL of chloroform to the tube.

    • Shake the tube vigorously by hand for 15 seconds.

    • Incubate at room temperature for 3 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.[9] The mixture will separate into a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.

  • RNA Precipitation:

    • Carefully transfer the upper aqueous phase to a new microcentrifuge tube.

    • Add 500 µL of isopropyl alcohol and mix by inverting the tube gently.

    • Incubate at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.

  • RNA Wash:

    • Discard the supernatant.

    • Wash the RNA pellet by adding 1 mL of 75% ethanol.

    • Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.

  • RNA Resuspension:

    • Carefully discard the ethanol wash.

    • Air-dry the pellet for 5-10 minutes. Do not over-dry as it can make the RNA difficult to dissolve.

    • Resuspend the RNA pellet in 30-50 µL of RNase-free water.

    • Incubate at 55-60°C for 10 minutes to aid dissolution.

  • RNA Quantification and Quality Control:

    • Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of 1.8-2.1 indicates high-purity RNA.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel or using a bioanalyzer. Two distinct bands corresponding to 28S and 18S rRNA should be visible.

  • Storage:

    • Store the RNA at -80°C for long-term use.[8]

Quantitative Real-Time PCR (qPCR) for GolS Gene Expression

This protocol outlines a two-step RT-qPCR procedure for the analysis of GolS gene expression.[11]

2.1. Primer Design for GolS and a Reference Gene

Proper primer design is critical for successful qPCR.[12] Primers should be designed to amplify a product of 70-200 bp.[13]

ParameterRecommendation
Primer Length18-24 nucleotides
GC Content40-60%[13]
Melting Temperature (Tm)60-65°C, with both primers within 2-3°C of each other[13]
Amplicon Length70-200 bp[13]
3' EndShould ideally be a G or C to enhance priming efficiency[13]
Secondary StructuresAvoid hairpins, self-dimers, and cross-dimers
SpecificityVerify primer specificity using NCBI Primer-BLAST.[12]

Table 1: Example Primers for GolS and a Reference Gene (e.g., Actin)

GenePrimer Sequence (5' to 3')Amplicon Size (bp)
GolS ForwardAGCTGAGGAGTTTGAGGCTG150
GolS ReverseTGAACCAGAGGAAGATGGTG
Actin ForwardGGCTGGATTTGCTGGTGATG120
Actin ReverseGCAAGGTCCAAACGAAGGAA

2.2. First-Strand cDNA Synthesis (Reverse Transcription)

Materials:

  • Total RNA (1 µg)

  • Oligo(dT) primers or random hexamers[14]

  • dNTP mix (10 mM)

  • Reverse Transcriptase (e.g., M-MLV)

  • Reverse Transcriptase Buffer (5X)

  • RNase Inhibitor

  • RNase-free water

Procedure:

  • In a 0.2 mL PCR tube, combine the following:

    • Total RNA: 1 µg

    • Oligo(dT) primer (10 µM): 1 µL

    • dNTP mix (10 mM): 1 µL

    • RNase-free water: to a final volume of 13 µL

  • Incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Prepare a master mix for the reverse transcription reaction:

    • 5X RT Buffer: 4 µL

    • RNase Inhibitor: 1 µL

    • Reverse Transcriptase: 1 µL

    • RNase-free water: 1 µL

  • Add 7 µL of the master mix to the RNA/primer mixture.

  • Incubate at 42°C for 60 minutes.

  • Inactivate the enzyme by heating at 70°C for 10 minutes.[15]

  • The resulting cDNA can be stored at -20°C.

2.3. qPCR Reaction

Materials:

  • cDNA template

  • Forward and reverse primers (10 µM each)

  • SYBR Green Master Mix (2X)

  • Nuclease-free water

  • qPCR plate and optical seals

  • Real-time PCR instrument

Procedure:

  • Thaw all reagents on ice.

  • Prepare a qPCR master mix for each gene (including a no-template control, NTC). For a single 20 µL reaction:

    • 2X SYBR Green Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Nuclease-free water: 4 µL

  • Aliquot 15 µL of the master mix into each well of a qPCR plate.

  • Add 5 µL of diluted cDNA (e.g., a 1:10 dilution of the RT product) or nuclease-free water (for NTC) to the appropriate wells.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set up the thermal cycling program:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: 65°C to 95°C, with a temperature increment of 0.5°C every 5 seconds.

Data Presentation and Analysis

The expression of the GolS gene is typically quantified relative to a stably expressed reference gene. The comparative Cq (ΔΔCq) method is commonly used for this purpose.

Table 2: Example qPCR Data for GolS Expression Under Drought Stress

SampleTreatmentGeneCq Value
1ControlActin22.5
2ControlActin22.7
3ControlActin22.6
4DroughtActin22.8
5DroughtActin22.5
6DroughtActin22.7
7ControlGolS28.3
8ControlGolS28.5
9ControlGolS28.4
10DroughtGolS25.1
11DroughtGolS24.9
12DroughtGolS25.0

Table 3: Relative Quantification of GolS Expression

TreatmentAverage Cq (Actin)Average Cq (GolS)ΔCq (GolS - Actin)ΔΔCq (ΔCq Drought - ΔCq Control)Fold Change (2-ΔΔCq)
Control22.628.45.801.0
Drought22.725.02.3-3.511.3

Experimental Workflow

The overall workflow from sample collection to data analysis is depicted below.

Experimental_Workflow Sample_Collection Plant Tissue Collection (Control vs. Stress) RNA_Extraction Total RNA Extraction Sample_Collection->RNA_Extraction RNA_QC RNA Quality Control (Spectrophotometry, Gel Electrophoresis) RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (Relative Quantification, ΔΔCq) qPCR_Run->Data_Analysis

References

Application Notes and Protocols for Generating Transgenic Plants with Altered Galactinol Levels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the generation and analysis of transgenic plants with modified galactinol levels. This compound, a key intermediate in the raffinose family oligosaccharide (RFO) biosynthesis pathway, plays a crucial role in plant development and stress response.[1][2][3] Altering its endogenous levels through genetic engineering can lead to crops with enhanced tolerance to various abiotic stresses and modified nutritional profiles.

Application Notes

The genetic modification of this compound levels in plants offers several potential applications:

  • Enhanced Abiotic Stress Tolerance: Overexpression of this compound synthase (GolS) genes has been shown to increase tolerance to drought, salinity, and heat stress in various plant species.[2][4][5][6] This is attributed to the role of this compound and downstream RFOs as osmoprotectants and scavengers of reactive oxygen species.[4][7]

  • Improved Crop Yield and Quality: By enhancing stress tolerance, transgenic plants overexpressing GolS can exhibit increased grain yield and biomass under adverse environmental conditions.[4][5][6]

  • Modified Nutritional Content: In some applications, reducing the levels of RFOs in seeds is desirable as they can be anti-nutritional factors for humans and monogastric animals.[3][8] Knocking out or silencing GolS genes can achieve this, although it may impact other agronomic traits.[3][8]

  • Research Tool for Studying Sugar Signaling: Transgenic plants with altered this compound levels serve as valuable tools for dissecting the complex signaling pathways involving sugars and their role in plant development and stress responses.

Signaling Pathway and Experimental Workflow

Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway

The synthesis of this compound is the first committed step in the RFO pathway. The enzyme this compound synthase (GolS) catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[1][7][9] this compound then acts as a galactose donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[1][3]

RFO_Biosynthesis UDP_Gal UDP-Galactose This compound This compound UDP_Gal->this compound This compound Synthase (GolS) myo_Inositol myo-Inositol myo_Inositol->this compound Raffinose Raffinose This compound->Raffinose Raffinose Synthase Sucrose Sucrose Sucrose->Raffinose Stachyose Stachyose Raffinose->Stachyose Stachyose Synthase

RFO Biosynthesis Pathway.
General Workflow for Generating and Analyzing Transgenic Plants

The process of creating and evaluating transgenic plants with altered this compound levels involves several key steps, from gene cloning to functional analysis.

Transgenic_Workflow cluster_gene_cloning Gene Cloning & Vector Construction cluster_transformation Plant Transformation cluster_regeneration Selection & Regeneration cluster_analysis Analysis of Transgenic Plants Gene_Isolation Isolate GolS Gene Vector_Construction Construct Expression Vector (e.g., pCAMBIA) Gene_Isolation->Vector_Construction Agrobacterium Transform Agrobacterium Vector_Construction->Agrobacterium Plant_Transformation Transform Plant Explants Agrobacterium->Plant_Transformation Selection Select Transgenic Cells (e.g., on Kanamycin) Plant_Transformation->Selection Regeneration Regenerate Whole Plants Selection->Regeneration Molecular_Analysis Molecular Analysis (PCR, qPCR) Regeneration->Molecular_Analysis Metabolite_Analysis Metabolite Analysis (this compound, RFOs) Regeneration->Metabolite_Analysis Phenotypic_Analysis Phenotypic Analysis (Stress Tolerance) Regeneration->Phenotypic_Analysis

Transgenic Plant Generation Workflow.

Experimental Protocols

Protocol 1: Cloning of a this compound Synthase (GolS) Gene and Construction of an Overexpression Vector

Objective: To clone a GolS gene and insert it into a plant expression vector for overexpression.

Materials:

  • Plant tissue for RNA extraction

  • RNA extraction kit

  • Reverse transcriptase

  • DNA polymerase (high-fidelity)

  • Primers specific to the target GolS gene

  • pCAMBIA vector (e.g., pCAMBIA2301)[10]

  • Restriction enzymes

  • T4 DNA ligase

  • E. coli competent cells

  • LB medium and plates with appropriate antibiotics

Methodology:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the source plant tissue and synthesize first-strand cDNA using a reverse transcriptase.

  • PCR Amplification: Amplify the full-length coding sequence of the target GolS gene from the cDNA using gene-specific primers.

  • Vector and Insert Preparation: Digest both the amplified GolS gene and the pCAMBIA vector with appropriate restriction enzymes.

  • Ligation: Ligate the digested GolS insert into the prepared vector using T4 DNA ligase. The GolS gene is typically placed under the control of a strong constitutive promoter, such as the CaMV 35S promoter.[10]

  • Transformation of E. coli: Transform competent E. coli cells with the ligation mixture and select for transformed colonies on LB plates containing the appropriate antibiotic.

  • Verification: Confirm the presence and orientation of the insert in the plasmid DNA isolated from positive colonies by restriction digestion and sequencing.

Protocol 2: Agrobacterium-mediated Transformation of Plants

Objective: To introduce the GolS overexpression construct into plant cells using Agrobacterium tumefaciens.

Materials:

  • Agrobacterium tumefaciens strain (e.g., EHA105)[10]

  • The constructed GolS overexpression vector

  • Plant explants (e.g., leaf discs, embryos)

  • Co-cultivation medium

  • Selection medium containing an appropriate antibiotic (e.g., kanamycin) and a bacteriostatic agent.

  • Hormones for shoot and root induction

Methodology:

  • Transformation of Agrobacterium: Introduce the GolS overexpression vector into competent A. tumefaciens cells by electroporation or heat shock.

  • Preparation of Plant Explants: Sterilize and prepare suitable explants from the target plant species.

  • Co-cultivation: Inoculate the plant explants with the transformed Agrobacterium culture and co-cultivate for 2-3 days.

  • Selection and Regeneration: Transfer the explants to a selection medium containing an antibiotic to kill non-transformed plant cells and a bacteriostatic agent to eliminate Agrobacterium. Subculture the explants regularly.

  • Shoot and Root Formation: Once calli or shoots appear, transfer them to a shoot induction medium and subsequently to a root induction medium to regenerate whole plantlets.[11]

  • Acclimatization: Gradually acclimatize the regenerated plantlets to greenhouse conditions.

Protocol 3: Quantification of this compound and Raffinose by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Objective: To quantify the levels of this compound and raffinose in plant tissues.

Materials:

  • Plant tissue samples (e.g., leaves, seeds)

  • Liquid nitrogen

  • Extraction buffer (e.g., 80% ethanol)

  • HPAEC-PAD system

  • CarboPac PA1 column (or similar)

  • Sodium hydroxide and sodium acetate solutions for the mobile phase

  • This compound and raffinose standards

Methodology:

  • Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Extract soluble sugars from the powdered tissue with a suitable solvent (e.g., 80% ethanol) at an elevated temperature (e.g., 80°C).

  • Clarification: Centrifuge the extract to pellet debris and collect the supernatant. The supernatant can be further purified using solid-phase extraction cartridges if necessary.

  • HPAEC-PAD Analysis: Inject the clarified extract onto the HPAEC-PAD system. Separation is typically achieved using a gradient of sodium hydroxide and sodium acetate.

  • Quantification: Identify and quantify this compound and raffinose peaks by comparing their retention times and peak areas to those of known standards.

Data Presentation

Table 1: Changes in this compound and Raffinose Levels in Transgenic Plants
Plant SpeciesTransgeneTissueChange in this compound LevelChange in Raffinose LevelReference
Arabidopsis thalianaAtGolS2 OverexpressionLeavesIncreasedIncreased[7][9]
Oryza sativa (Rice)AtGolS2 OverexpressionLeavesHigher than non-transgenicNot specified[4][5][6]
Glycine max (Soybean)GmGOLS1A/1B KnockoutSeedsNot specifiedIncreased by 41.7%[8][12]
Arabidopsis thalianaGolS1 KnockoutLeavesNo increase under heat stressNo increase under heat stress[13]
Nicotiana tabacum (Tobacco)CsGolS6 OverexpressionLeavesNo significant changeSignificantly lower[10]
Table 2: Phenotypic Effects of Altered this compound Levels in Transgenic Plants
Plant SpeciesGenetic ModificationObserved PhenotypeQuantitative DataReference
Oryza sativa (Rice)AtGolS2 OverexpressionImproved drought tolerance, increased grain yieldHigher number of panicles, grain fertility, and biomass under drought[4][5][6]
Arabidopsis thalianaAtGolS2 OverexpressionEnhanced drought tolerance-[4]
Glycine max (Soybean)GmGOLS1A/1B KnockoutReduced total RFO content in seeds35.2% decrease in total RFOs[8][12]
Nicotiana tabacum (Tobacco)CsGolS6 OverexpressionImproved tolerance to drought and salt stressIncreased mesophyll cell expansion, photosynthesis, and plant growth[10]
Arabidopsis thalianaGmGolS2 OverexpressionImproved salt tolerance-[14]

Note: The specific methodologies and results can vary depending on the plant species, the specific GolS gene used, and the experimental conditions. Researchers should optimize these protocols for their specific systems.

References

Troubleshooting & Optimization

Improving the stability of galactinol in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of galactinol in aqueous solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the concentration of my aqueous this compound solution decreasing over time?

A1: The most common cause for a decrease in this compound concentration is hydrolysis of its glycosidic bond. This compound is a glycoside, and this bond is susceptible to cleavage, especially in acidic conditions, yielding galactose and myo-inositol. The rate of this degradation is influenced by pH, temperature, and the presence of microbial or enzymatic contaminants.

Q2: What are the optimal storage conditions for an aqueous this compound solution?

A2: For optimal stability, sterile aqueous solutions of this compound should be stored at low temperatures (2-8°C for short-term, ≤ -20°C for long-term). The pH should be maintained in the neutral to slightly alkaline range (pH 7.0-7.5). Avoid acidic buffers, as they can accelerate hydrolysis. Solutions should be prepared with high-purity, sterile water to prevent microbial growth, which can also degrade the compound.

Q3: Can I sterilize my this compound solution by autoclaving?

A3: Autoclaving is not recommended for this compound solutions. High temperatures can accelerate degradation. A study on galactose, a component of this compound, showed significant degradation upon autoclaving, especially in buffered solutions.[1] The preferred method for sterilization is sterile filtration through a 0.22 µm membrane filter.

Q4: I am observing unexpected peaks in my HPLC/GC analysis of a stored this compound solution. What are they?

A4: These unexpected peaks are likely the degradation products of this compound, which are primarily myo-inositol and galactose. To confirm their identity, you can run analytical standards of these two compounds under the same chromatographic conditions.

Q5: How do I accurately quantify this compound in my samples?

A5: A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common and reliable technique.[2] Methods such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or HPLC with a Refractive Index Detector (RID) are well-suited for quantifying carbohydrates like this compound.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization is also a valid method.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Rapid loss of this compound concentration Acidic pH: The solution pH may be below 6.0, accelerating hydrolysis.Measure the pH of your solution. Adjust to a neutral range (7.0-7.5) using a suitable buffer (e.g., phosphate buffer).
High storage temperature: Solution stored at room temperature or exposed to heat.Store aliquots at 2-8°C for short-term use (days) and at -20°C or -80°C for long-term storage (weeks to months).
Microbial contamination: Non-sterile water or handling may have introduced microbes.Prepare fresh solutions using sterile water and aseptic techniques. Sterilize the final solution by filtering through a 0.22 µm filter.
Inconsistent experimental results Inconsistent solution age/storage: Using solutions of different ages or storage conditions.Always use freshly prepared this compound solutions for critical experiments or solutions from the same stock that have been stored properly in aliquots.
Inaccurate initial concentration: Error in weighing or dissolution.Re-prepare the stock solution carefully. Validate the concentration of the new stock solution using a calibrated analytical method before use.
Chromatogram shows poor peak shape or multiple unknown peaks Degradation during analysis: The analytical method itself (e.g., mobile phase pH) might be causing on-column degradation.Ensure your HPLC mobile phase is not strongly acidic. Evaluate the stability of the sample in the mobile phase over the typical run time.
Co-elution of degradation products: The chromatographic method may not be resolving this compound from its degradants.Optimize the analytical method to ensure baseline separation of this compound, myo-inositol, and galactose.

Quantitative Data on this compound Stability and Occurrence

While specific kinetic data for this compound degradation in aqueous solution is not widely published, the stability is expected to follow first-order kinetics typical for glycoside hydrolysis. The following table provides a qualitative guide to expected stability based on general chemical principles.

Table 1: Predicted Relative Stability of this compound in Aqueous Solution

Condition pH Temperature Predicted Half-Life (t½) Recommendation
Optimal Storage 7.0 - 7.5-20°CVery Long (> 6 months)Recommended for long-term storage.
Refrigerated 7.0 - 7.54°CLong (Weeks to months)Suitable for working stock solutions.
Room Temperature 7.0 - 7.525°CModerate (Days to weeks)Avoid for storage; prepare fresh daily.
Acidic 3.0 - 5.025°CShort (Hours to days)Avoid. Acidic conditions promote rapid hydrolysis.
Alkaline > 8.525°CModerate to LongGenerally more stable than acidic pH, but very high pH may promote other reactions.
Elevated Temperature 7.065°CVery Short (Minutes to hours)Avoid. Heat significantly accelerates degradation.[1]

Note: This table is for illustrative purposes. An experimental stability study is required to determine precise degradation kinetics.

Table 2: Examples of this compound Concentrations in Plant Tissues Under Stress

The accumulation of this compound is a known response to abiotic stress in plants.[3][6][7][8][9]

Plant Stress Condition This compound Concentration (nmol/g fresh weight) Reference
ArabidopsisMethyl Viologen (Oxidative Stress)130.7 ± 10.5[10]
ArabidopsisMethyl Viologen + High Light154.4 ± 34.0[10]
ArabidopsisOverexpression of GolS2 Gene1,479 - 1,727[10]
ArabidopsisHeat Stress (37°C)~20-fold increase from baseline[5]

Experimental Protocols

Protocol 1: Stability Study of this compound as a Function of pH and Temperature

This protocol provides a framework for determining the degradation kinetics of this compound.

1. Materials:

  • This compound standard (high purity)

  • Buffer solutions:

    • pH 4.0 (e.g., 0.05 M Acetate buffer)

    • pH 7.0 (e.g., 0.05 M Phosphate buffer)

    • pH 8.0 (e.g., 0.05 M Phosphate or Tris buffer)

  • High-purity water (Milli-Q or equivalent)

  • HPLC system with RID or PAD detector

  • Constant temperature chambers or water baths (e.g., 25°C, 40°C, 60°C)

  • Sealed vials (e.g., 2 mL amber glass HPLC vials)

2. Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.

  • Sample Preparation: Dilute the stock solution with the respective buffer solutions to a final concentration of 100 µg/mL. Ensure the volume of the stock solution is minimal (<5%) to not alter the buffer pH.

  • Incubation: Aliquot the buffered this compound solutions into sealed vials. For each pH, place sets of vials into the different temperature chambers.

  • Time Points: Withdraw one vial from each pH/temperature combination at specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours). The frequency should be increased for higher temperatures where degradation is faster. Immediately quench the reaction by freezing the sample at -80°C or by adding a neutralizing buffer if appropriate for the analysis.

  • Analysis: Analyze the concentration of remaining this compound in each sample using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Analysis: For each condition, plot the natural logarithm of the this compound concentration versus time. The slope of this line is the negative of the apparent first-order rate constant (-k). The half-life (t½) can be calculated as 0.693/k.

Protocol 2: Quantification of this compound by HPLC with Refractive Index Detection (HPLC-RID)

1. Instrumentation and Columns:

  • HPLC system equipped with a degasser, pump, autosampler, column oven, and a Refractive Index Detector (RID).

  • Carbohydrate analysis column (e.g., an amino-based or ligand-exchange column).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade)

  • High-purity water

  • Mobile Phase: A typical mobile phase is an isocratic mixture of Acetonitrile:Water (e.g., 75:25, v/v). The exact ratio may need optimization depending on the column used.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-35°C

  • Detector Temperature: 35°C (or matched to column temperature)

  • Injection Volume: 10-20 µL

  • Run Time: Sufficient to allow for the elution of this compound and its degradation products.

4. Calibration:

  • Prepare a series of this compound standard solutions of known concentrations (e.g., 10, 25, 50, 100, 250 µg/mL) in the mobile phase.

  • Inject each standard in triplicate and generate a calibration curve by plotting the peak area versus concentration. Ensure the curve has a correlation coefficient (r²) > 0.999.

5. Sample Analysis:

  • Dilute experimental samples with the mobile phase to fall within the linear range of the calibration curve.

  • Inject the samples and quantify the this compound concentration by interpolating the peak area from the calibration curve.

Visualizations

Galactinol_Hydrolysis cluster_label This compound This compound Products This compound->Products MyoInositol myo-Inositol Products->MyoInositol Galactose Galactose Products->Galactose label_node Acid Hydrolysis (H+, Heat)

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Stability_Workflow arrow arrow prep_stock Prepare this compound Stock Solution prep_samples Dilute Stock into pH Buffers (4, 7, 8) prep_stock->prep_samples incubate Incubate Vials at Different Temperatures (25°C, 40°C, 60°C) prep_samples->incubate sample_pull Withdraw Samples at Timed Intervals incubate->sample_pull quench Quench Reaction (Freeze at -80°C) sample_pull->quench analyze Analyze by HPLC quench->analyze calc Calculate Rate Constants (k) and Half-Life (t½) analyze->calc

Caption: Experimental workflow for a this compound stability study.

Troubleshooting_Logic start Problem: This compound concentration is decreasing check_ph Is the solution pH < 6.5? start->check_ph check_temp Is it stored above 4°C? check_ph->check_temp No sol_adjust Solution: Adjust pH to 7.0-7.5 with buffer. check_ph->sol_adjust Yes check_prep Was the solution prepared with sterile water and filtered? check_temp->check_prep No sol_store Solution: Store at ≤ 4°C for short-term or ≤ -20°C for long-term. check_temp->sol_store Yes sol_sterile Solution: Prepare fresh solution using sterile techniques. check_prep->sol_sterile No end If problem persists, re-evaluate analytical method for stability. check_prep->end Yes

Caption: Troubleshooting decision tree for this compound degradation.

References

Galactinol Quantification Assays: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with galactinol quantification assays. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.

I. Troubleshooting Guides & FAQs

This section is divided by assay type to provide targeted assistance for the most common this compound quantification methods.

A. High-Performance Liquid Chromatography (HPLC)

Question: My this compound peak is tailing or showing poor resolution. What are the common causes and solutions?

Answer:

Peak tailing and poor resolution in HPLC analysis of this compound can stem from several factors related to the column, mobile phase, or sample preparation.

  • Column Issues:

    • Contamination: Buildup of contaminants from plant extracts on the column can lead to active sites that interact with this compound, causing tailing. Solution: Implement a regular column cleaning protocol. A guard column can also be used to protect the analytical column.

    • Column Degradation: Over time, the stationary phase can degrade, especially with aggressive mobile phases or improper storage. Solution: Replace the column if performance does not improve after thorough cleaning.

  • Mobile Phase and Method Parameters:

    • Inappropriate Mobile Phase: The pH and composition of the mobile phase are critical for good peak shape. Solution: Optimize the mobile phase. For this compound, which is a polar compound, a reversed-phase column (like a C18) with an aqueous-organic mobile phase is common. Adjusting the pH can help suppress the ionization of any interfering compounds.

    • Incorrect Flow Rate: A flow rate that is too high can lead to poor resolution. Solution: Optimize the flow rate. A lower flow rate generally improves resolution but increases run time.

  • Sample-Related Issues:

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and tailing. Solution: Dilute the sample to an appropriate concentration.

    • Matrix Effects: Co-eluting compounds from the plant matrix can interfere with the this compound peak. Solution: Improve the sample cleanup procedure. Solid-phase extraction (SPE) can be effective in removing interfering substances.

Question: I'm observing a drift in the retention time of my this compound peak. What could be the cause?

Answer:

Retention time drift is a common issue in HPLC and can be caused by several factors:

  • Temperature Fluctuations: Even small changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature.

  • Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of a volatile component can alter its composition over time. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. If using a gradient, ensure the pump is mixing accurately.

  • Column Equilibration: Insufficient equilibration of the column with the mobile phase before starting a run can cause retention time shifts. Solution: Ensure the column is fully equilibrated before the first injection.

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates. Solution: Perform regular maintenance on the HPLC pump, including checking for leaks and cleaning or replacing check valves.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

Question: I'm getting low sensitivity or no peak for this compound in my GC-MS analysis. What should I check?

Answer:

Low sensitivity in GC-MS analysis of this compound often points to issues with sample preparation (derivatization), injection, or the instrument itself.

  • Inefficient Derivatization: this compound is a non-volatile sugar and requires derivatization (e.g., silylation) to become volatile for GC analysis. Incomplete derivatization is a primary cause of low signal.

    • Solution:

      • Ensure the sample is completely dry before adding derivatization reagents, as moisture will deactivate them.

      • Optimize the reaction time and temperature for the derivatization process.

      • Use fresh derivatization reagents.

  • Injector Problems:

    • Leaky Septum: A worn-out septum in the injector port can lead to sample loss. Solution: Replace the septum regularly.

    • Dirty Liner: Non-volatile residues from previous injections can accumulate in the liner, affecting the transfer of the analyte to the column. Solution: Clean or replace the injector liner.

    • Incorrect Injection Temperature: If the temperature is too low, this compound derivatives may not vaporize efficiently. If it's too high, they may degrade. Solution: Optimize the injector temperature.

  • Column and MS Issues:

    • Column Bleed: High column bleed can increase baseline noise and mask the analyte peak. Solution: Condition the column properly and ensure the final oven temperature does not exceed the column's maximum operating temperature.

    • MS Source Contamination: A dirty ion source can significantly reduce sensitivity. Solution: Clean the ion source according to the manufacturer's instructions.

Question: My chromatogram shows ghost peaks. What are they and how can I get rid of them?

Answer:

Ghost peaks are unexpected peaks that appear in a chromatogram. They are often caused by carryover from a previous injection or contamination in the system.

  • Carryover: A highly concentrated sample can leave residues in the syringe, injector, or column, which then elute in subsequent runs.

    • Solution:

      • Thoroughly rinse the syringe with a strong solvent between injections.

      • Run a blank solvent injection after a high-concentration sample to check for carryover.

      • If carryover persists, clean the injector and consider trimming a small portion from the front of the column.

  • Contamination:

    • Contaminated Carrier Gas: Impurities in the carrier gas can lead to baseline noise and ghost peaks. Solution: Use high-purity gas and install gas purifiers.

    • Contaminated Solvents or Reagents: Impurities in the solvents used for sample preparation or derivatization can appear as ghost peaks. Solution: Use high-purity, GC-grade solvents and reagents.

C. Enzymatic Assays (this compound Synthase Activity)

Question: My colorimetric assay for this compound synthase (GolS) activity is showing very low or no color development. What are the potential reasons?

Answer:

Low activity in a GolS colorimetric assay, which typically measures the production of UDP, can be due to several factors related to the enzyme, substrate, or assay conditions.

  • Inactive Enzyme:

    • Improper Extraction: The enzyme may have been denatured during the extraction process due to heat or improper pH. Solution: Keep samples and buffers on ice during extraction and ensure the extraction buffer has the correct pH and contains stabilizing agents like DTT.

    • Degradation during Storage: Improper storage of the enzyme extract can lead to a loss of activity. Solution: Store enzyme extracts at -80°C and avoid repeated freeze-thaw cycles.

  • Substrate or Cofactor Issues:

    • Substrate Degradation: UDP-galactose or myo-inositol may have degraded. Solution: Use fresh, high-quality substrates.

    • Missing Cofactors: this compound synthase often requires cofactors like MnCl₂ for optimal activity.[1] Solution: Ensure all necessary cofactors are present in the reaction mixture at the correct concentration.[1]

  • Assay Conditions:

    • Incorrect pH or Temperature: The enzyme has an optimal pH and temperature for activity.[1][2] Solution: Verify that the reaction buffer has the correct pH and that the incubation is carried out at the optimal temperature.[1][2]

    • Presence of Inhibitors: The plant extract may contain endogenous inhibitors of this compound synthase. Solution: Consider a partial purification step for the enzyme extract to remove inhibitors.

Question: I'm observing high background absorbance in my colorimetric GolS assay. How can I reduce it?

Answer:

High background in a colorimetric assay can be caused by interfering substances in the sample or non-specific reactions.

  • Interfering Substances:

    • Endogenous UDP or Phosphate: The plant extract may contain UDP or free phosphate, which can lead to a high initial reading. Solution: Include a control reaction without one of the substrates (e.g., myo-inositol) to measure and subtract the background absorbance.

    • Pigments: Colored compounds in the plant extract can interfere with the absorbance reading. Solution: Partial purification of the enzyme extract or the use of activated charcoal to remove pigments can be effective.

  • Non-Specific Reactions:

    • Contaminating Enzymes: The crude extract may contain other enzymes that can produce UDP or phosphate. Solution: A more specific purification of the this compound synthase enzyme may be necessary.

II. Quantitative Data Summary

The following tables summarize key performance parameters for different this compound quantification methods. This data is compiled from various research articles and should be used as a general guide. Optimal conditions and performance will vary depending on the specific instrumentation, sample matrix, and experimental setup.

Table 1: Comparison of Chromatographic Methods for this compound Quantification

ParameterHPLC-PADGC-MSLC-MS/MS
Principle Separation by liquid chromatography, detection by pulsed amperometric detection.Separation of volatile derivatives by gas chromatography, detection by mass spectrometry.Separation by liquid chromatography, detection by tandem mass spectrometry.
Sample Prep Extraction, filtration.Extraction, drying, derivatization.Extraction, filtration, dilution.
Sensitivity Nanomole range.Picomole to femtomole range.Picomole to attomole range.
Specificity Moderate; co-elution can be an issue.High; mass spectra provide structural information.Very high; based on precursor and product ion masses.
Throughput Moderate.Low to moderate (due to derivatization).High.
Pros No derivatization required.High sensitivity and specificity.High sensitivity, specificity, and throughput.
Cons Lower sensitivity than MS methods.Requires derivatization, which can be time-consuming.Higher instrument cost.

Table 2: Performance of a Colorimetric this compound Synthase Assay

ParameterValueReference
Detection Limit 0.5 nmoles this compound/mL enzyme/min[3]
Optimal pH 7.0[1][2]
Optimal Temperature 50 °C[1][2]
Required Cofactors MnCl₂, DTT[1][2]

III. Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound quantification.

A. Protocol for this compound Quantification by GC-MS

This protocol is a general guideline and may require optimization for specific plant tissues.

  • Sample Preparation and Extraction:

    • Freeze approximately 10 mg of lyophilized plant tissue in liquid nitrogen and grind to a fine powder.

    • Add 1 mL of an extraction solution (e.g., methanol:chloroform:water at a 2.5:1:1 v/v/v ratio) containing an internal standard (e.g., ribitol).[4]

    • Vortex vigorously and incubate at 4°C for 30 minutes.[4]

    • Centrifuge at 14,000 rpm for 5 minutes.[4]

    • Transfer the supernatant to a new tube and add 0.75 mL of ultrapure water.[4]

    • Vortex and centrifuge at 14,000 rpm for 15 minutes to separate the phases.[4]

    • Carefully collect the upper aqueous-methanolic phase containing the sugars.

    • Dry the collected phase completely using a vacuum concentrator.

  • Derivatization:

    • To the dried extract, add 40 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 37°C for 90 minutes with shaking.

    • Add 60 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes with shaking.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable column, such as a DB-5ms.

    • Set an appropriate temperature program, for example, starting at 70°C, holding for 1 minute, then ramping up to 325°C.

    • The mass spectrometer can be operated in scan mode to identify the this compound peak based on its retention time and mass spectrum, and then in selected ion monitoring (SIM) mode for quantification.

B. Protocol for Colorimetric this compound Synthase (GolS) Assay

This protocol is based on the indirect measurement of UDP produced by the GolS reaction.[2][3][5][6]

  • Enzyme Extraction:

    • Grind plant tissue (e.g., 5g of soybean cotyledons) in a mortar with 10 mL of cold extraction buffer (50 mM HEPES, pH 7.0, containing 1 mM DTT and 1 mM PMSF).[5][6]

    • Centrifuge the homogenate at 28,000 x g for 30 minutes at 4°C.[5][6]

    • The resulting supernatant is the crude enzyme extract.

  • This compound Synthase Reaction:

    • Prepare a reaction mixture containing:

      • 50 µL of enzyme extract

      • 60 mM myo-inositol

      • 2 mM DTT

      • 50 mM HEPES buffer (pH 7.0)

      • 4 mM MnCl₂

      • 4 mM UDP-galactose

    • Incubate the reaction at 32°C for 30 minutes.[3]

    • Terminate the reaction by placing the tubes in boiling water for 2 minutes.[3]

    • Include a control reaction where myo-inositol is omitted to measure background UDP.[5][6]

  • UDP Quantification:

    • To the reaction mixture, add apyrase to hydrolyze the produced UDP to UMP and inorganic phosphate (Pi).

    • Quantify the released Pi using a modified Fiske and SubbaRow method.[2][3][5][6]

    • Add 100 µL of 2.5% ammonium molybdate in 2 N HCl and 40 µL of Fiske and SubbaRow reducer.[3][5]

    • After 2 minutes, add 40 µL of 34% sodium citrate solution and immediately measure the absorbance at 660 nm.[3][5]

    • Determine the amount of UDP produced using a standard curve prepared with known concentrations of UDP.[3][5]

IV. Visualizations

The following diagrams illustrate key pathways and workflows related to this compound quantification.

Galactinol_Biosynthesis_Pathway UDP_Gal UDP-Galactose Galactinol_Synthase This compound Synthase (GolS) UDP_Gal->Galactinol_Synthase Myo_Inositol myo-Inositol Myo_Inositol->Galactinol_Synthase This compound This compound Galactinol_Synthase->this compound UDP UDP Galactinol_Synthase->UDP Raffinose_Synthase Raffinose Synthase This compound->Raffinose_Synthase Sucrose Sucrose Sucrose->Raffinose_Synthase Raffinose Raffinose Raffinose_Synthase->Raffinose

Caption: Biosynthesis pathway of this compound and raffinose.

GCMS_Workflow start Start: Plant Tissue Sample extraction Extraction of Sugars start->extraction drying Drying of Extract extraction->drying derivatization Derivatization (e.g., Silylation) drying->derivatization injection GC Injection derivatization->injection separation GC Separation injection->separation detection MS Detection separation->detection quantification Data Analysis & Quantification detection->quantification

Caption: General experimental workflow for GC-MS analysis of this compound.

Troubleshooting_Logic Problem Poor Analytical Result (e.g., Peak Tailing, Low Signal) Check_Sample_Prep Review Sample Preparation (Extraction, Derivatization) Problem->Check_Sample_Prep Start Here Check_Instrument Check Instrument Parameters (Temperatures, Flow Rate) Check_Sample_Prep->Check_Instrument No Issue Optimize_Prep Optimize Sample Prep Protocol Check_Sample_Prep->Optimize_Prep Issue Found Check_Column Inspect Column/Consumables (Liner, Septum, Column) Check_Instrument->Check_Column No Issue Optimize_Method Optimize Instrument Method Check_Instrument->Optimize_Method Issue Found Replace_Parts Clean/Replace Consumables Check_Column->Replace_Parts Issue Found Resolved Problem Resolved Optimize_Prep->Resolved Optimize_Method->Resolved Replace_Parts->Resolved

Caption: A logical troubleshooting workflow for this compound quantification assays.

References

Technical Support Center: Optimizing Galactinol Synthase Enzyme Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize galactinol synthase (GolS) enzyme reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound synthase activity?

A1: The optimal pH for this compound synthase activity typically falls within the neutral to slightly alkaline range, generally between pH 7.0 and 8.0.[1] However, the precise optimum can vary depending on the plant species and specific isoform of the enzyme. For instance, two isoforms from hybrid poplar, GolSI and GolSII, exhibit optimal activity at pH 7.0 and pH 7.5, respectively.[1] GolSI has been shown to be stable over a broader pH range of 5.5 to 9.0.[1]

Q2: What is the optimal temperature for the this compound synthase reaction?

A2: The optimal temperature for this compound synthase activity generally ranges from 35°C to 50°C.[1] For example, a partially purified enzyme from soybean seeds showed maximum activity at 50°C.[2][3] In hybrid poplar, the GolSI and GolSII isoforms have temperature optima of 45°C and 37°C, respectively.[1] It is important to note that enzyme stability can decrease at higher temperatures, so it is crucial to determine the optimal temperature for your specific enzyme and experimental setup.

Q3: What are the essential cofactors for this compound synthase activity?

A3: this compound synthase generally requires the presence of divalent cations and a reducing agent for optimal activity. Manganese ions (Mn²⁺), typically added as MnCl₂, and dithiothreitol (DTT) have been shown to significantly enhance the activity of the enzyme.[1][2]

Q4: What are the typical substrate concentrations used in a this compound synthase assay?

A4: The concentrations of the substrates, UDP-galactose and myo-inositol, are critical for optimal reaction rates. The Michaelis-Menten constant (Kₘ) for UDP-galactose varies among different this compound synthases. For example, the Kₘ values for UDP-galactose for hybrid poplar GolSI and GolSII are 0.80 mM and 0.65 mM, respectively.[1] For purified GolS from zucchini leaves, the Kₘ for UDP-galactose is 1.8 mM, while for kidney bean GolS, it is 0.4 mM.[1] A common starting point for myo-inositol concentration is in the range of 20 mM to 60 mM.[2][4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no enzyme activity Incorrect pH of the reaction buffer.Prepare fresh buffer and verify the pH is within the optimal range (typically 7.0-8.0). Test a pH gradient to determine the precise optimum for your enzyme.
Suboptimal reaction temperature.Optimize the incubation temperature. Perform the assay at a range of temperatures (e.g., 30°C to 55°C) to find the optimum.
Missing or incorrect concentration of cofactors.Ensure that MnCl₂ and DTT are included in the reaction mixture at their optimal concentrations (e.g., 2-5 mM for MnCl₂ and 2-3 mM for DTT).[2][4]
Inactive enzyme.The enzyme may have degraded due to improper storage or handling. Use a fresh enzyme preparation or purify a new batch. Store the enzyme at -80°C in appropriate buffers.
Presence of inhibitors in the enzyme preparation.Purify the enzyme further to remove potential inhibitors. Consider using techniques like dialysis or size-exclusion chromatography.
Inconsistent or variable results Inaccurate pipetting.Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions.
Fluctuations in incubation temperature.Use a calibrated water bath or incubator with stable temperature control.
Substrate degradation.Prepare fresh substrate solutions before each experiment. Store stock solutions at appropriate temperatures (-20°C or -80°C).
High background signal in the assay Non-enzymatic breakdown of substrates.Run a control reaction without the enzyme to measure the background signal and subtract it from the experimental values.
Contamination of reagents.Use high-purity reagents and sterile, nuclease-free water to prepare all solutions.

Data Presentation

Table 1: Optimal Reaction Conditions for this compound Synthase from Various Plant Sources

Plant Source Optimal pH Optimal Temperature (°C) Kₘ for UDP-galactose (mM) Reference
Hybrid Poplar (GolSI)7.0450.80[1]
Hybrid Poplar (GolSII)7.5370.65[1]
Zucchini Squash7.5N/A1.8[1]
Kidney Bean7.0N/A0.4[1]
Soybean7.0505.2[1][2]
Cucumber7.0-8.040N/A[1]

N/A: Data not available in the cited source.

Experimental Protocols

Protocol 1: Colorimetric Assay for this compound Synthase Activity

This protocol is based on the method described by Ribeiro et al. (2000), which indirectly measures the formation of UDP.[2][5]

Materials:

  • This compound synthase enzyme extract

  • 50 mM HEPES buffer (pH 7.0)

  • 60 mM myo-inositol

  • 4 mM UDP-galactose

  • 4 mM MnCl₂

  • 2 mM DTT

  • Bovine Serum Albumin (BSA, 20 µg)

  • Apyrase

  • Ammonium molybdate solution (2.5% in 2 N HCl)

  • Fiske and SubbaRow reducer

  • 34% Sodium citrate solution

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube containing 50 µL of the this compound synthase extract, 60 mM myo-inositol, 2 mM DTT, 50 mM HEPES buffer (pH 7.0), 4 mM MnCl₂, 20 µg of BSA, and 4 mM UDP-galactose in a total volume of 100 µL.[2]

  • Incubate the reaction mixture at the optimal temperature (e.g., 32°C or 50°C) for 30 minutes.[2]

  • Terminate the reaction by placing the tubes in boiling water for 2 minutes.[2]

  • Add apyrase to the reaction mixture to hydrolyze the UDP produced to UMP and inorganic phosphate (Pi).

  • Quantify the released Pi using a modified Fiske and SubbaRow method. Add 100 µL of 2.5% ammonium molybdate and 40 µL of Fiske and SubbaRow reducer.[2]

  • After 2 minutes at room temperature, add 40 µL of 34% sodium citrate solution to stabilize the color.[2]

  • Immediately measure the absorbance at 660 nm.

  • Determine the amount of UDP formed using a standard curve constructed with known concentrations of UDP hydrolyzed by apyrase.

Protocol 2: Radioisotopic Assay for this compound Synthase Activity

This protocol is a modification of the method by Handley and Pharr (1982).[2]

Materials:

  • This compound synthase enzyme extract

  • 50 mM HEPES buffer (pH 7.0)

  • 60 mM myo-inositol

  • 4 mM UDP-[U-¹⁴C]galactose (0.25 µCi/mmol)

  • 4 mM MnCl₂

  • 2 mM DTT

  • Bovine Serum Albumin (BSA, 20 µg)

  • 100% Ethanol

Procedure:

  • Prepare the reaction mixture as described in Protocol 1, but substitute UDP-galactose with 4 mM UDP-[U-¹⁴C]galactose.[2]

  • Incubate the reaction at the optimal temperature for 30 minutes.[2]

  • Terminate the reaction by adding 400 µL of 100% ethanol.[2]

  • Separate the radiolabeled this compound product from unreacted UDP-[U-¹⁴C]galactose using thin-layer chromatography or another suitable chromatographic method.

  • Quantify the amount of radiolabeled this compound using a scintillation counter.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzyme Reaction cluster_analysis Analysis Enzyme This compound Synthase Preparation Reaction_Mix Combine Enzyme, Substrates, and Buffer Enzyme->Reaction_Mix Substrates Prepare Substrates (UDP-galactose, myo-inositol) Substrates->Reaction_Mix Buffer Prepare Reaction Buffer (HEPES, MnCl2, DTT) Buffer->Reaction_Mix Incubation Incubate at Optimal Temperature Reaction_Mix->Incubation Termination Terminate Reaction (e.g., Heat) Incubation->Termination Detection Product Detection (Colorimetric or Radioisotopic) Termination->Detection Quantification Quantify Product (Spectrophotometer or Scintillation Counter) Detection->Quantification Data_Analysis Data Analysis and Activity Calculation Quantification->Data_Analysis

Caption: Workflow for this compound Synthase Activity Assay.

Troubleshooting_Logic Start Low or No Enzyme Activity Check_pH Is pH Optimal (7.0-8.0)? Start->Check_pH Check_Temp Is Temperature Optimal (35-50°C)? Check_pH->Check_Temp Yes Solution_pH Adjust Buffer pH Check_pH->Solution_pH No Check_Cofactors Are Cofactors (MnCl2, DTT) Present? Check_Temp->Check_Cofactors Yes Solution_Temp Optimize Temperature Check_Temp->Solution_Temp No Check_Enzyme Is Enzyme Active? Check_Cofactors->Check_Enzyme Yes Solution_Cofactors Add/Optimize Cofactors Check_Cofactors->Solution_Cofactors No Solution_Enzyme Use Fresh Enzyme Check_Enzyme->Solution_Enzyme No Success Activity Restored Check_Enzyme->Success Yes Solution_pH->Check_pH Solution_Temp->Check_Temp Solution_Cofactors->Check_Cofactors Solution_Enzyme->Check_Enzyme

Caption: Troubleshooting Flowchart for Low Enzyme Activity.

References

Technical Support Center: Troubleshooting Low Galactinol Yields in Transgenic Plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to low galactinol yields in transgenic plants.

Troubleshooting Guide

This guide addresses common problems encountered during the genetic engineering of plants for enhanced this compound production. Each issue is presented with potential causes and step-by-step solutions.

Issue 1: Low or No Detectable this compound in Transgenic Lines

Potential Cause 1: Suboptimal Promoter Activity

The choice of promoter is critical for driving adequate expression of the this compound synthase (GolS) transgene. Constitutive promoters like the Cauliflower Mosaic Virus 35S (CaMV 35S) promoter are commonly used but may not always provide the desired level of expression in all plant tissues or species.[1] While constitutive promoters can enhance resistance to abiotic stress, they can also sometimes lead to developmental problems.[2][3][4]

Solution:

  • Promoter Selection: Consider using a strong constitutive promoter with high activity in your target plant species, such as the maize ubiquitin promoter (Ubi).[5][6] Alternatively, if high this compound levels are desired in specific tissues (e.g., seeds), a tissue-specific promoter may be more effective.[1] For applications where this compound is needed under specific conditions, a stress-inducible promoter could be optimal.[2][3][7]

  • Promoter Validation: If possible, test the activity of your chosen promoter in your plant system using a reporter gene (e.g., GUS or GFP) before proceeding with the GolS construct.

Potential Cause 2: Inefficient Transgene Expression or Integration

Issues with the transgene construct, transformation process, or integration site within the plant genome can lead to poor expression of the GolS gene.

Solution:

  • Codon Optimization: Ensure the codon usage of your GolS transgene is optimized for your target plant species to enhance translation efficiency.

  • Molecular Analysis:

    • PCR/Southern Blot: Confirm the presence and integrity of the transgene in the plant genome using PCR and determine the copy number with Southern blot analysis or quantitative real-time PCR (qPCR).[8]

    • qRT-PCR: Quantify the transcript levels of the GolS transgene to verify that it is being actively transcribed. Low transcript levels may indicate issues with the promoter or epigenetic silencing.

Potential Cause 3: Limited Substrate Availability

This compound synthesis requires two primary substrates: myo-inositol and UDP-galactose.[9][10][11] Insufficient pools of these precursors can limit the rate of this compound production, even with high levels of GolS expression.

Solution:

  • Metabolic Analysis: Quantify the endogenous levels of myo-inositol and UDP-galactose in your transgenic and wild-type plants.

  • Metabolic Engineering: If substrate limitation is suspected, consider co-expressing genes involved in the biosynthesis of myo-inositol or UDP-galactose. Overexpression of myo-inositol phosphate synthase (MIPS), for instance, has been shown to increase myo-inositol levels and enhance stress tolerance.[12]

Issue 2: Inconsistent this compound Levels Across Different Transgenic Lines

Potential Cause: Positional Effects of Transgene Integration

The random nature of T-DNA integration can lead to "position effects," where the expression of the transgene is influenced by the surrounding chromatin environment. This can result in significant variation in this compound yields between independent transgenic lines.

Solution:

  • Screen a Large Population: Generate and screen a larger number of independent transgenic lines to identify those with stable and high-level GolS expression.

  • Site-Specific Integration: If available for your plant species, consider using targeted integration technologies like CRISPR/Cas9 to insert the transgene into a known genomic locus with favorable expression characteristics.

Issue 3: Negative Impact on Plant Health or Growth

Potential Cause: Metabolic Burden or Toxicity

Constitutive overexpression of a transgene can place a metabolic burden on the plant, diverting resources from normal growth and development.[2][3][4] While not extensively documented for this compound synthase, the hyperaccumulation of certain metabolites can sometimes have negative physiological consequences.

Solution:

  • Use of Inducible or Tissue-Specific Promoters: Employing an inducible promoter allows for transgene expression only when needed (e.g., during stress), minimizing effects on normal growth.[2][3][7] A tissue-specific promoter can restrict high-level this compound production to non-vegetative parts, such as seeds.[1]

  • Select Lines with Optimal Expression Levels: During the screening process, select transgenic lines that show a significant increase in this compound without exhibiting severe growth defects. It is often a balance between maximizing yield and maintaining plant health.

Frequently Asked Questions (FAQs)

Q1: What is the first step in the biosynthesis of this compound?

A1: The biosynthesis of this compound begins with the enzyme this compound synthase (GolS), which catalyzes the transfer of a galactose moiety from UDP-galactose to myo-inositol.[9][10][11] This is the rate-limiting step in the pathway for raffinose family oligosaccharides (RFOs) biosynthesis.[10]

Q2: How can I accurately quantify this compound in my plant samples?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying this compound.[13] A general protocol involves extraction of soluble sugars from plant tissue, followed by separation and detection using an HPLC system equipped with a suitable column and detector (e.g., an evaporative light-scattering detector).[13]

Q3: Can abiotic stress influence this compound production?

A3: Yes, the expression of GolS genes and the accumulation of this compound are often induced by various abiotic stresses, including drought, heat, cold, and salinity.[5][9][14][15] This is part of the plant's natural defense mechanism, as this compound and other RFOs can act as osmoprotectants.[5]

Q4: What are the key considerations for qRT-PCR analysis of GolS transgene expression?

A4: For accurate qRT-PCR results, it is crucial to:

  • Select Stable Reference Genes: The expression of reference genes should be stable across different tissues and experimental conditions. It is recommended to test a panel of candidate reference genes to identify the most suitable ones for your specific experiment.[16][17][18][19][20]

  • Optimize Primer Design: Design primers that are specific to your GolS transgene and have optimal melting temperatures and GC content to avoid issues like primer-dimer formation.[21]

  • Assess RNA Quality: Ensure the integrity of your RNA samples to avoid inaccuracies in cDNA synthesis and subsequent quantification.

  • Include Proper Controls: Always include no-template controls (NTCs) to check for contamination and a positive control to verify the reaction setup.[22][23]

Data Presentation

Table 1: Comparison of Promoter Types for Transgene Expression

Promoter TypeCharacteristicsAdvantagesDisadvantagesExamples for GolS Expression
Constitutive High and continuous gene expression throughout the plant's life and in most tissues.[1]Strong, consistent expression.Can lead to metabolic burden and growth defects.[2][3][4]CaMV 35S, Maize Ubiquitin (Ubi)[5][6]
Inducible Gene expression is activated by a specific chemical or environmental stimulus (e.g., stress).[2][3][7]Spatiotemporal control of expression, minimizing negative effects on normal growth.[2][3]Requires application of an inducer, which may not always be practical.Stress-inducible promoters like rd29A.[2]
Tissue-Specific Gene expression is restricted to specific tissues or organs (e.g., seeds, roots, leaves).[1]Avoids accumulation of the target compound in unwanted plant parts.Requires a well-characterized promoter for the target tissue.Seed-specific promoters.

Table 2: Impact of AtGolS2 Overexpression on this compound Levels and Grain Yield in Rice Under Drought

Transgenic LineThis compound Content (µg/g FW)Grain Yield ( g/plant ) under Drought
Wild Type (Curinga) ~1~10
Ubi:AtGolS2 Line #3025 ~12~25
Ubi:AtGolS2 Line #3214 ~15~28
Wild Type (NERICA4) ~0.5~8
Ubi:AtGolS2 Line #1577 ~8~22

Data synthesized from studies on transgenic rice overexpressing Arabidopsis thaliana this compound synthase 2 (AtGolS2) under the control of the maize ubiquitin promoter.[5][6]

Experimental Protocols

Protocol 1: this compound Extraction and Quantification by HPLC

This protocol provides a general method for the extraction and analysis of this compound from plant tissues.

1. Sample Preparation:

  • Collect fresh plant tissue (leaves, seeds, or roots) and immediately freeze in liquid nitrogen to halt metabolic activity.[10][24]
  • Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.
  • Lyophilize (freeze-dry) the powdered tissue to remove water.

2. Extraction:

  • Weigh a precise amount of the lyophilized tissue (e.g., 100 mg).
  • Add an appropriate volume of extraction solvent (e.g., 80% ethanol or 70% methanol) and vortex thoroughly.[24]
  • Incubate the mixture at an elevated temperature (e.g., 70-80°C) for a defined period (e.g., 1-2 hours) to facilitate extraction.
  • Centrifuge the sample to pellet the solid debris.

3. Sample Cleanup (Optional but Recommended):

  • To remove interfering compounds like pigments and lipids, pass the supernatant through a C18 solid-phase extraction (SPE) cartridge.

4. HPLC Analysis:

  • Filter the extracted sample through a 0.22 µm syringe filter before injection into the HPLC system.
  • Use an appropriate HPLC column for sugar analysis (e.g., an amino-based column).
  • The mobile phase typically consists of an acetonitrile:water gradient.
  • Detection can be achieved using an evaporative light-scattering detector (ELSD) or a refractive index (RI) detector.[13]
  • Quantify this compound by comparing the peak area to a standard curve generated with known concentrations of a this compound standard.

Protocol 2: Analysis of GolS Transgene Expression by qRT-PCR

This protocol outlines the key steps for quantifying the expression level of the GolS transgene.

1. RNA Extraction:

  • Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol-based method).
  • Treat the RNA with DNase I to remove any contaminating genomic DNA.
  • Assess the quality and quantity of the RNA using a spectrophotometer and gel electrophoresis.

2. cDNA Synthesis:

  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

3. Primer Design and Validation:

  • Design primers specific to the GolS transgene.
  • Select and validate stable reference genes for normalization.[16][17][18][19][20] Common reference genes in plants include Actin, Tubulin, Ubiquitin, and Elongation factor 1-alpha.
  • Validate the efficiency of all primer pairs by generating a standard curve with a serial dilution of cDNA.

4. qRT-PCR Reaction:

  • Set up the qRT-PCR reaction using a SYBR Green-based master mix or a probe-based assay.
  • Include technical replicates for each sample.
  • Run the reaction on a real-time PCR instrument.

5. Data Analysis:

  • Determine the cycle threshold (Ct) values for the target (GolS) and reference genes.
  • Calculate the relative expression of the GolS transgene using a method such as the 2-ΔΔCt method.[8]

Visualizations

Galactinol_Biosynthesis_Pathway UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) (Transgene Product) UDP_Gal->GolS Myo_Ino myo-Inositol Myo_Ino->GolS This compound This compound GolS->this compound RS Raffinose Synthase This compound->RS Sucrose Sucrose Sucrose->RS Raffinose Raffinose RS->Raffinose

Caption: this compound Biosynthesis Pathway in Transgenic Plants.

Troubleshooting_Workflow Start Low/No this compound Yield Check_Expression Analyze Transgene Expression (qRT-PCR) Start->Check_Expression Expression_Low Low Expression Check_Expression->Expression_Low Result Expression_OK Sufficient Expression Check_Expression->Expression_OK Result Check_Promoter Evaluate Promoter Choice Expression_Low->Check_Promoter Check_Integration Verify Transgene Integration & Copy Number Expression_Low->Check_Integration Check_Substrates Quantify Substrates (myo-Inositol, UDP-Gal) Expression_OK->Check_Substrates Optimize_Promoter Optimize Promoter/Construct Check_Promoter->Optimize_Promoter Rescreen_Lines Screen More Lines Check_Integration->Rescreen_Lines Substrates_Low Substrates Limiting Check_Substrates->Substrates_Low Result Metabolic_Engineering Consider Metabolic Engineering Substrates_Low->Metabolic_Engineering

Caption: Troubleshooting Workflow for Low this compound Yield.

Factors_Affecting_Galactinol_Yield Yield This compound Yield Gene_Expression GolS Gene Expression Enzyme_Activity GolS Enzyme Activity Gene_Expression->Enzyme_Activity Enzyme_Activity->Yield Substrate_Availability Substrate Availability Substrate_Availability->Yield Plant_Health Plant Health & Development Plant_Health->Yield Promoter Promoter Choice Promoter->Gene_Expression Codon_Usage Codon Usage Codon_Usage->Gene_Expression Copy_Number Transgene Copy Number Copy_Number->Gene_Expression Myo_Inositol myo-Inositol Pool Myo_Inositol->Substrate_Availability UDP_Gal UDP-Galactose Pool UDP_Gal->Substrate_Availability Stress Abiotic Stress Stress->Gene_Expression Metabolic_Burden Metabolic Burden Metabolic_Burden->Plant_Health

Caption: Factors Influencing this compound Yield in Transgenic Plants.

References

Technical Support Center: Enhancing Galactinol Extraction from Woody Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency of galactinol extraction from woody plants.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in extracting this compound from woody plants?

A1: The main challenge lies in the complex and rigid structure of the plant cell wall in woody species. This matrix is rich in lignin and structural polysaccharides, which can trap target molecules like this compound, making their extraction difficult. Additionally, woody plants often contain high concentrations of secondary metabolites, such as phenolics and tannins, that can interfere with extraction and subsequent analysis.[1][2]

Q2: Which solvent system is most effective for this compound extraction from woody plants?

A2: The choice of solvent significantly impacts extraction efficiency. Aqueous mixtures of organic solvents are generally more effective than single-component solvents.[3][4] For phenolic compounds, which share some solubility characteristics with this compound, aqueous ethanol (e.g., 20-40%) and aqueous acetone have shown high efficacy in extraction from woody materials like pine bark.[3][4] The optimal solvent and its concentration can vary depending on the specific woody plant species.

Q3: What are the recommended methods for quantifying this compound in an extract?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for the quantification of this compound.[5] Coupling HPLC with an Evaporative Light Scattering Detector (ELSD) is particularly advantageous as it allows for the detection of compounds like this compound that lack a UV chromophore.[6][7] This method provides a universal response and can be used with gradient elution for better separation of various sugars.[7] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, though it typically requires derivatization of the sugar molecules.

Q4: How does abiotic stress affect this compound content in woody plants?

A4: Abiotic stresses such as drought, salinity, and cold can significantly increase the synthesis and accumulation of this compound in plants.[8][9] Stress conditions trigger signaling pathways that upregulate the expression of this compound synthase (GolS) genes, the key enzyme responsible for this compound biosynthesis.[8][10] This accumulation is part of the plant's defense mechanism, as this compound and the subsequent Raffinose Family Oligosaccharides (RFOs) act as osmoprotectants and antioxidants.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low this compound Yield 1. Inefficient Cell Lysis: The rigid cell walls of woody plants were not sufficiently disrupted. 2. Suboptimal Solvent: The solvent used may not be effective for the specific plant matrix. 3. Degradation of this compound: High temperatures or prolonged extraction times may have degraded the target compound.1. Improve Tissue Homogenization: Cryo-grind the dried plant material to a fine powder using liquid nitrogen to enhance cell wall disruption.[2] 2. Optimize Solvent System: Experiment with different aqueous organic solvents (e.g., ethanol, methanol, acetone) at varying concentrations (20-80%).[3][4] Consider sequential extractions with solvents of different polarities. 3. Control Extraction Conditions: Use moderate temperatures (e.g., 60°C) and optimize the extraction time. Consider non-thermal methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency while minimizing degradation.[4][11]
Interference in Chromatographic Analysis (e.g., HPLC) 1. Co-extraction of Interfering Compounds: High levels of phenolics, tannins, or other sugars are present in the extract. 2. Sample Matrix Effects: The complexity of the extract is affecting the separation and detection.1. Pre-extraction Cleanup: Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and pigments.[1] 2. Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18 or graphitized carbon) to remove interfering compounds before HPLC analysis. Activated carbon can also be used for purification.[12] 3. Optimize HPLC Method: Adjust the mobile phase gradient, column type (e.g., an amino-based column for sugar analysis), and detector settings (for ELSD, optimize nebulizer and evaporator temperatures and gas flow).[6][13]
Inconsistent Results Between Replicates 1. Inhomogeneous Sample: The powdered plant material is not uniform. 2. Inaccurate Measurements: Variations in sample weight, solvent volume, or injection volume. 3. Instrument Instability: Fluctuations in the HPLC system (e.g., pump, detector).1. Ensure Homogeneity: Thoroughly mix the powdered plant material before taking aliquots for extraction. 2. Maintain Precision: Use calibrated analytical balances and pipettes. Employ an autosampler for consistent injection volumes. 3. System Suitability Tests: Run standard solutions to check for system stability and reproducibility before and during the sample analysis sequence.
Dark-colored or Viscous Extract 1. High Levels of Phenolic Compounds: Oxidation of phenolics can cause darkening. 2. Co-extraction of Polysaccharides: High molecular weight polysaccharides increase viscosity.1. Add Antioxidants/Protectants: Incorporate polyvinylpyrrolidone (PVP) or β-mercaptoethanol into the extraction buffer to bind phenolics and prevent oxidation.[1][2] 2. Ethanol Precipitation: After initial extraction, add cold ethanol to precipitate high molecular weight polysaccharides, then centrifuge to separate them from the this compound-containing supernatant.[12]

Data Presentation

Table 1: Comparison of Solvents for Phenolic Compound Extraction from Pine Bark (as a proxy for this compound solubility)
Solvent System (Aqueous Mixture)Total Phenolic Content (mg GAE/g extract)Relative Antioxidant Efficiency (DPPH Radical Scavenging)
Water (100%)146.35 ± 0.01Moderate
Ethanol (20%)266.05 ± 4.30High
Ethanol (40%)255.57 ± 4.44Very High
Methanol (20%)Not specifiedModerate
Acetone (20%)Not specifiedModerate
Acetonitrile (20%)257.68 ± 6.14High
Data synthesized from a study on Pinus densiflora bark extraction, indicating the efficacy of aqueous organic solvents in extracting polar to semi-polar compounds.[3]

Experimental Protocols

Protocol 1: General this compound Extraction from Woody Plant Material
  • Sample Preparation:

    • Freeze-dry the woody plant tissue (e.g., leaves, bark, or xylem).

    • Grind the dried tissue to a fine powder (e.g., 40-60 mesh) using a Wiley mill or a cryogenic grinder with liquid nitrogen to prevent degradation of metabolites.[2]

    • Store the powder at -80°C until extraction.

  • Extraction:

    • Weigh approximately 100 mg of the powdered tissue into a centrifuge tube.

    • Add 1.5 mL of 80% (v/v) ethanol. For plants with high phenolic content, consider adding PVP to the extraction solvent.[1]

    • Vortex thoroughly to ensure complete mixing.

    • Incubate in a water bath at 60°C for 30 minutes, with intermittent vortexing every 10 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at room temperature.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process on the pellet with another 1.5 mL of 80% ethanol to maximize yield.

    • Pool the supernatants.

  • Cleanup (Optional but Recommended):

    • For samples with high lipid content, perform a pre-wash with hexane before the ethanol extraction.

    • To remove interfering compounds, the pooled supernatant can be passed through a C18 Solid-Phase Extraction (SPE) cartridge.

  • Sample Preparation for Analysis:

    • Evaporate the solvent from the pooled supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the dried extract in a known volume of ultrapure water (e.g., 500 µL).

    • Filter the re-dissolved sample through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: Quantification of this compound by HPLC-ELSD
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).

  • Column: A carbohydrate analysis column (e.g., an amino-based column) is suitable.

  • Mobile Phase: A gradient of acetonitrile and ultrapure water is commonly used. The specific gradient will depend on the column and the other sugars present in the sample.

  • Column Temperature: 30-40°C.

  • ELSD Settings:

    • Nebulizer Temperature: 40-60°C.

    • Evaporator Temperature: 80-90°C.

    • Gas Flow (Nitrogen): 1.1 - 1.5 SLM (Standard Liters per Minute).

    • These settings should be optimized for the specific mobile phase composition and flow rate.[6][13]

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of a pure this compound standard.

    • The peak area response from the ELSD is typically non-linear, so a quadratic or logarithmic function is often used to fit the calibration curve.[13]

    • Inject the prepared samples and quantify the this compound concentration by comparing the peak area to the calibration curve.

Mandatory Visualizations

Abiotic Stress-Induced this compound Synthesis Pathway

Galactinol_Synthesis_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold) Signaling_Cascade Signaling Cascade (ROS, Ca2+, Hormones) Abiotic_Stress->Signaling_Cascade HSFs Heat Shock Transcription Factors (HSFs) Signaling_Cascade->HSFs Activation GolS_Gene This compound Synthase (GolS) Gene Expression HSFs->GolS_Gene Upregulation GolS_Protein GolS Enzyme Synthesis GolS_Gene->GolS_Protein Galactinol_Synthesis This compound Synthesis GolS_Protein->Galactinol_Synthesis This compound This compound Galactinol_Synthesis->this compound UDP_Galactose UDP-Galactose UDP_Galactose->Galactinol_Synthesis myo_Inositol myo-Inositol myo_Inositol->Galactinol_Synthesis RFOs Raffinose Family Oligosaccharides (RFOs) This compound->RFOs Galactosyl Donor Stress_Tolerance Enhanced Stress Tolerance This compound->Stress_Tolerance RFOs->Stress_Tolerance

Caption: Stress-induced signaling pathway leading to this compound synthesis.

Experimental Workflow for this compound Extraction and Quantification

Extraction_Workflow Start Woody Plant Tissue Drying Freeze-Drying Start->Drying Grinding Cryogenic Grinding Drying->Grinding Extraction Solvent Extraction (e.g., 80% Ethanol, 60°C) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Pellet Pellet (Re-extract) Centrifugation1->Pellet Cleanup SPE Cleanup (Optional) Supernatant->Cleanup Evaporation Solvent Evaporation Supernatant->Evaporation No Cleanup Pellet->Extraction Repeat Cleanup->Evaporation Reconstitution Reconstitution in Water Evaporation->Reconstitution Filtration 0.22 µm Filtration Reconstitution->Filtration HPLC HPLC-ELSD Analysis Filtration->HPLC Data Data Analysis & Quantification HPLC->Data

Caption: Workflow for this compound extraction and analysis from woody plants.

References

Technical Support Center: Normalization Strategies for GolS Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in normalizing GolS (Galactinol Synthase) gene expression data.

Frequently Asked Questions (FAQs)

Q1: Why is normalization of GolS gene expression data crucial?

A1: Normalization is a critical step in gene expression analysis to control for technical variations between samples, while preserving true biological differences.[1] Variations can be introduced at multiple stages, including differences in the initial amount of starting material, RNA extraction efficiency, RNA integrity, and enzymatic efficiencies during reverse transcription and PCR amplification.[2][3] Without proper normalization, it is impossible to determine whether observed changes in GolS expression are due to the experimental conditions or technical inconsistencies, which can lead to inaccurate and unreliable results.

Q2: What are the most common methods for normalizing gene expression data?

A2: The most common methods for normalizing gene expression data fall into three main categories depending on the technology used:

  • Quantitative Real-Time PCR (qPCR): The most prevalent method is the use of one or more stably expressed endogenous control genes, often called reference or housekeeping genes. The expression level of the target gene (GolS) is then normalized to the expression level of the reference gene(s).[4]

  • RNA-Sequencing (RNA-Seq): Normalization methods for RNA-Seq data aim to account for differences in sequencing depth (library size) and gene length. Common methods include Counts Per Million (CPM), Transcripts Per Kilobase Million (TPKM), and Fragments Per Kilobase Million (FPKM). More advanced methods like the Trimmed Mean of M-values (TMM) and DESeq2's median of ratios are also widely used.

  • Microarrays: Normalization techniques for microarrays aim to correct for variations in dye intensity and spatial effects on the array.[2] Common methods include global normalization, intensity-dependent normalization (such as LOWESS), and quantile normalization.[5]

Q3: Which reference genes are recommended for GolS expression studies in plants?

A3: The selection of suitable reference genes is highly dependent on the plant species and the specific experimental conditions. There are no universal reference genes, and it is crucial to validate their expression stability for each experimental setup.[4] However, based on studies in various plant species, the following genes have been shown to be stably expressed under different conditions and can be considered as candidates for normalizing GolS expression:

Plant SpeciesRecommended Reference Genes
Arabidopsis thalianaPP2A, SAND, UBC[4]
Olea europaea (Olive)GAPDH, EF1-alpha, PP2A[1]
Triticum aestivum (Wheat)Ta2776, Cyclophilin, Ta3006, Ref 2[6]
Rosa hybrida (Rose)PP2A, SAND, UBC[4]
Cannabis sativaUBQ, EF1α, PP2A[7]

Important Note: It is strongly recommended to test a panel of candidate reference genes and use algorithms like geNorm, NormFinder, or BestKeeper to identify the most stable ones for your specific experimental conditions.[4]

Troubleshooting Guides

qPCR Troubleshooting for GolS Gene Expression
IssuePossible Cause(s)Recommended Solution(s)
High Cq values or no amplification of GolS Low abundance of GolS transcript in the sample.Increase the amount of starting RNA for cDNA synthesis. Consider using a pre-amplification step if the target is extremely low.
Inefficient primers (low amplification efficiency).Redesign primers for GolS. Ensure they span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency with a standard curve.
Poor RNA quality or presence of inhibitors.Check RNA integrity using gel electrophoresis or a Bioanalyzer. Re-purify RNA to remove inhibitors.
Inconsistent Cq values between technical replicates Pipetting errors.Use a master mix to minimize pipetting variations. Ensure proper mixing of all reaction components.
Poorly mixed reaction components.Gently vortex and centrifuge all solutions before use.
Amplification in No-Template Control (NTC) Contamination of reagents or workspace with DNA.Use dedicated and decontaminated pipettes and workspaces for PCR setup. Use fresh, nuclease-free water and reagents.
Primer-dimer formation.Optimize primer concentration and annealing temperature. Analyze the melt curve for the presence of a primer-dimer peak.
RNA-Seq Data Analysis Troubleshooting for GolS
IssuePossible Cause(s)Recommended Solution(s)
Low read counts for GolS genes GolS genes may have low expression levels in the tissue/condition studied.Increase sequencing depth.
Inefficient library preparation.Review library preparation protocol and ensure high-quality RNA input.
High variance between biological replicates Biological variability.Ensure consistent experimental conditions for all replicates. Increase the number of biological replicates.
Batch effects from library preparation or sequencing.If possible, randomize samples across library preparation batches and sequencing lanes. Use statistical methods to correct for known batch effects during data analysis.
Microarray Troubleshooting for GolS Gene Expression
IssuePossible Cause(s)Recommended Solution(s)
Weak or inconsistent signal for GolS probes Low expression of GolS genes.Ensure sufficient starting RNA quantity and quality.
Poor probe design or cross-hybridization.Use arrays with validated probes for your target species. Check probe sequences for potential off-target binding.
High background noise Non-specific hybridization.Optimize hybridization and washing conditions.
Issues with the microarray slide or scanner.Inspect the slide for physical defects. Ensure the scanner is properly calibrated.

Experimental Protocols

Detailed qPCR Protocol for GolS Gene Expression Analysis

This protocol provides a general framework. Specific temperatures, times, and concentrations should be optimized for your primers and thermal cycler.

  • RNA Extraction and Quantification:

    • Extract total RNA from plant tissue using a reputable kit or a standard protocol like Trizol.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel to check for intact ribosomal RNA bands.

  • DNase Treatment:

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers for your GolS gene of interest or reference gene, and nuclease-free water.

    • Aliquot the master mix into qPCR plates.

    • Add diluted cDNA to each well.

    • Include no-template controls (NTCs) for each primer pair.

    • Include technical triplicates for each sample.

  • qPCR Cycling Conditions:

    • A typical cycling protocol is:

      • Initial denaturation: 95°C for 2-10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run to check for primer specificity.

  • Data Analysis:

    • Determine the Cq (quantification cycle) values for each reaction.

    • Validate the stability of your chosen reference genes.

    • Calculate the relative expression of your GolS gene using a method like the 2-ΔΔCq method.

Signaling Pathways and Workflows

GolS in Abiotic Stress Response Signaling Pathway

This compound Synthase (GolS) plays a key role in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), which are important for protecting plants against abiotic stresses such as drought and high salinity.

GolS_Signaling_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity) ABA_Signal ABA Signaling Abiotic_Stress->ABA_Signal GolS_Gene GolS Gene Expression ABA_Signal->GolS_Gene GolS_Protein GolS Protein GolS_Gene->GolS_Protein This compound This compound Synthesis GolS_Protein->this compound RFOs RFO Biosynthesis This compound->RFOs Stress_Tolerance Stress Tolerance RFOs->Stress_Tolerance

Caption: GolS signaling pathway in response to abiotic stress.

General Experimental Workflow for GolS Gene Expression Analysis

This diagram outlines the major steps involved in a typical GolS gene expression study, from experimental design to data interpretation.

GolS_Workflow Exp_Design Experimental Design (e.g., Stress Treatment) Sampling Sample Collection Exp_Design->Sampling RNA_Extraction RNA Extraction & QC Sampling->RNA_Extraction Expression_Platform Gene Expression Platform (qPCR, RNA-Seq, Microarray) RNA_Extraction->Expression_Platform Data_Acquisition Raw Data Acquisition Expression_Platform->Data_Acquisition Normalization Data Normalization Data_Acquisition->Normalization Stat_Analysis Statistical Analysis Normalization->Stat_Analysis Interpretation Biological Interpretation Stat_Analysis->Interpretation

Caption: A typical workflow for GolS gene expression analysis.

References

Technical Support Center: T-DNA Insertion Mutants of Galactinol Synthase

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with T-DNA insertion mutants of galactinol synthase (GolS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I have a confirmed homozygous T-DNA insertion mutant for a GolS gene, but I don't observe any visible phenotype under standard growth conditions. Is this expected?

A1: Yes, this is a very common observation. In model organisms like Arabidopsis thaliana, the this compound synthase gene family is redundant, with multiple members that can have overlapping functions.[1][2] The absence of a single GolS gene is often compensated for by the activity of other isoforms, resulting in no discernible phenotype under normal conditions.[1] Phenotypes for gols mutants are often only revealed under specific abiotic stress conditions, such as drought, heat, or cold stress.[1][2][3]

Q2: My gols mutant doesn't show the expected decrease in this compound or raffinose family oligosaccharides (RFOs). What could be the reason?

A2: Several factors could contribute to this:

  • Gene Redundancy: As mentioned above, other GolS genes may be compensating for the loss of the targeted gene.[1][2] Creating double or triple mutants may be necessary to see a significant reduction in this compound and RFO levels.[4]

  • "Knockdown" vs. "Knockout": The T-DNA insertion may not have resulted in a complete loss-of-function ("knockout"). If the insertion is in an intron or the promoter region, it might only reduce the gene's expression ("knockdown"), allowing for some residual protein function.[5] It is crucial to confirm the absence of the transcript using RT-PCR or qRT-PCR.

  • Stress-Specific Induction: Many GolS genes are induced under specific stress conditions.[2][3][6] If your analysis is performed on unstressed plants, you may not detect a significant difference in this compound levels compared to the wild type.

Q3: I'm having trouble genotyping my T-DNA insertion lines. The PCR results are ambiguous. What can I do?

A3: Ambiguous genotyping results are a common issue. Here are some troubleshooting steps:

  • Primer Design: Ensure your primers are specific to your gene of interest and the T-DNA insertion. Use a combination of two gene-specific primers (GSPs) that flank the insertion site and one T-DNA left border primer.[7]

  • PCR Conditions: Optimize your PCR conditions, particularly the annealing temperature and extension time. The large size of the T-DNA insertion often prevents amplification of the wild-type allele in homozygous mutants, so a lack of a wild-type band is an indicator of homozygosity.[7][8]

  • DNA Quality: Poor DNA quality can inhibit PCR. Ensure you are using a reliable DNA extraction protocol.[9]

  • Complex Insertions: T-DNA can insert in multiple tandem copies or cause genomic rearrangements, which can complicate PCR analysis.[10][11] Consider performing Southern blotting to confirm the number of T-DNA insertions.

Q4: Can a T-DNA insertion in a GolS gene affect other metabolic pathways?

A4: Yes. This compound synthase is a key enzyme in the biosynthesis of RFOs, which are involved in various physiological processes, including stress tolerance and seed longevity.[12] Disrupting GolS function can alter the levels of not only this compound and RFOs but also other soluble sugars like sucrose.[13] In some cases, changes in protein and fat content have also been observed in gols mutants.[13]

Troubleshooting Guides

Problem 1: No Stress-Tolerant Phenotype Observed

Your homozygous gols mutant does not exhibit the expected sensitivity to abiotic stress (e.g., drought, salinity, heat).

Possible Cause Suggested Solution
Functional Redundancy Other GolS isoforms are compensating for the loss of the mutated gene.[1][2]
Action: Identify other GolS genes that are co-expressed under the tested stress condition (using expression databases). Create double or triple mutants by crossing single T-DNA lines.
Inappropriate Stress Conditions The applied stress may not be severe or long enough to reveal a phenotype.
Action: Review literature for established stress protocols for your plant species.[1] Increase the intensity or duration of the stress treatment.
Developmental Stage The function of the specific GolS gene may be critical only at a particular developmental stage (e.g., seed development).[14]
Action: Perform stress assays at different developmental stages (seedling, vegetative, reproductive).
Problem 2: Inconsistent Quantitative Metabolite Data

You are observing high variability in this compound and RFO levels between individual mutant plants.

Possible Cause Suggested Solution
Segregating Population You may be unknowingly analyzing a mix of homozygous, heterozygous, and wild-type plants.
Action: Thoroughly genotype all individual plants used for metabolite analysis to ensure they are homozygous for the T-DNA insertion.[7][8]
Environmental Fluctuations Minor differences in growth conditions (light, temperature, water) can significantly impact sugar metabolism.
Action: Grow all plants (wild-type and mutants) in a highly controlled environment. Harvest all samples at the same time of day.
Extraction/Measurement Error Inconsistencies in the metabolite extraction or analytical procedure (e.g., HPLC).
Action: Standardize your extraction protocol. Use internal standards for quantification. Run technical replicates for each biological sample.

Quantitative Data Summary

The following tables summarize the effects of GolS mutations on sugar content from published studies.

Table 1: Raffinose Family Oligosaccharide (RFO) and Sucrose Content in Soybean Seeds with CRISPR/Cas9-mediated GolS mutations. [13]

GenotypeStachyose (mg/g DW)Raffinose (mg/g DW)Verbascose (mg/g DW)Total RFOs (mg/g DW)Sucrose (mg/g DW)
Wild-Type 59.5--64.7-
gmgols1A (single mutant) 34.86 (↓ 41.4%)IncreasedDecreased45.13 (↓ 30.2%)Reduced
gmgols1A gmgols1B (double mutant) 38.46 (↓ 35.4%)Increased by 41.7%Decreased by 42.1%41.95 (↓ 34.1%)Similar to Wild-Type

DW = Dry Weight. Data adapted from a study on soybean seeds where specific values for raffinose and verbascose in wild-type were not provided in the snippet, but changes in mutants were described.

Table 2: Heat-Induced this compound and Raffinose Accumulation in Arabidopsis Wild-Type and gols1 Mutants. [1]

GenotypeTreatmentThis compound LevelsRaffinose Levels
Wild-Type ControlLowLow
Wild-Type Heat Shock (HS)IncreasedIncreased
gols1-1 & gols1-2 ControlLowLow
gols1-1 & gols1-2 Heat Shock (HS)No inductionNo induction

Experimental Protocols

Protocol 1: PCR-Based Genotyping of T-DNA Insertion Mutants

This protocol is used to identify homozygous, heterozygous, and wild-type plants from a segregating population.

1. Primer Design:

  • Design two gene-specific primers (GSPs), a Left Primer (LP) and a Right Primer (RP), that flank the predicted T-DNA insertion site. The expected product size should be between 800-1200 bp.

  • Use a standard T-DNA Left Border (LB) primer. Many insertion mutant stock centers provide the sequence for this primer.

2. PCR Reactions:

  • Set up a three-primer PCR reaction for each DNA sample: LP + RP + LB primer.

  • Reaction Mix:

    • Genomic DNA: ~50 ng

    • LP Primer (10 µM): 0.5 µL

    • RP Primer (10 µM): 0.5 µL

    • LB Primer (10 µM): 0.5 µL

    • 2x PCR Master Mix: 10 µL

    • Nuclease-free water: to 20 µL

  • PCR Program:

    • Initial Denaturation: 95°C for 3 min

    • 35 Cycles:

      • Denaturation: 95°C for 30 sec

      • Annealing: 55-60°C for 30 sec

      • Extension: 72°C for 1 min 30 sec

    • Final Extension: 72°C for 5 min

3. Gel Electrophoresis and Interpretation:

  • Run the PCR products on a 1.0% agarose gel.

  • Wild-Type (WT): One band corresponding to the LP+RP product size.

  • Homozygous Mutant (ho): One band corresponding to the RP+LB product size. The LP+RP product will be absent because the large T-DNA insert prevents amplification.[7]

  • Heterozygous Mutant (he): Two bands, one for the WT allele (LP+RP) and one for the T-DNA allele (RP+LB).[7]

Protocol 2: Analysis of Soluble Sugars by HPLC

This protocol outlines the extraction and analysis of this compound and RFOs.

1. Sample Preparation:

  • Freeze-dry plant tissue (e.g., leaves, seeds) and grind to a fine powder.

  • Weigh approximately 100 mg of powdered tissue.

2. Extraction:

  • Add 1 mL of 80% ethanol to the tissue sample.

  • Incubate at 80°C for 1 hour, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of 80% ethanol.

  • Pool the supernatants and evaporate to dryness in a vacuum concentrator.

3. Analysis:

  • Resuspend the dried extract in a known volume of ultrapure water (e.g., 200 µL).

  • Filter the sample through a 0.22 µm syringe filter.

  • Inject the sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column and a refractive index detector.

  • Quantify the sugars by comparing peak areas to those of known standards (e.g., this compound, raffinose, stachyose, sucrose).

Visualizations

RFO_Biosynthesis_Pathway cluster_0 Enzymatic Steps cluster_1 Problem: Gene Redundancy UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS Myo_Ino myo-Inositol Myo_Ino->GolS Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS This compound This compound This compound->RS STS Stachyose Synthase (STS) This compound->STS Raffinose Raffinose Raffinose->STS Stachyose Stachyose GolS->this compound T-DNA knockout often targets this step RS->Raffinose STS->Stachyose GolS1 GolS1 GolS1->GolS GolS2 GolS2 GolS2->GolS GolS3 GolS3 GolS3->GolS

Caption: Raffinose Family Oligosaccharide (RFO) biosynthesis pathway.

Genotyping_Workflow cluster_results Interpret Results start Start: Plant Tissue from Segregating Population dna_extraction Genomic DNA Extraction start->dna_extraction pcr 3-Primer PCR (LP, RP, T-DNA LB) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel wt Wild-Type (WT) (1 Band: LP+RP) het Heterozygous (he) (2 Bands: LP+RP & RP+LB) hom Homozygous (ho) (1 Band: RP+LB) troubleshoot Troubleshoot PCR/ Redesign Primers gel->troubleshoot Ambiguous Results decision Isolate Homozygous Lines wt->decision Discard het->decision Self-pollinate for next generation hom->decision Select for experiments phenotype Proceed to Phenotypic and Metabolite Analysis decision->phenotype

Caption: Workflow for genotyping T-DNA insertion mutants.

References

Technical Support Center: Galactinol Analysis by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of galactinol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) of this compound.

Troubleshooting Guides

This section provides solutions to specific issues you may encounter while analyzing this compound using HPLC.

Issue 1: Poor Resolution or Co-elution of this compound Peak with Other Sugars

Q: My this compound peak is not well-separated from other sugars like sucrose or raffinose. How can I improve the resolution?

A: Poor resolution is a common issue in the analysis of structurally similar oligosaccharides.[1] Here are several strategies to enhance the separation of your this compound peak:

1. Optimize the Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile) to the aqueous phase is critical for the separation of polar compounds like sugars.[2][3]

  • Increase Acetonitrile Concentration: For Hydrophilic Interaction Liquid Chromatography (HILIC), which is a common mode for sugar analysis, increasing the acetonitrile concentration in the mobile phase generally increases retention time and can improve the resolution between sugar peaks.[3] You can try increasing the initial percentage of acetonitrile in your gradient or switching to a shallower gradient.[4][5]

  • Adjust pH and Use Buffers: The pH of the mobile phase can influence the ionization state of analytes and the column's stationary phase, affecting retention and selectivity.[6][7] While sugars are generally neutral, adjusting the pH can sometimes improve peak shape and resolution.[8] Using a buffer, such as ammonium formate or acetate, can help maintain a stable pH and improve reproducibility.

2. Modify the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase.[9]

  • Increase Column Temperature: Higher temperatures can decrease mobile phase viscosity, leading to sharper peaks and potentially better resolution.[10][11] It can also alter the selectivity of the separation. It is advisable to experiment with temperatures in the range of 30-60°C.

3. Adjust the Flow Rate: The flow rate of the mobile phase influences the time analytes spend interacting with the stationary phase.[10][11]

  • Decrease Flow Rate: A lower flow rate increases the residence time of analytes in the column, which can lead to better separation of closely eluting peaks.[10][11][12] However, be mindful that this will also increase the total run time.

4. Select an Appropriate HPLC Column: The choice of stationary phase is fundamental to achieving good separation.[2][13]

  • HILIC Columns: HILIC columns are well-suited for the separation of polar compounds like this compound.[8] Amide- or diol-based HILIC columns are common choices.

  • Amino Columns: Polymer-based amino columns, such as the Shodex HILICpak VG-50 series, are effective for separating various saccharides and can be used under alkaline conditions, which can be advantageous for LC-MS applications.[14]

  • Porous Graphitized Carbon (PGC) Columns: PGC columns offer a different selectivity based on the three-dimensional structure of the analytes and can be very effective at separating isomers.[1]

Issue 2: Peak Tailing or Asymmetry of the this compound Peak

Q: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?

A: Peak tailing can be caused by a variety of factors, from chemical interactions within the column to issues with the HPLC system itself.[15][16]

1. Check for Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with polar analytes, causing peak tailing.[16]

  • Use a Well-Endcapped Column: Modern, high-purity silica columns with advanced endcapping are designed to minimize these interactions.[17]

  • Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol sites. However, be aware that TEA is not suitable for LC-MS applications.

  • Adjust Mobile Phase pH: Adjusting the pH of the mobile phase can suppress the ionization of silanol groups.[7][16]

2. Optimize the Sample Solvent: The solvent in which your sample is dissolved can significantly impact peak shape.

  • Match Sample Solvent to Mobile Phase: Ideally, your sample should be dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase.[18][19] Injecting a sample in a much stronger solvent can lead to peak distortion.[20]

3. Prevent Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing.[16][21]

  • Reduce Injection Volume or Sample Concentration: Try injecting a smaller volume or diluting your sample to see if the peak shape improves.[12][21]

4. Rule Out System Issues: Extra-column volume and blockages can contribute to peak tailing.

  • Minimize Tubing Length: Use short, narrow-bore tubing between the injector, column, and detector to minimize dead volume.[22]

  • Check for Blockages: A partially blocked frit or column inlet can cause peak distortion. Consider back-flushing the column according to the manufacturer's instructions.

Issue 3: Broad or Widening this compound Peaks

Q: My this compound peaks are very broad, leading to poor sensitivity and resolution. What are the likely causes?

A: Broad peaks can result from several factors related to the column, mobile phase, or system setup.[11]

1. Column Degradation: Over time, HPLC columns can lose their efficiency, leading to broader peaks.

  • Use a Guard Column: A guard column can help protect the analytical column from contaminants in the sample, extending its lifetime.[10]

  • Replace the Column: If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.[23]

2. Inappropriate Mobile Phase Flow Rate: The flow rate should be optimized for the specific column dimensions and particle size.

  • Optimize Flow Rate: While a lower flow rate can improve resolution, an excessively low flow rate can lead to band broadening due to diffusion.[10][11] Conversely, a flow rate that is too high may not allow for proper mass transfer, also causing peak broadening.[11]

3. Suboptimal Temperature Control: Inconsistent or inappropriate column temperature can affect peak width.

  • Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times and peak shapes.[22]

4. Extra-Column Volume: Excessive volume in the flow path outside of the column can contribute significantly to peak broadening.

  • Minimize System Volume: As mentioned for peak tailing, ensure that all tubing and connections are optimized for low volume.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best for this compound analysis?

A1: For the analysis of a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a highly effective technique.[8] Recommended column types include:

  • Amide-bonded silica columns: These are a popular choice for carbohydrate analysis, offering good selectivity.

  • Diol-bonded silica columns: These provide an alternative selectivity to amide phases.

  • Polymer-based amino columns: These are robust and can be used over a wider pH range compared to silica-based columns.[14]

Q2: What is a typical mobile phase for this compound separation?

A2: A common mobile phase for HILIC separation of sugars is a gradient of acetonitrile and water.[2][3] Often, a buffer such as ammonium formate or ammonium acetate is added at a low concentration (e.g., 10-20 mM) to control pH and improve peak shape. A typical starting gradient might be 85-90% acetonitrile, decreasing to 60-70% over the course of the run.

Q3: What detection method is suitable for this compound?

A3: Since this compound lacks a strong chromophore for UV detection, alternative detection methods are necessary.[1] Common choices include:

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector for non-volatile analytes and is well-suited for sugar analysis.[24]

  • Charged Aerosol Detector (CAD): CAD is another universal detector that provides a near-uniform response for non-volatile analytes.

  • Refractive Index (RI) Detector: RI detection is also common for sugars, but it is not compatible with gradient elution.[8]

  • Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and specificity and can confirm the identity of the peak.[25]

Q4: How can I improve the sensitivity of my this compound analysis?

A4: To improve sensitivity, consider the following:

  • Optimize Detector Settings: Ensure your ELSD, CAD, or MS parameters are optimized for your specific mobile phase and flow rate.

  • Reduce Baseline Noise: A noisy baseline can obscure small peaks.[23] Ensure your mobile phase is properly degassed and of high purity.

  • Increase Injection Volume/Concentration: If you are not limited by column overload, increasing the amount of sample injected will increase the peak response.[21]

  • Use a Smaller Particle Size Column: Columns with smaller particles (e.g., sub-2 µm) can produce sharper, taller peaks, leading to better sensitivity.[8]

Quantitative Data Summary

The following tables summarize key parameters that can be adjusted to improve this compound peak resolution.

Table 1: Effect of Mobile Phase Composition on Resolution

ParameterCondition 1Condition 2Expected Outcome on Resolution
Acetonitrile % (Initial) 80%90%Increasing acetonitrile generally improves resolution for HILIC.[3]
Gradient Slope Steep (e.g., 2%/min)Shallow (e.g., 0.5%/min)A shallower gradient provides more time for separation, improving resolution.[4][5]
Buffer Concentration None10 mM Ammonium FormateAddition of a buffer can improve peak shape and reproducibility.

Table 2: Influence of Instrumental Parameters on Peak Resolution

ParameterSetting 1Setting 2Expected Outcome on Resolution
Column Temperature 30°C50°CHigher temperature can decrease viscosity and improve efficiency.[10][11]
Flow Rate 1.0 mL/min0.5 mL/minA lower flow rate can increase separation efficiency.[10][11][12]
Column Length 150 mm250 mmA longer column provides more theoretical plates, leading to better resolution.[10]

Experimental Protocols

Protocol 1: Generic HPLC Method for this compound Analysis

  • HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and an ELSD or CAD detector.

  • Column: HILIC Amide Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Gradient Program:

    • 0-5 min: 100% A

    • 5-25 min: Linear gradient to 50% B

    • 25-30 min: Hold at 50% B

    • 30.1-40 min: Return to 100% A and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow: 1.5 SLM

Visual Troubleshooting Guides

Below are diagrams to help visualize troubleshooting workflows.

Troubleshooting_Poor_Resolution cluster_method_optimization Method Optimization cluster_hardware Hardware Check start Poor this compound Peak Resolution mobile_phase Optimize Mobile Phase - Increase Acetonitrile % - Use a shallower gradient - Add buffer start->mobile_phase Start Here temperature Adjust Column Temperature - Increase temperature (e.g., to 40-50°C) mobile_phase->temperature If no improvement end_resolved Resolution Improved mobile_phase->end_resolved Success flow_rate Adjust Flow Rate - Decrease flow rate (e.g., to 0.8 mL/min) temperature->flow_rate If no improvement temperature->end_resolved Success column_choice Evaluate Column - Try a different HILIC phase - Use a longer column flow_rate->column_choice If still unresolved flow_rate->end_resolved Success column_choice->end_resolved

Caption: Troubleshooting workflow for poor peak resolution.

Troubleshooting_Peak_Tailing start This compound Peak Tailing check_overload Check for Column Overload - Reduce injection volume - Dilute sample start->check_overload check_solvent Check Sample Solvent - Dissolve sample in initial mobile phase conditions check_overload->check_solvent If tailing persists end_resolved Peak Shape Improved check_overload->end_resolved Success check_column Evaluate Column & Mobile Phase - Use well-endcapped column - Adjust mobile phase pH check_solvent->check_column If tailing persists check_solvent->end_resolved Success check_system Check System Hardware - Minimize dead volume - Check for blockages check_column->check_system If tailing persists check_column->end_resolved Success check_system->end_resolved Success

Caption: Logical steps to troubleshoot peak tailing.

References

Validation & Comparative

A Comparative Guide to the Functional Analysis of Galactinol Synthase Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different galactinol synthase (GolS) isoforms, key enzymes in the biosynthesis of raffinose family oligosaccharides (RFOs). Understanding the functional distinctions between these isoforms is crucial for research in plant stress physiology and for the development of crops with enhanced resilience to environmental challenges. RFOs play a significant role in protecting plants from damage caused by abiotic stresses such as drought, salinity, and cold.[1][2][3] This document summarizes key performance data, details experimental protocols for functional analysis, and visualizes the relevant biological pathways.

Performance Comparison of this compound Synthase Isoforms

The functional diversity of GolS isoforms is evident in their kinetic properties, substrate specificity, and optimal reaction conditions. These differences often correlate with their specific physiological roles within the plant, such as responses to environmental stress or involvement in primary metabolism.[4]

Kinetic Parameters

The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), provide insights into the enzymatic efficiency and substrate affinity of different GolS isoforms. A lower Km value generally indicates a higher affinity of the enzyme for its substrate.

IsoformSource OrganismSubstrateKm (mM)Vmax (nmol min-1)Optimal pHOptimal Temperature (°C)Reference
Pa×gGolSIHybrid Poplar (Populus alba × grandidentata)UDP-galactose0.80657.57.045[4]
Pa×gGolSIIHybrid Poplar (Populus alba × grandidentata)UDP-galactose0.6512457.537[4]
-Zucchini (Cucurbita pepo)UDP-galactose1.8-7.5-[5]
-Kidney Bean (Phaseolus vulgaris)UDP-galactose0.4-7.0-[5]
-Soybean (Glycine max)UDP-galactose5.21957.050[6]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

Reproducible and rigorous experimental design is fundamental to the functional analysis of GolS isoforms. Below are detailed protocols for key experiments.

Heterologous Expression and Purification of GolS Isoforms

To study the enzymatic properties of a specific GolS isoform, it is often necessary to produce a pure, recombinant protein. This is typically achieved through heterologous expression in a host organism like Escherichia coli or Pichia pastoris.[5][7][8][9][10]

a. Cloning of GolS cDNA into an Expression Vector:

  • RNA Extraction and cDNA Synthesis: Isolate total RNA from the plant tissue of interest and synthesize first-strand cDNA using a reverse transcriptase.[6]

  • PCR Amplification: Amplify the full-length coding sequence of the desired GolS isoform using gene-specific primers. The primers should incorporate restriction sites compatible with the chosen expression vector.

  • Vector Ligation: Digest both the PCR product and the expression vector (e.g., pET-28a for E. coli or pPICZα A for P. pastoris) with the corresponding restriction enzymes. Ligate the digested GolS insert into the linearized vector.

  • Transformation: Transform the ligation product into competent E. coli cells for plasmid propagation and verification.

b. Protein Expression in E. coli:

  • Transformation: Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a starter culture of the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Induction: The following day, inoculate a larger volume of LB medium with the overnight culture and grow to an optical density at 600 nm (OD600) of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Incubation: Continue to incubate the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance the solubility of the recombinant protein.

  • Cell Harvesting: Harvest the cells by centrifugation.

c. Protein Purification:

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and lyse the cells by sonication or using a French press.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: If the protein was expressed with an affinity tag (e.g., His-tag), load the clarified supernatant onto an appropriate affinity chromatography column (e.g., Ni-NTA resin).

  • Washing and Elution: Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the target protein with an elution buffer containing a high concentration of imidazole.

  • Dialysis/Desalting: Remove the imidazole and exchange the buffer by dialysis or using a desalting column.

This compound Synthase Activity Assay

The enzymatic activity of GolS can be determined using various methods, including colorimetric and radioisotopic assays.[11][12]

a. Colorimetric Assay:

This assay indirectly measures GolS activity by quantifying the amount of UDP produced, which is then hydrolyzed to UMP and inorganic phosphate (Pi) by apyrase. The released Pi is then measured colorimetrically.[11][12]

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM HEPES buffer (pH 7.0)

    • 10 mM myo-inositol

    • 5 mM UDP-galactose

    • 10 mM MnCl2

    • Purified GolS enzyme

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific GolS isoform (e.g., 37°C) for a defined period (e.g., 30 minutes).

  • Stopping the Reaction: Stop the reaction by boiling for 3 minutes.

  • Apyrase Treatment: Add apyrase to the reaction mixture to hydrolyze the UDP produced.

  • Phosphate Quantification: Add a solution of ammonium molybdate and Fiske & SubbaRow reducer. After a short incubation, add sodium citrate to stabilize the color and measure the absorbance at 660 nm.

  • Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to determine the amount of Pi produced in the enzymatic reaction.

b. Quantification of Raffinose Family Oligosaccharides (RFOs) by HPLC:

To assess the in vivo consequences of GolS activity, the accumulation of this compound and other RFOs in plant tissues can be measured.[13]

  • Extraction: Homogenize plant tissue in 80% ethanol and incubate at 80°C for 1 hour.

  • Clarification: Centrifuge the extract and collect the supernatant.

  • Purification: Pass the supernatant through a C18 Sep-Pak cartridge to remove hydrophobic compounds.

  • HPLC Analysis: Analyze the purified extract using a high-performance liquid chromatography (HPLC) system equipped with a carbohydrate analysis column and a refractive index detector.

  • Quantification: Quantify the amounts of this compound, raffinose, and stachyose by comparing the peak areas to those of known standards.

Signaling Pathways and Regulatory Mechanisms

The expression of different GolS isoforms is often tightly regulated in response to various developmental and environmental cues. Abiotic stresses, in particular, are potent inducers of specific GolS genes, leading to the accumulation of RFOs which act as osmoprotectants and antioxidants.[1][2]

GolS_Abiotic_Stress_Pathway Abiotic_Stress Abiotic Stress (Drought, Salinity, Cold) Stress_Perception Stress Perception & Signaling Abiotic_Stress->Stress_Perception Transcription_Factors Activation of Transcription Factors (e.g., HSFs) Stress_Perception->Transcription_Factors GolS1_2_Induction Upregulation of stress-inducible GolS isoforms (e.g., AtGolS1, AtGolS2) Transcription_Factors->GolS1_2_Induction GolS_Protein Increased GolS Protein Levels & Activity GolS1_2_Induction->GolS_Protein Galactinol_Synthesis This compound Synthesis GolS_Protein->Galactinol_Synthesis catalyzes UDP_Gal UDP-Galactose UDP_Gal->Galactinol_Synthesis myo_Inositol myo-Inositol myo_Inositol->Galactinol_Synthesis RFO_Accumulation Accumulation of Raffinose Family Oligosaccharides (RFOs) Galactinol_Synthesis->RFO_Accumulation Stress_Tolerance Enhanced Stress Tolerance (Osmotic Adjustment, ROS Scavenging) RFO_Accumulation->Stress_Tolerance

Caption: Abiotic stress signaling pathway leading to RFO accumulation via GolS induction.

This guide provides a foundational understanding of the comparative functional analysis of this compound synthase isoforms. The presented data and protocols offer a starting point for researchers to further investigate the specific roles of these important enzymes in plant biology and to explore their potential for enhancing crop resilience.

References

Validating the In Vivo Antioxidant Properties of Galactinol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactinol, a key intermediate in the biosynthesis of raffinose family oligosaccharides (RFOs), has demonstrated significant antioxidant properties in plant-based studies, protecting cells from oxidative damage induced by various stressors.[1] In vitro evidence has shown its capacity to scavenge hydroxyl radicals effectively.[1] However, to date, the in vivo antioxidant efficacy of this compound in animal models remains unexplored. This guide provides a framework for validating the potential in vivo antioxidant properties of this compound. It outlines standard experimental protocols, presents comparative data from well-established natural antioxidants, and offers the necessary visualizations to guide future research in this promising area.

Comparative Antioxidants: A Benchmark for In Vivo Studies

While direct in vivo comparative data for this compound is not yet available, numerous studies have validated the antioxidant effects of other natural compounds, such as flavonoids, in animal models of oxidative stress. These compounds serve as a benchmark for evaluating the potential of novel antioxidant candidates like this compound. The following table summarizes representative data from in vivo studies on established antioxidants.

Table 1: In Vivo Antioxidant Effects of Selected Natural Compounds in a D-Galactose-Induced Oxidative Stress Model in Mice

CompoundDosageSuperoxide Dismutase (SOD) ActivityCatalase (CAT) ActivityGlutathione Peroxidase (GSH-Px) ActivityMalondialdehyde (MDA) LevelsReference
Control VehicleBaselineBaselineBaselineBaselineGeneral finding
D-Galactose Varies (e.g., 100-500 mg/kg/day)[2][3][4]
Quercetin Varies↑ vs. D-galactose group↑ vs. D-galactose group↑ vs. D-galactose group↓ vs. D-galactose group[5][6][7]
Epigallocatechin Varies↑ vs. D-galactose group↑ vs. D-galactose group↑ vs. D-galactose group↓ vs. D-galactose group[5][6][7]
Luteolin Varies↑ vs. D-galactose group↑ vs. D-galactose group↑ vs. D-galactose group↓ vs. D-galactose group[5][6][7]

Note: "↑" indicates an increase and "↓" indicates a decrease in the measured parameter compared to the specified group.

Experimental Protocols for In Vivo Antioxidant Validation

A standardized approach to validating the in vivo antioxidant properties of a novel compound like this compound is crucial for obtaining reproducible and comparable results. The D-galactose-induced aging model in rodents is a widely accepted method for inducing systemic oxidative stress.

D-Galactose-Induced Oxidative Stress Model in Mice

This model mimics natural aging by inducing oxidative stress.[2][3][4][8][9]

  • Animals: Male or female mice (e.g., C57BL/6J or Kunming) are commonly used.[2][4]

  • Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.[10]

  • Model Induction: D-galactose is administered daily via subcutaneous or intraperitoneal injection at a dose ranging from 100 to 500 mg/kg of body weight for a period of 6 to 8 weeks.[2][4] A control group receives saline injections.

  • Treatment Groups:

    • Control Group: Receives vehicle only.

    • Model Group: Receives D-galactose.

    • This compound Treatment Groups: Receive D-galactose and varying doses of this compound.

    • Positive Control Group: Receives D-galactose and a known antioxidant (e.g., Vitamin C or Quercetin).

  • Sample Collection: At the end of the experimental period, animals are euthanized, and blood serum and tissues (e.g., liver, brain, kidney) are collected for biochemical analysis.[2][3]

Measurement of Antioxidant Biomarkers

The following assays are standard for quantifying the effects of an antioxidant compound on key oxidative stress markers.[11][12][13][14]

  • Superoxide Dismutase (SOD) Activity: SOD is a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical. Its activity can be measured using commercial kits, often based on the WST-1 method, which involves the inhibition of the reduction of a tetrazolium salt by superoxide anions.[12][15]

  • Catalase (CAT) Activity: CAT catalyzes the decomposition of hydrogen peroxide to water and oxygen. Its activity is typically determined by measuring the rate of H₂O₂ decomposition spectrophotometrically.[12][15][16]

  • Glutathione Peroxidase (GSH-Px) Activity: GSH-Px is another vital antioxidant enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides. Its activity is often measured indirectly by a coupled reaction in which glutathione reductase and NADPH are used, and the rate of NADPH oxidation is monitored.[13][15][16]

  • Malondialdehyde (MDA) Content: MDA is a product of lipid peroxidation and a widely used marker of oxidative damage. The thiobarbituric acid reactive substances (TBARS) assay is the most common method for measuring MDA, where MDA reacts with thiobarbituric acid to produce a colored product that can be measured spectrophotometrically.[13][15][17]

Visualizing Experimental and Biological Pathways

To facilitate a clearer understanding of the experimental workflow and the underlying biological pathways, the following diagrams are provided.

Experimental_Workflow cluster_setup Animal Model Setup cluster_induction Induction & Treatment cluster_analysis Analysis acclimatization Acclimatization (1 week) grouping Random Grouping (Control, Model, this compound, Positive Control) acclimatization->grouping induction D-Galactose Induction (6-8 weeks) grouping->induction treatment Daily Treatment Administration induction->treatment sampling Sample Collection (Serum, Tissues) treatment->sampling assays Biochemical Assays (SOD, CAT, GSH-Px, MDA) sampling->assays data Data Analysis assays->data

Caption: Experimental workflow for in vivo antioxidant validation.

Oxidative_Stress_Pathway ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2) Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) ROS->Oxidative_Damage causes SOD Superoxide Dismutase (SOD) ROS->SOD acted upon by CAT Catalase (CAT) ROS->CAT acted upon by GSH_Px Glutathione Peroxidase (GSH-Px) ROS->GSH_Px acted upon by MDA Malondialdehyde (MDA) Oxidative_Damage->MDA produces This compound This compound (Potential Antioxidant) This compound->ROS scavenges This compound->SOD may enhance This compound->CAT may enhance This compound->GSH_Px may enhance

Caption: Key pathways in oxidative stress and antioxidant defense.

Conclusion

While direct in vivo evidence for the antioxidant properties of this compound in animal models is currently lacking, its established role in mitigating oxidative stress in plants presents a strong rationale for further investigation. By employing standardized models of oxidative stress, such as the D-galactose-induced aging model, and measuring key antioxidant biomarkers (SOD, CAT, GSH-Px) and damage markers (MDA), researchers can effectively evaluate the potential of this compound as a novel antioxidant. The comparative data from established natural antioxidants provided in this guide serves as a valuable benchmark for these future studies. The systematic validation of this compound's in vivo efficacy could pave the way for its development as a therapeutic agent for conditions associated with oxidative stress.

References

Galactinol vs. Myo-inositol in Programmed Cell Death Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Programmed cell death (PCD) is a fundamental process crucial for tissue homeostasis and development. Its dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders. Myo-inositol, a carbocyclic sugar, has been extensively studied for its role in modulating PCD pathways, particularly apoptosis and autophagy, in mammalian cells. In stark contrast, the role of galactinol, a galactoside of myo-inositol, in animal cell PCD is largely unexplored, with current research predominantly focused on its function in plant stress response. This guide provides a comprehensive comparison of this compound and myo-inositol in the context of PCD, highlighting the wealth of data for myo-inositol and the significant knowledge gap concerning this compound in mammalian systems.

Overview of Programmed Cell Death Involvement

Myo-inositol: A Multifaceted Regulator of Cell Fate

Myo-inositol and its phosphorylated derivatives are integral components of signaling pathways that govern cell survival and death. It can influence apoptosis through modulation of key signaling cascades such as the PI3K/Akt pathway.[1] Studies have demonstrated that myo-inositol can induce apoptosis and cause cell cycle arrest in various cancer cell lines.[2] Furthermore, depletion of intracellular myo-inositol has been shown to be a potent inducer of autophagy, a cellular process of self-digestion that can either promote survival or lead to cell death.

This compound: An Enigma in Animal Cell Death

Currently, there is a notable absence of scientific literature detailing a direct role for this compound in programmed cell death pathways in animal cells. The existing body of research on this compound is overwhelmingly concentrated on its function in plant biology. In plants, this compound serves as a precursor for the synthesis of raffinose family oligosaccharides (RFOs) and is involved in mitigating oxidative stress, which can indirectly influence cell survival.[3] However, a direct comparison of its effects on apoptosis or autophagy in mammalian cells versus myo-inositol is not possible based on the current scientific evidence.

Quantitative Comparison of Efficacy in Apoptosis

Due to the lack of data on this compound's direct involvement in animal cell apoptosis, this section focuses exclusively on the quantitative effects of myo-inositol.

A study on the human prostate cancer cell line DU-145 demonstrated the dose-dependent pro-apoptotic effects of myo-inositol.[2]

ParameterMyo-inositol TreatmentUntreated ControlReference
IC50 Value 0.06 mg/mlN/A[2]
Early Apoptotic Cells 17.83%8.60%[2]
Late Apoptotic Cells 30.06%6.06%[2]

Impact on Cell Cycle Progression

Myo-inositol has been shown to induce cell cycle arrest, a critical mechanism for controlling cell proliferation and a common precursor to apoptosis.

Cell Cycle PhaseMyo-inositol Treatment (%)Untreated Control (%)Reference
G0/G1 Phase Statistically significant increase-[2]
S Phase Statistically significant decrease-[2]
G2/M Phase No significant change-[2]

Note: Specific percentage changes for each phase were noted as statistically significant in the source but exact mean values for the control group were not provided in the abstract.

Signaling Pathways in Programmed Cell Death

Myo-inositol Signaling in Apoptosis

Myo-inositol and its phosphorylated derivatives, such as inositol phosphates (IPs), are key players in intracellular signaling. The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, and myo-inositol has been shown to negatively regulate this pathway, thereby promoting apoptosis.[4]

Myo_Inositol_Apoptosis_Pathway Myo-inositol Myo-inositol PI3K PI3K Myo-inositol->PI3K inhibits Akt Akt PI3K->Akt activates Pro-apoptotic Proteins (e.g., Bad) Pro-apoptotic Proteins (e.g., Bad) Akt->Pro-apoptotic Proteins (e.g., Bad) inhibits Anti-apoptotic Proteins (e.g., Bcl-2) Anti-apoptotic Proteins (e.g., Bcl-2) Akt->Anti-apoptotic Proteins (e.g., Bcl-2) activates Mitochondrion Mitochondrion Pro-apoptotic Proteins (e.g., Bad)->Mitochondrion promotes release of Anti-apoptotic Proteins (e.g., Bcl-2)->Mitochondrion inhibits release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase Activation Caspase Activation Cytochrome c->Caspase Activation activates Apoptosis Apoptosis Caspase Activation->Apoptosis Myo_Inositol_Autophagy_Pathway Myo-inositol Depletion Myo-inositol Depletion IP3 Levels IP3 Levels Myo-inositol Depletion->IP3 Levels decreases Autophagy Induction Autophagy Induction IP3 Levels->Autophagy Induction leads to Autophagosome Formation Autophagosome Formation Autophagy Induction->Autophagosome Formation Cellular Degradation Cellular Degradation Autophagosome Formation->Cellular Degradation Annexin_V_Workflow Cell Seeding & Treatment Cell Seeding & Treatment Cell Harvesting Cell Harvesting Cell Seeding & Treatment->Cell Harvesting Washing with PBS Washing with PBS Cell Harvesting->Washing with PBS Resuspension in Binding Buffer Resuspension in Binding Buffer Washing with PBS->Resuspension in Binding Buffer Staining with Annexin V & PI Staining with Annexin V & PI Resuspension in Binding Buffer->Staining with Annexin V & PI Incubation Incubation Staining with Annexin V & PI->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis Cell_Cycle_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Harvesting & Washing Cell Harvesting & Washing Cell Culture & Treatment->Cell Harvesting & Washing Fixation in Ethanol Fixation in Ethanol Cell Harvesting & Washing->Fixation in Ethanol Washing Washing Fixation in Ethanol->Washing Staining with PI/RNase Staining with PI/RNase Washing->Staining with PI/RNase Incubation Incubation Staining with PI/RNase->Incubation Flow Cytometry Analysis Flow Cytometry Analysis Incubation->Flow Cytometry Analysis

References

Unraveling the Metabolic Cascade: A Comparative Guide to Wild-Type vs. GolS Knockout Mutants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic networks within organisms is paramount. This guide provides an objective comparison of the metabolome of wild-type organisms versus those with a knockout of the Galactinol synthase (GolS) gene, supported by experimental data and detailed protocols.

The functional knockout of the GolS gene, a pivotal enzyme in the raffinose family oligosaccharide (RFO) biosynthetic pathway, instigates a significant reprogramming of the plant metabolome. This guide synthesizes findings from comparative metabolomic studies to illuminate the direct and indirect consequences of this genetic modification.

Quantitative Metabolite Analysis: A Comparative Snapshot

The primary and most consistently observed metabolic alteration in GolS knockout mutants is the disruption of the Raffinose Family Oligosaccharide (RFO) biosynthetic pathway. GolS catalyzes the first committed step in this pathway, the synthesis of this compound from UDP-galactose and myo-inositol. Consequently, the absence of a functional GolS enzyme leads to a significant reduction or complete absence of this compound and downstream RFOs, such as raffinose and stachyose, particularly under stress conditions that normally induce their accumulation.

Metabolite ClassMetaboliteWild-TypeGolS Knockout MutantFold Change/CommentPlant Species
Raffinose Family Oligosaccharides This compoundBasal/InducedNot Detected/Severely ReducedSignificant decrease; loss of stress-inducible accumulation.[1]Arabidopsis thaliana
RaffinoseBasal/InducedSeverely ReducedSignificant decrease; loss of stress-inducible accumulation.[1]Arabidopsis thaliana
StachyosePresentSignificantly ReducedA notable decrease in mature seeds.Glycine max (Soybean)
VerbascosePresentSignificantly ReducedA notable decrease in mature seeds.Glycine max (Soybean)
Raffinose Family Oligosaccharides RaffinosePresentIncreasedAn unexpected increase was observed in the double mutant seeds.Glycine max (Soybean)

Note: The quantitative data presented is a synthesis from multiple studies. Absolute concentrations can vary based on plant species, developmental stage, and environmental conditions.

Experimental Protocols: Methodologies for Metabolomic Analysis

The presented data is primarily generated using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) based metabolomics. Below are detailed protocols representative of the methodologies employed in these comparative studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Polar Metabolites

This protocol is suitable for the analysis of primary metabolites such as sugars, sugar alcohols, amino acids, and organic acids.

  • Sample Preparation and Extraction:

    • Flash-freeze approximately 100 mg of plant tissue (e.g., leaf, seed) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a bead mill.

    • Add 1.4 mL of 100% methanol and 60 µL of Ribitol (0.2 mg/mL in water) as an internal standard.

    • Vortex the mixture vigorously for 30 seconds and then incubate for 15 minutes at 70°C in a thermomixer.

    • Centrifuge at 11,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and add 750 µL of chloroform and 1.5 mL of deionized water.

    • Vortex for 15 seconds and centrifuge at 2,200 x g for 15 minutes to separate the polar (methanol/water) and non-polar (chloroform) phases.

    • Transfer 150 µL of the polar phase to a new tube and evaporate to dryness under vacuum.

  • Derivatization:

    • Add 40 µL of methoxyamine hydrochloride (20 mg/mL in pyridine) to the dried extract and incubate for 2 hours at 37°C.

    • Add 70 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate for 30 minutes at 37°C to silylate the metabolites.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5MS).

    • Use a temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping to 300°C at a rate of 15°C/minute, and holding for 5 minutes.

    • The mass spectrometer is typically operated in electron ionization (EI) mode with a scan range of m/z 50-600.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol for Secondary Metabolites

This protocol is suitable for the analysis of a broader range of semi-polar to non-polar secondary metabolites.

  • Sample Preparation and Extraction:

    • Grind approximately 100 mg of frozen plant tissue to a fine powder in liquid nitrogen.

    • Add 1 mL of 80% methanol (v/v in water) and vortex thoroughly.

    • Sonicate the mixture for 20 minutes in an ultrasonic bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube for analysis. For targeted analysis, a dilution with an appropriate solvent may be necessary.

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system, typically a high-performance liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Use a reverse-phase column (e.g., C18) for separation.

    • The mobile phase often consists of a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • The mass spectrometer is operated in either positive or negative electrospray ionization (ESI) mode, depending on the target metabolites. Data is acquired in full scan mode, and fragmentation data (MS/MS) is collected for metabolite identification.

Visualizing the Impact: Pathways and Workflows

To better illustrate the metabolic consequences of a GolS knockout and the experimental approach to its study, the following diagrams are provided.

GolS_Pathway UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS This compound This compound GolS->this compound Knockout blocks this step Raffinose_Synthase Raffinose Synthase This compound->Raffinose_Synthase Stachyose_Synthase Stachyose Synthase This compound->Stachyose_Synthase Sucrose Sucrose Sucrose->Raffinose_Synthase Raffinose Raffinose Raffinose_Synthase->Raffinose Raffinose->Stachyose_Synthase Stachyose Stachyose Stachyose_Synthase->Stachyose

Caption: Raffinose Family Oligosaccharide (RFO) Biosynthesis Pathway.

Metabolomics_Workflow Start Plant Material (Wild-Type vs. GolS Knockout) Quenching Metabolic Quenching (Liquid N2) Start->Quenching Extraction Metabolite Extraction Quenching->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Extraction->Analysis for LC-MS Derivatization->Analysis Data_Processing Data Processing & Peak Identification Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Metabolite Identification & Pathway Analysis Statistical_Analysis->Interpretation Conclusion Comparative Metabolomic Profile Interpretation->Conclusion

Caption: A typical workflow for comparative metabolomics analysis.

References

A Cross-Species Comparative Guide to the Galactinol Synthase (GolS) Gene Family

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the galactinol synthase (GolS) gene family, crucial enzymes in the biosynthesis of raffinose family oligosaccharides (RFOs). RFOs play a significant role in plant development, stress tolerance, and as signaling molecules. Understanding the diversity and function of the GolS gene family across different plant species is vital for advancements in crop improvement and drug development.

Introduction to this compound Synthase

This compound synthase (GolS; EC 2.4.1.123) is a key enzyme that catalyzes the first committed step in the biosynthesis of RFOs.[1][2][3] It facilitates the transfer of a galactose moiety from UDP-galactose to myo-inositol, forming this compound.[3] This this compound then serves as a galactosyl donor for the synthesis of raffinose, stachyose, and other higher-order RFOs.[2] The accumulation of these oligosaccharides has been linked to enhanced tolerance to various abiotic stresses, including drought, high salinity, and cold.[4][5]

Comparative Analysis of GolS Gene Families Across Plant Species

The size of the GolS gene family varies considerably among different plant species, reflecting their evolutionary history and adaptation to diverse environmental conditions. This section provides a comparative summary of the GolS gene family in several well-studied plant species.

Data Presentation: GolS Gene Family Characteristics

The following table summarizes the number of GolS genes identified in various plant species, along with the range of their coding sequence (CDS) and protein lengths. This quantitative data allows for a direct comparison of the gene family size and the general structure of GolS proteins across the plant kingdom.

SpeciesCommon NameNumber of GolS GenesCDS Length (bp)Protein Length (amino acids)
Arabidopsis thalianaThale Cress7-10~990 - 1035335 - 344[5][6]
Oryza sativaRice2[7]~960 - 1050~320 - 350
Glycine maxSoybean6[8]~1017339[8]
Solanum lycopersicumTomato6~957 - 1044318 - 347
Zea maysMaize3[4]Not specifiedNot specified
Citrus sinensisSweet Orange8[2][9]~612 - 1914203 - 637[9]
Solanum tuberosumPotato4[10]Not specified322 - 348[10]
Brachypodium distachyonPurple False Brome6Not specified318 - 347
Brassica napusRapeseed20[1][4]Not specifiedNot specified
Nicotiana tabacumTobacco9[1][4]Not specifiedNot specified
Populus trichocarpaBlack Cottonwood9[9]Not specifiedNot specified
Musa acuminataBanana4Not specifiedNot specified

Experimental Protocols

This section outlines detailed methodologies for the key experiments commonly used in the study of the GolS gene family.

Identification of GolS Gene Family Members

Objective: To identify all putative GolS genes within a given plant genome.

Methodology:

  • Database Search:

    • Obtain the proteome and genome sequence of the target species from a public database (e.g., Phytozome, NCBI, Ensembl Plants).

    • Perform a BLASTp search against the target species' proteome using known GolS protein sequences from closely related species (e.g., Arabidopsis thaliana) as queries. Set an E-value cutoff of 1e-10.

    • Perform a Hidden Markov Model (HMM) search using the Pfam domain for the glycosyltransferase family 8 (GT8, PF01501), to which GolS belongs. Use the HMMER software suite for this purpose.

  • Domain Verification:

    • Submit all candidate protein sequences to the Pfam and SMART databases to confirm the presence of the conserved GT8 domain.

    • Remove any sequences lacking this domain from the candidate list.

  • Physicochemical Property Analysis:

    • Use the ExPASy ProtParam tool to calculate the theoretical isoelectric point (pI), molecular weight (MW), and grand average of hydropathy (GRAVY) for each confirmed GolS protein.

Phylogenetic Analysis

Objective: To elucidate the evolutionary relationships of GolS genes within and between species.

Methodology:

  • Sequence Alignment:

    • Collect GolS protein sequences from the target species and other species of interest.

    • Perform a multiple sequence alignment using software such as ClustalW or MUSCLE with default parameters.

  • Phylogenetic Tree Construction:

    • Construct a phylogenetic tree from the aligned sequences using the Neighbor-Joining (NJ) or Maximum Likelihood (ML) method within a program like MEGA (Molecular Evolutionary Genetics Analysis).

    • For the NJ method, use the p-distance model with pairwise deletion of gaps.

    • For the ML method, determine the best-fit substitution model (e.g., JTT, WAG) using the model selection feature of the software.

    • Assess the statistical reliability of the tree topology by performing a bootstrap analysis with 1,000 replicates.

  • Tree Visualization:

    • Visualize and annotate the phylogenetic tree using a tool like FigTree or the built-in tree viewer in MEGA.

Gene Structure and Conserved Motif Analysis

Objective: To compare the exon-intron organization and conserved protein motifs of GolS genes.

Methodology:

  • Gene Structure Visualization:

    • Use the Gene Structure Display Server (GSDS) or a similar tool to visualize the exon-intron structure of each GolS gene. This requires the genomic and coding sequences for each gene.

  • Conserved Motif Identification:

    • Submit the full-length GolS protein sequences to the MEME (Multiple Em for Motif Elicitation) suite to identify conserved motifs.

    • Set the maximum number of motifs to be identified (e.g., 10-20) and keep other parameters at their default settings.

    • Analyze the distribution and arrangement of the identified motifs in each GolS protein.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the expression levels of GolS genes in different tissues or under various stress conditions.

Methodology:

  • Plant Material and Stress Treatment:

    • Grow plants under controlled conditions (e.g., specific light/dark cycle, temperature, and humidity).

    • For stress treatments, subject the plants to conditions such as drought (withholding water), high salinity (e.g., 200 mM NaCl), or cold (e.g., 4°C) for a specified duration. Collect tissue samples at different time points.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the collected tissue samples using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a standard protocol like the Trizol method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design gene-specific primers for each GolS gene using software like Primer3. Primers should typically be 18-24 nucleotides long with a GC content of 40-60%.

    • Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

    • The reaction mixture typically contains cDNA template, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

    • Use a suitable reference gene (e.g., Actin or Ubiquitin) for normalization.

    • Calculate the relative gene expression levels using the 2-ΔΔCt method.

Visualizing Key Processes and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Workflow for GolS Gene Family Analysis

GolS_Workflow cluster_identification Gene Identification cluster_analysis Bioinformatic Analysis cluster_expression Functional Analysis start Genome & Proteome Databases blast BLASTp Search start->blast hmm HMM Search (GT8 Domain) start->hmm verify Domain Verification (Pfam/SMART) blast->verify hmm->verify candidates Putative GolS Genes verify->candidates phylogeny Phylogenetic Analysis candidates->phylogeny structure Gene Structure Analysis candidates->structure motifs Conserved Motif Analysis candidates->motifs properties Physicochemical Properties candidates->properties expression Expression Profiling (qRT-PCR) candidates->expression stress Abiotic Stress Response expression->stress

Caption: A flowchart illustrating the typical workflow for the identification and characterization of the this compound synthase (GolS) gene family in plants.

Role of GolS in Abiotic Stress Response

GolS_Stress_Response stress Abiotic Stress (Drought, Salinity, Cold) gene_exp Upregulation of GolS Gene Expression stress->gene_exp gols_protein Increased GolS Enzyme Activity gene_exp->gols_protein This compound This compound Accumulation substrates UDP-Galactose + myo-Inositol substrates->this compound GolS rfo_synthesis Raffinose Family Oligosaccharide (RFO) Biosynthesis This compound->rfo_synthesis rfo_accumulation RFO Accumulation (Raffinose, Stachyose) rfo_synthesis->rfo_accumulation stress_tolerance Enhanced Abiotic Stress Tolerance rfo_accumulation->stress_tolerance

Caption: A signaling pathway diagram illustrating the role of this compound synthase (GolS) in the plant response to abiotic stress, leading to the accumulation of raffinose family oligosaccharides (RFOs) and enhanced stress tolerance.

Conclusion

The this compound synthase gene family exhibits significant diversity across the plant kingdom, both in terms of gene number and sequence characteristics. This diversity likely contributes to the varied abilities of different plant species to adapt to and tolerate environmental stresses. The methodologies and comparative data presented in this guide provide a valuable resource for researchers investigating the role of GolS genes in plant biology and for those seeking to leverage this knowledge for crop improvement and the development of novel therapeutic agents. Further research into the specific functions of individual GolS isoforms will continue to deepen our understanding of their importance in plant physiology and stress response.

References

The Role of Galactinol in Cold Acclimation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of plants to withstand freezing temperatures, a process known as cold acclimation, is a complex biological phenomenon critical for agricultural productivity and plant survival. Central to this process is the accumulation of compatible solutes, small molecules that protect cellular structures from damage. Among these, galactinol has emerged as a key player. This guide provides an objective comparison of this compound's role in cold acclimation with other notable osmoprotectants, supported by experimental data and detailed methodologies.

This compound's Performance in Cold Acclimation

This compound, a disaccharide synthesized from UDP-galactose and myo-inositol, serves as a precursor for the biosynthesis of Raffinose Family Oligosaccharides (RFOs) such as raffinose and stachyose.[1][2] Under cold stress, the expression of the key enzyme this compound Synthase (GolS) is significantly upregulated, leading to the accumulation of both this compound and RFOs.[2][3][4] These molecules are believed to confer cold tolerance through several mechanisms, including osmotic adjustment, stabilization of membranes and proteins, and scavenging of reactive oxygen species (ROS).

Comparative Analysis with Other Osmoprotectants

While this compound plays a crucial role, other molecules like proline and trehalose are also well-documented for their roles in cold stress tolerance.[5][6] The following tables present a comparative summary of the quantitative effects of these osmoprotectants on cold acclimation, based on available experimental data from studies on the model plant Arabidopsis thaliana.

It is important to note that the following data is compiled from different studies and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Accumulation of Osmoprotectants in Arabidopsis thaliana under Cold Acclimation

OsmoprotectantFold Increase under Cold Acclimation (4°C)Reference
This compound ~10-fold[4]
Proline ~15-fold[3]
Trehalose Not significantly accumulated endogenously in most plants under cold stress; exogenous application is studied.[1]

Table 2: Effect of Osmoprotectant Overproduction/Application on Freezing Tolerance in Arabidopsis thaliana

TreatmentParameterResultReference
Overexpression of this compound Synthase (AtGolS2) Electrolyte Leakage after Freezing (-6°C)~20% reduction in leakage compared to wild type[7]
Proline Accumulation (cold-acclimated wild type) LT50 (Temperature of 50% Electrolyte Leakage)-8.5°C[3]
Exogenous Application of Trehalose (50 mM) Electrolyte Leakage after Freezing (-5°C)~30% reduction in leakage compared to control[1]

Signaling Pathways and Experimental Workflows

The induction of this compound synthesis during cold acclimation is a tightly regulated process involving a complex signaling cascade. The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows.

This compound Biosynthesis and Upstream Signaling in Cold Acclimation

Cold_Signaling_to_this compound Cold_Stress Cold Stress (Low Temperature) Membrane_Fluidity ↓ Membrane Fluidity Cold_Stress->Membrane_Fluidity Ca_Influx Ca²⁺ Influx Membrane_Fluidity->Ca_Influx Ca_Sensors Calcium Sensors (e.g., CAM, CDPKs) Ca_Influx->Ca_Sensors ICE1 ICE1 (Inducer of CBF Expression 1) Ca_Sensors->ICE1 Activates CBFs CBF/DREB1 Transcription Factors ICE1->CBFs Induces Expression GolS_Gene This compound Synthase (GolS) Gene CBFs->GolS_Gene Binds to Promoter GolS_Protein GolS Protein GolS_Gene->GolS_Protein Transcription & Translation This compound This compound Synthesis GolS_Protein->this compound Catalyzes RFOs RFO Synthesis This compound->RFOs Cold_Tolerance ↑ Cold Tolerance This compound->Cold_Tolerance RFOs->Cold_Tolerance

Caption: Cold stress signaling pathway leading to this compound synthesis.

Experimental Workflow for Assessing Cold Tolerance

Experimental_Workflow Plant_Growth Plant Growth (e.g., Arabidopsis) Cold_Acclimation Cold Acclimation (e.g., 4°C for 7 days) Plant_Growth->Cold_Acclimation Control Control (Normal Growth Conditions) Plant_Growth->Control Freezing_Treatment Freezing Treatment (e.g., -6°C) Cold_Acclimation->Freezing_Treatment Control->Freezing_Treatment Thawing Thawing Freezing_Treatment->Thawing Electrolyte_Leakage Electrolyte Leakage Assay Thawing->Electrolyte_Leakage Chlorophyll_Fluorescence Chlorophyll Fluorescence Measurement Thawing->Chlorophyll_Fluorescence Data_Analysis Data Analysis and Comparison Electrolyte_Leakage->Data_Analysis Chlorophyll_Fluorescence->Data_Analysis

Caption: Workflow for evaluating plant cold tolerance.

Experimental Protocols

Electrolyte Leakage Assay

This assay measures the extent of cell membrane damage caused by freezing stress by quantifying the leakage of electrolytes from the cells.[8]

Materials:

  • Leaf discs from control and cold-acclimated plants

  • Deionized water

  • Test tubes

  • Conductivity meter

  • Water bath with temperature control

  • Autoclave

Procedure:

  • Excise leaf discs of a uniform size from both control and cold-acclimated plants.

  • Rinse the leaf discs with deionized water to remove surface contaminants.

  • Place a set number of leaf discs into test tubes containing a known volume of deionized water.

  • Subject the test tubes to a controlled freezing ramp (e.g., decrease temperature by 2°C per hour) to the desired freezing temperatures.

  • After the freezing treatment, allow the samples to thaw slowly at 4°C.

  • Measure the initial electrical conductivity of the solution (C1).

  • Autoclave the samples to cause complete cell lysis and release all electrolytes.

  • After cooling to room temperature, measure the final electrical conductivity (C2).

  • Calculate the relative electrolyte leakage as (C1/C2) x 100%.

Chlorophyll Fluorescence Measurement

This non-invasive technique assesses the damage to the photosynthetic apparatus, specifically Photosystem II (PSII), caused by cold stress.[9]

Materials:

  • Control and cold-acclimated plants

  • Pulse-Amplitude-Modulated (PAM) fluorometer

Procedure:

  • Dark-adapt the leaves of control and cold-acclimated plants for at least 30 minutes.

  • Measure the minimal fluorescence (F₀) by applying a weak measuring light.

  • Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

  • The maximal quantum yield of PSII (Fᵥ/Fₘ) is calculated as (Fₘ - F₀) / Fₘ.

  • Subject the plants to freezing stress.

  • After thawing, repeat the chlorophyll fluorescence measurements.

  • A decrease in the Fᵥ/Fₘ ratio indicates damage to PSII.

Quantification of this compound, Proline, and Trehalose

The levels of these osmoprotectants can be quantified using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11][12]

General Procedure:

  • Harvest and freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the metabolites using a suitable solvent (e.g., 80% ethanol).

  • Centrifuge the extract to remove debris.

  • The supernatant can be directly analyzed or further purified and derivatized depending on the analytical method.

  • Quantify the compounds by comparing the peak areas to those of known standards.

Conclusion

The accumulation of this compound is a critical component of the cold acclimation response in plants. While direct quantitative comparisons with other osmoprotectants like proline and trehalose are limited, the available evidence strongly supports this compound's significant role in conferring freezing tolerance. The overexpression of this compound Synthase consistently leads to enhanced cold resistance, highlighting its potential as a target for developing more cold-resilient crops. Further research focusing on direct comparative studies will provide a more definitive understanding of the relative contributions of these important molecules to plant cold hardiness.

References

Differentiating the Functions of Galactinol and Sucrose in Phloem Loading: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the roles of galactinol and sucrose in phloem loading, the process of transporting sugars from photosynthetic leaves to other parts of the plant. Understanding these distinct mechanisms is crucial for research in plant physiology, crop improvement, and the development of systemic herbicides and other agrochemicals.

Executive Summary

Phloem loading strategies are broadly categorized into two types: apoplastic and symplastic. Sucrose is the primary sugar transported in species utilizing apoplastic loading, which involves the active transport of sugars from the apoplast (cell wall space) into the phloem companion cells. In contrast, symplastic loading, observed in species that transport raffinose family oligosaccharides (RFOs), relies on the diffusion of sugars through plasmodesmata. In this latter mechanism, this compound serves as a key precursor for the synthesis of larger sugars like raffinose and stachyose within specialized companion cells called intermediary cells. This synthesis "traps" the sugars within the phloem, preventing their backflow and establishing a concentration gradient that drives transport.

Comparative Analysis of Sucrose and this compound/RFO-based Phloem Loading

FeatureSucrose (Apoplastic Loading)This compound/Raffinose Family Oligosaccharides (Symplastic Loading)
Primary Transport Sugar SucroseRaffinose, Stachyose, and other RFOs
Key Precursor Molecule Not applicable; sucrose is directly loaded.This compound (synthesized from myo-inositol and UDP-galactose)
Loading Mechanism Active transport from the apoplast into companion cells via sucrose-H+ symporters.[1]Diffusion of sucrose from mesophyll to intermediary cells, followed by synthesis of RFOs (polymer trapping).[2][3][4]
Cell Types Involved Mesophyll cells, bundle sheath cells, companion cells.Mesophyll cells, bundle sheath cells, intermediary cells (specialized companion cells).[2][5]
Plasmodesmatal Density Generally lower between bundle sheath and companion cells.[5]High density of plasmodesmata between bundle sheath and intermediary cells.[2][5]
Energy Requirement Requires ATP to power proton pumps that create the H+ gradient for sucrose symporters.[6][7]Requires energy for the synthesis of this compound and RFOs from sucrose.[8]

Quantitative Data on Sugar Concentrations

The following table summarizes the concentrations of sucrose, raffinose, and stachyose in different cell types of Cucumis melo (melon), a species that utilizes symplastic phloem loading. The data highlights the steep concentration gradient of RFOs between the mesophyll and the sieve element-intermediary cell complexes (SE-ICCs), which is a key feature of the polymer trapping model.

SugarMesophyll Concentration (mM)Sieve Element-Intermediary Cell Complex (SE-ICC) Concentration (mM)
Sucrose~10~130
Raffinose0.170
Stachyose0.2330

(Data sourced from Haritatos et al., 1996)[8]

Signaling Pathways and Experimental Workflows

Apoplastic Phloem Loading of Sucrose

This pathway involves the active transport of sucrose from the apoplast into the companion cell-sieve element complex.

Apoplastic_Loading cluster_proton_pump Proton Pump (H+-ATPase) Mesophyll Mesophyll Cell (Photosynthesis) Apoplast Apoplast (Cell Wall Space) Mesophyll->Apoplast Sucrose Efflux CompanionCell Companion Cell Apoplast->CompanionCell Sucrose-H+ Symporter (SUT) SieveElement Sieve Element CompanionCell->SieveElement Sucrose (via Plasmodesmata) Proton Proton->Apoplast H+ ADP ADP + Pi ATP ATP

Caption: Apoplastic phloem loading of sucrose.

Symplastic Phloem Loading and the Polymer Trap Model

This mechanism relies on the synthesis of RFOs in intermediary cells to "trap" sugars within the phloem.

Symplastic_Loading cluster_synthesis RFO Synthesis Mesophyll Mesophyll Cell (Photosynthesis) BundleSheath Bundle Sheath Cell Mesophyll->BundleSheath Sucrose (via Plasmodesmata) IntermediaryCell Intermediary Cell BundleSheath->IntermediaryCell Sucrose (via Plasmodesmata) Sucrose_in_IC Sucrose SieveElement Sieve Element IntermediaryCell->SieveElement Raffinose, Stachyose (via Plasmodesmata) This compound This compound Raffinose Raffinose This compound->Raffinose This compound + Sucrose Stachyose Stachyose Raffinose->Stachyose This compound + Raffinose MyoInositol myo-inositol UDP_Gal UDP-Galactose

Caption: Symplastic phloem loading via the polymer trap model.

Experimental Protocols

¹⁴CO₂ Labeling and Phloem Exudate Analysis

This method is used to trace the movement of newly synthesized sugars from the leaves into the phloem.

Protocol:

  • Plant Material: Grow plants under controlled environmental conditions. Select mature, healthy leaves for the experiment.

  • Labeling: Enclose the selected leaf in a transparent, airtight chamber. Inject ¹⁴CO₂ into the chamber and allow the leaf to photosynthesize for a specific duration (e.g., 30-60 minutes) under illumination.

  • Chase Period: Remove the ¹⁴CO₂ source and allow the plant to transport the ¹⁴C-labeled sugars for a defined chase period.

  • Phloem Exudate Collection: Excise the petiole of the labeled leaf and place the cut end into a solution of EDTA. The EDTA chelates calcium ions, which helps to prevent the sealing of the sieve plates and allows for the collection of phloem sap.

  • Analysis: Analyze the collected exudate using techniques such as liquid scintillation counting to quantify the total amount of ¹⁴C-labeled sugars. High-performance liquid chromatography (HPLC) can be used to separate and identify the specific labeled sugars (e.g., sucrose, raffinose, stachyose).

RNAi Suppression of this compound Synthase

This technique is used to investigate the specific role of this compound and RFOs in phloem loading by down-regulating the expression of the this compound synthase (GolS) gene.

Protocol:

  • Gene Identification and Cloning: Identify and clone the sequence of the this compound synthase gene from the plant species of interest.

  • RNAi Construct Design: Design an RNA interference (RNAi) construct containing an inverted repeat of a fragment of the GolS gene, separated by an intron. This construct, when transcribed, will produce a hairpin RNA (hpRNA).

  • Plant Transformation: Introduce the RNAi construct into the plant genome using a suitable transformation method, such as Agrobacterium tumefaciens-mediated transformation.

  • Selection and Regeneration: Select and regenerate transgenic plants that have successfully incorporated the RNAi construct.

  • Molecular Analysis: Confirm the presence of the transgene and analyze the expression level of the endogenous GolS gene in the transgenic plants using techniques like RT-qPCR to verify gene silencing.

  • Phenotypic and Metabolic Analysis: Analyze the phenotype of the transgenic plants, focusing on growth, carbohydrate accumulation in leaves, and the composition of sugars in the phloem sap. Compare these results with wild-type plants to determine the effect of reduced this compound and RFO synthesis on phloem loading and transport.

Conclusion

The differentiation between sucrose- and this compound-driven phloem loading mechanisms highlights the diverse strategies plants have evolved for carbon allocation. Apoplastic loading of sucrose offers a direct and efficient means of transport, while the symplastic polymer-trapping mechanism, initiated by the synthesis of this compound, allows for the establishment of a steep concentration gradient for sugar transport in certain species. A thorough understanding of these pathways, supported by robust experimental data, is essential for advancing our knowledge of plant physiology and for the development of innovative agricultural technologies.

References

A Comparative Guide to Plant Phenotypes Overexpressing Different GolS Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the phenotypic outcomes in plants overexpressing various Galactinol Synthase (GolS) genes. The overexpression of GolS genes, key enzymes in the biosynthesis of Raffinose Family Oligosaccharides (RFOs), has been shown to enhance tolerance to a variety of abiotic stresses and improve seed longevity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways to aid in the selection and application of specific GolS genes for crop improvement and research.

Data Presentation: Phenotypic Comparison of GolS Overexpression

The following tables summarize the quantitative phenotypic data from studies on plants overexpressing different GolS genes. These studies highlight the functional diversification among GolS isoforms in providing tolerance to specific environmental challenges.

Gene OverexpressedPlant SpeciesStress TypeKey Phenotypic ImprovementsQuantitative Data Highlights
AtGolS1 Arabidopsis thalianaDrought, Salt, OxidativeIncreased survival rate, reduced water loss, enhanced ROS scavenging.[1][2][3]- Higher this compound and raffinose content compared to wild-type under stress.[1] - Increased tolerance to methyl viologen (oxidative stress).
AtGolS2 Arabidopsis thalianaDrought, SaltEnhanced drought tolerance, increased biomass under stress.[1][4][5][6]- Overexpression led to a significant increase in this compound and raffinose levels.[1][4] - Transgenic rice overexpressing AtGolS2 showed a 17%-100% higher grain yield under drought conditions.[4]
AtGolS3 Arabidopsis thalianaColdImproved freezing tolerance.[1][2]- Specifically induced by cold stress, leading to accumulation of this compound and raffinose at low temperatures.[1]
CaGolS1 & CaGolS2 Arabidopsis thaliana (from Cicer arietinum)Seed Aging, OxidativeImproved seed vigor and longevity.- Seed-specific overexpression resulted in enhanced this compound and raffinose content in seeds. - Limited age-induced reactive oxygen species (ROS) accumulation and lipid peroxidation.
CsGolS2-1 & CsGolS2-2 Arabidopsis thaliana (from Camellia sinensis)DroughtIncreased drought tolerance.[7]- Lower relative electrolyte leakage and malondialdehyde (MDA) content under drought stress compared to wild-type.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summarized protocols for key experiments cited in the comparison.

Generation of GolS-Overexpressing Transgenic Plants

A generalized workflow for creating transgenic plants is outlined below. This process involves cloning the GolS gene of interest into a plant expression vector, transforming the construct into Agrobacterium tumefaciens, and subsequent floral dip transformation of the host plant (e.g., Arabidopsis thaliana).

experimental_workflow cluster_cloning Molecular Cloning cluster_agrobacterium Agrobacterium Transformation cluster_plant_transformation Plant Transformation cluster_selection_analysis Selection and Analysis isolate_cdna Isolate GolS cDNA ligate Ligate GolS into Vector isolate_cdna->ligate vector Plant Expression Vector (e.g., pBI121) vector->ligate transform_ecoli Transform E. coli ligate->transform_ecoli select_colonies Select Positive Colonies transform_ecoli->select_colonies transform_agro Transform Agrobacterium select_colonies->transform_agro culture_agro Culture Agrobacterium transform_agro->culture_agro floral_dip Floral Dip Transformation of Arabidopsis culture_agro->floral_dip collect_seeds Collect T1 Seeds floral_dip->collect_seeds select_transgenics Select Transgenics (e.g., on antibiotic media) collect_seeds->select_transgenics confirm_insertion Confirm T-DNA Insertion (PCR) select_transgenics->confirm_insertion analyze_expression Analyze Gene Expression (qRT-PCR) confirm_insertion->analyze_expression phenotypic_analysis Phenotypic Analysis analyze_expression->phenotypic_analysis

Figure 1: Experimental workflow for generating and analyzing transgenic plants.
Drought Stress Tolerance Assay in Arabidopsis thaliana

This protocol describes a common method for assessing drought tolerance in soil-grown Arabidopsis.

  • Plant Growth: Grow wild-type and transgenic Arabidopsis lines in individual pots under well-watered conditions for 3-4 weeks.

  • Drought Treatment: Withhold watering for a period of 10-14 days.

  • Phenotypic Observation: Document the wilting and survival rates of the plants daily.

  • Re-watering: After the drought period, re-water the plants and assess their recovery and survival rates after 3-5 days.

  • Biomass Measurement: At the end of the experiment, harvest the aerial parts of the plants and measure their fresh and dry weight to quantify biomass.

Salt Stress Tolerance Assay in Rice Seedlings (Hydroponics)

This protocol outlines a hydroponic system for evaluating salt stress tolerance in rice seedlings.

  • Seed Germination: Germinate rice seeds on moist filter paper in the dark for 2-3 days.

  • Transfer to Hydroponics: Transfer the germinated seedlings to a hydroponic system containing a nutrient solution (e.g., Yoshida solution).

  • Salt Treatment: After 7-10 days of growth in the nutrient solution, introduce salt stress by adding NaCl to the desired concentration (e.g., 150 mM).

  • Phenotypic Evaluation: Monitor the seedlings for signs of salt stress, such as leaf yellowing, rolling, and reduced growth, over a period of 7-14 days.

  • Physiological Measurements: Measure parameters such as shoot and root length, fresh and dry weight, and chlorophyll content.

Measurement of Reactive Oxygen Species (ROS)

Histochemical staining is a common method to visualize the in-situ accumulation of ROS.

  • Hydrogen Peroxide (H₂O₂) Detection: Use 3,3'-diaminobenzidine (DAB) staining. In the presence of H₂O₂, DAB is oxidized to form a brown precipitate, which can be visualized under a microscope.[8]

  • Superoxide Radical (O₂⁻) Detection: Use nitroblue tetrazolium (NBT) staining. NBT is reduced by O₂⁻ to form a dark blue formazan precipitate.[8]

For quantitative measurements, spectrophotometric or fluorescence-based assays can be employed.[8][9][10][11]

Signaling Pathways and Mechanisms of Action

The overexpression of GolS genes enhances stress tolerance primarily through the accumulation of Raffinose Family Oligosaccharides (RFOs), which act as osmoprotectants and antioxidants. The signaling pathway leading to GolS expression and the subsequent protective effects are illustrated below.

signaling_pathway cluster_stress_perception Stress Perception cluster_signaling_cascade Signaling Cascade cluster_gene_expression Gene Expression cluster_rfo_biosynthesis RFO Biosynthesis cluster_stress_tolerance Stress Tolerance Mechanisms Drought Drought ABA ABA Signaling Drought->ABA HSFs Heat Shock Factors (e.g., HsfA2, HsfA3) Drought->HSFs Salt High Salinity Salt->ABA Salt->HSFs Cold Cold GolS3 AtGolS3 Cold->GolS3 Oxidative Oxidative Stress Oxidative->ABA Oxidative->HSFs GolS1 AtGolS1 ABA->GolS1 GolS2 AtGolS2 ABA->GolS2 HSFs->GolS1 HSFs->GolS2 This compound This compound GolS1->this compound GolS2->this compound GolS3->this compound Raffinose Raffinose This compound->Raffinose Osmoprotection Osmoprotection This compound->Osmoprotection ROS_scavenging ROS Scavenging This compound->ROS_scavenging Membrane_stability Membrane Stability This compound->Membrane_stability Raffinose->Osmoprotection Raffinose->ROS_scavenging Raffinose->Membrane_stability

Figure 2: Signaling pathway of GolS-mediated stress tolerance.

Abiotic stresses such as drought, high salinity, and cold trigger signaling cascades that often involve the phytohormone abscisic acid (ABA) and transcription factors like Heat Shock Factors (HSFs).[12][13][14][15][16] These signaling components then activate the expression of specific GolS genes. For instance, AtGolS1 and AtGolS2 are induced by drought and high salinity, while AtGolS3 is specifically upregulated in response to cold stress.[1][2]

The GolS enzyme catalyzes the first committed step in RFO biosynthesis, the formation of this compound. This compound and its derivative, raffinose, accumulate in the cells of plants overexpressing GolS genes. These RFOs contribute to stress tolerance through several mechanisms:

  • Osmoprotection: RFOs act as compatible solutes, helping to maintain cellular turgor and water potential under osmotic stress.[1][17][18]

  • ROS Scavenging: this compound and raffinose have been shown to possess antioxidant properties, directly scavenging harmful reactive oxygen species (ROS) that accumulate during stress and cause cellular damage.[17][18]

  • Membrane Stability: RFOs can interact with and stabilize cellular membranes, protecting them from damage caused by dehydration or low temperatures.[18]

The differential expression patterns and potential functional specificities of various GolS isoforms suggest that the selection of a particular GolS gene for genetic engineering should be tailored to the specific stress conditions targeted for improvement. This guide provides a foundational understanding to inform such decisions in both academic research and applied agricultural biotechnology.

References

The Galactinol Connection: A Comparative Guide to Stress Tolerance in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of plant stress tolerance is paramount. This guide provides a comprehensive comparison of experimental data highlighting the positive correlation between galactinol content and the ability of plants to withstand various environmental stressors. The data presented underscores the potential of targeting the this compound biosynthesis pathway for developing more resilient crops and exploring novel therapeutic strategies.

Recent studies have firmly established that the accumulation of this compound, a key intermediate in the raffinose family oligosaccharide (RFO) biosynthesis pathway, is a significant factor in enhancing plant tolerance to a range of abiotic stresses, including drought, salinity, cold, and heat.[1][2][3] this compound, along with downstream RFOs, is believed to function as an osmoprotectant, helping to maintain cellular turgor and protect cellular structures from damage.[1][2] Furthermore, evidence suggests that this compound and raffinose may also act as scavengers of reactive oxygen species (ROS), mitigating oxidative damage caused by stress.[4][5]

Quantitative Correlation: this compound Content and Stress Tolerance

The following tables summarize key quantitative data from various studies, illustrating the increase in this compound content in response to different abiotic stresses and the enhanced stress tolerance observed in plants with elevated this compound levels.

Table 1: this compound Content in Wild-Type Plants Under Abiotic Stress

Plant SpeciesTissueStress ConditionControl this compound ContentStressed this compound ContentFold IncreaseReference
Arabidopsis thalianaLeavesDroughtNot detectedLarge amount-[1]
Arabidopsis thalianaLeavesHigh SalinityNot detectedLarge amount-[1]
Arabidopsis thalianaLeavesColdNot detectedLarge amount-[1]
Phaseolus vulgaris (Common Bean)Primary LeavesDrought (22 DAS)~1.2 mg/g FW~1.7 mg/g FW1.42[2][6]
Cicer arietinum (Chickpea)SeedlingsHeat Stress0.09–0.11 mg/g FW0.45 mg/g FW~4.5[5]
Cicer arietinum (Chickpea)SeedlingsOxidative Stress0.09–0.11 mg/g FW0.2–0.3 mg/g FW~2.3[5]
Pisum sativum (Pea)EpicotylOsmotic Stress (-1.5 MPa PEG)Not detectedAccumulation observed-[7]
Pisum sativum (Pea)RootsOsmotic Stress (-1.5 MPa PEG)Not detectedAccumulation observed-[7]

Table 2: this compound Content and Stress Tolerance in Genetically Modified Plants

Plant SpeciesGenetic ModificationStress ConditionThis compound Content vs. Wild-TypeObserved Stress ToleranceReference
Arabidopsis thalianaOverexpression of AtGolS2DroughtIncreasedImproved drought tolerance, reduced transpiration[1]
Oryza sativa (Rice)Overexpression of AtGolS2Drought (Field)Significantly higherImproved drought tolerance, increased grain yield[8]
Arabidopsis thalianaOverexpression of CaGolS1 (Chickpea)Heat and OxidativeSignificantly increasedEnhanced tolerance[5]
Arabidopsis thalianaOverexpression of CaGolS2 (Chickpea)Heat and OxidativeSignificantly increasedEnhanced tolerance[5]
Arabidopsis thalianagols1-1 and gols1-2 knockout mutantsHeat StressNo increase upon stress-[9]
PoplarOverexpression of AtGolS2 and PtrGolS3Salt StressHigherEnhanced salt stress tolerance[10][11]

Experimental Protocols

A detailed understanding of the methodologies employed in these studies is crucial for reproducibility and further research.

Quantification of this compound and Raffinose Family Oligosaccharides

A common method for the quantification of this compound and RFOs is High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) .[2][6]

Protocol Outline:

  • Sample Preparation: Plant tissues (leaves, roots, seedlings) are harvested, immediately frozen in liquid nitrogen, and ground to a fine powder.

  • Extraction: Soluble sugars are extracted from the powdered tissue using a solvent, typically 80% ethanol, followed by incubation at an elevated temperature (e.g., 80°C) to inactivate enzymes.

  • Clarification: The extract is centrifuged, and the supernatant is collected. To remove interfering compounds, the supernatant may be passed through a C18 Sep-Pak cartridge.

  • Analysis: The clarified extract is injected into an HPAEC system equipped with a CarboPac column (e.g., PA1 or PA10). Sugars are separated using an isocratic or gradient elution with sodium hydroxide and sodium acetate.

  • Detection: The separated sugars are detected by a pulsed amperometric detector.

  • Quantification: The concentration of this compound and other sugars is determined by comparing the peak areas to those of known standards.

Another method utilized for metabolite analysis, including this compound, is Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) .[5][9]

Protocol Outline:

  • Extraction: Polar metabolites are extracted from finely ground plant tissue using a methanol/chloroform/water mixture.

  • Derivatization: The polar extract is dried and then derivatized to make the sugars volatile. A common method involves two steps: oximation with methoxyamine hydrochloride in pyridine, followed by silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Analysis: The derivatized sample is injected into a GC system. The compounds are separated on a capillary column and detected by FID or MS.

  • Quantification: Peak areas are compared to those of derivatized standards for quantification.

Plant Stress Treatments
  • Drought Stress: Typically induced by withholding water from potted plants for a specified period. Soil water content is often monitored to ensure consistent stress levels.[2][8]

  • Salt Stress: Applied by irrigating plants with a solution containing a specific concentration of sodium chloride (e.g., 100 mM NaCl).[11][12]

  • Cold Stress: Plants are transferred to a cold environment (e.g., 4°C) for a defined duration.[1][12]

  • Heat Stress: Plants are exposed to elevated temperatures (e.g., 37°C) for a specific time.[9]

  • Oxidative Stress: Induced by treating plants with a ROS-generating chemical such as methylviologen (MV).[4][12]

  • Osmotic Stress: Seedlings or plant tissues are exposed to a solution with a high osmotic potential, such as polyethylene glycol (PEG), to simulate drought conditions.[7]

Signaling Pathways and Experimental Workflows

The biosynthesis of this compound is the first committed step in the RFO pathway and is catalyzed by the enzyme this compound synthase (GolS).[3][13] The expression of GolS genes is often induced by various abiotic stresses, leading to the accumulation of this compound and downstream RFOs.[1][14]

Galactinol_Biosynthesis_Pathway UDP_Gal UDP-Galactose GolS This compound Synthase (GolS) UDP_Gal->GolS myo_Inositol myo-Inositol myo_Inositol->GolS This compound This compound RS Raffinose Synthase (RS) This compound->RS myo-Inositol STS Stachyose Synthase (STS) This compound->STS myo-Inositol Sucrose Sucrose Sucrose->RS Raffinose Raffinose Raffinose->STS Stachyose Stachyose GolS->this compound UDP RS->Raffinose STS->Stachyose

Caption: The biochemical pathway of Raffinose Family Oligosaccharide (RFO) synthesis.

The experimental workflow for investigating the role of this compound in stress tolerance typically involves subjecting both wild-type and genetically modified plants to specific stress conditions and then analyzing the physiological and biochemical changes.

Experimental_Workflow Plant_Material Plant Material (Wild-Type & Transgenic) Stress_Treatment Abiotic Stress Treatment (Drought, Salt, Cold, etc.) Plant_Material->Stress_Treatment Control Control Conditions Plant_Material->Control Physiological_Analysis Physiological Analysis (Survival Rate, Biomass, etc.) Stress_Treatment->Physiological_Analysis Biochemical_Analysis Biochemical Analysis (this compound Content, ROS levels, etc.) Stress_Treatment->Biochemical_Analysis Control->Physiological_Analysis Control->Biochemical_Analysis Data_Analysis Data Analysis and Comparison Physiological_Analysis->Data_Analysis Biochemical_Analysis->Data_Analysis

Caption: A generalized experimental workflow for stress tolerance studies.

The logical relationship between abiotic stress, gene expression, metabolite accumulation, and the resulting stress tolerance is a key concept in this field of research.

Logical_Relationship Abiotic_Stress Abiotic Stress Gene_Induction Induction of GolS Genes Abiotic_Stress->Gene_Induction Galactinol_Accumulation This compound Accumulation Gene_Induction->Galactinol_Accumulation RFO_Accumulation RFO Accumulation Galactinol_Accumulation->RFO_Accumulation Osmoprotection Osmoprotection RFO_Accumulation->Osmoprotection ROS_Scavenging ROS Scavenging RFO_Accumulation->ROS_Scavenging Stress_Tolerance Enhanced Stress Tolerance Osmoprotection->Stress_Tolerance ROS_Scavenging->Stress_Tolerance

Caption: The logical pathway from abiotic stress to enhanced plant tolerance.

References

Safety Operating Guide

Proper Disposal of Galactinol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide to the proper disposal of galactinol (CAS Number: 3687-64-7), a carbohydrate used in various research applications. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with waste management regulations.

This compound Safety and Disposal Profile

While this compound is not classified as a hazardous substance, proper laboratory practices for handling and disposal should always be followed. The following table summarizes key information derived from safety data sheets.

CharacteristicInformationSource
CAS Number 3687-64-7[1][2][3][4][5]
Appearance White to almost white crystalline powder[2][4]
Solubility Soluble in water[2]
Toxicity To the best of current knowledge, the toxicological properties have not been thoroughly investigated. It is considered non-toxic.[2][6]
Hazard Classification Not classified as hazardous for physical, health, or environmental hazards.[6]
Storage Store in a dry place, in a sealed container, at 2-8°C or below -15°C.[5][6]
Handling Precautions Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash thoroughly after handling.[6]

Experimental Protocol: this compound Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves.

2. Waste Identification and Segregation:

  • Unused or waste this compound should be treated as chemical waste.

  • Do not mix this compound waste with other chemical waste streams unless compatibility is confirmed.

3. Small Spills Cleanup:

  • For small spills of solid this compound, gently sweep the material to avoid generating dust.

  • Alternatively, moisten the spilled material with water and then absorb it with an inert material such as sand, vermiculite, or a chemical sorbent.

  • Collect the absorbed material and spilled solid into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

4. Containerization of Waste:

  • Place all this compound waste, including contaminated absorbent materials and disposable PPE, into a clearly labeled, sealed container.

  • The label should include "Waste this compound" and any other information required by your institution's waste management program.

5. Disposal Pathway:

  • While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash.

  • The primary recommended disposal method is to send the sealed waste container to an approved chemical waste disposal facility.

  • Some safety data suggests that dissolving the material in a combustible solvent and burning in a chemical incinerator with an afterburner and scrubber is an appropriate disposal method.[7] This should only be performed by a licensed waste disposal company.

  • Always follow your local, state, and federal regulations for chemical waste disposal.

6. Decontamination:

  • Thoroughly wash any reusable equipment that has come into contact with this compound using soap and water.

  • Wash hands thoroughly after completing the disposal procedure.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

Galactinol_Disposal_Workflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (Gloves, Safety Glasses, Lab Coat) start->ppe assess 2. Assess Nature of Waste ppe->assess solid_waste Unused/Expired Solid this compound assess->solid_waste Solid spill Small Spill assess->spill Spill containerize_solid 3b. Place in a Labeled, Sealed Waste Container solid_waste->containerize_solid cleanup 3a. Sweep or Moisten and Absorb with Inert Material spill->cleanup containerize_spill 4. Place Contaminated Material in a Labeled, Sealed Waste Container cleanup->containerize_spill disposal 5. Transfer to Approved Chemical Waste Disposal Facility containerize_solid->disposal containerize_spill->disposal decontaminate 6. Decontaminate Work Area and Reusable Equipment disposal->decontaminate end End: Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

References

Essential Safety and Operational Guide for Handling Galactinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Galactinol. The following procedures are based on available safety data and established best practices for laboratory chemical handling. While this compound Hydrate is not classified as hazardous under OSHA Hazard Communication Standard (29 CFR 1910.1200) and WHMIS 2015, a cautious approach is always recommended when handling chemical substances in a laboratory setting.[1]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Chemical safety gogglesShould be worn at all times to protect from potential splashes of solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated. Do not wear gloves outside of the laboratory area.
Skin and Body Protection Laboratory coatA standard laboratory coat should be worn and buttoned to its full length to protect skin and personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated.Work should ideally be conducted in a chemical fume hood to minimize inhalation exposure. If a fume hood is not available and there is a risk of generating dust, a NIOSH-approved respirator should be considered.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan ensures the safe handling of this compound from receipt to disposal.

1. Preparation:

  • Ensure all necessary PPE is readily available and in good condition.

  • Designate a specific, clean area for handling the compound, preferably within a certified chemical fume hood.

  • Have spill cleanup materials readily accessible.

2. Handling:

  • Avoid direct contact with skin, eyes, and clothing.[1]

  • Use appropriate tools (e.g., spatulas, scoops) to handle the solid material to prevent dust generation.

  • Wash hands and face thoroughly after handling.[1]

  • Avoid dispersion of dust. Use a local exhaust if dust or aerosol will be generated.[1]

3. Storage:

  • Keep the container tightly closed.

  • Store in a cool and dark place.[1]

  • This compound has a stability of ≥ 4 years when stored properly.[2]

4. Disposal Plan:

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with other incompatible waste streams.

  • Dispose of all waste in accordance with local, state, and federal regulations.

Emergency Procedures: Spill and Exposure

Spill Response Workflow:

Spill_Response cluster_spill This compound Spill Occurs cluster_actions Immediate Actions cluster_cleanup Cleanup Procedure cluster_reporting Post-Cleanup Spill Spill Detected Evacuate Evacuate immediate area Alert others Spill->Evacuate Safety First Assess Assess spill size and risk Evacuate->Assess PPE Don appropriate PPE (gloves, goggles, lab coat) Assess->PPE Proceed if safe Contain Contain the spill (use absorbent pads for liquids) PPE->Contain Collect Collect solid with scoop Absorb liquid with pads Contain->Collect Clean Clean spill area with soap and water Collect->Clean Dispose Dispose of waste in sealed hazardous waste container Clean->Dispose Report Report incident to Lab Supervisor/Safety Officer Dispose->Report

Caption: Workflow for responding to a this compound spill.

First Aid Measures:

  • Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

  • Ingestion: If you feel unwell, get medical advice/attention. Rinse mouth.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

References

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